1,2-Dibenzoyl-1-methylhydrazine
Description
Properties
IUPAC Name |
N'-benzoyl-N'-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(15(19)13-10-6-3-7-11-13)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPEPMDRYADGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311021 | |
| Record name | 1,2-Dibenzoyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21150-15-2 | |
| Record name | NSC402250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21150-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibenzoyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBENZOYL-1-METHYLHYDRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Dibenzoyl-1-methylhydrazine synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,2-Dibenzoyl-1-methylhydrazine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-grade protocol for the synthesis of this compound. The primary method detailed is the direct diacylation of methylhydrazine with benzoyl chloride, a robust and efficient pathway. This document is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and analytical validation techniques. The content is designed for researchers, chemists, and professionals in drug development who require a reliable and well-vetted synthetic methodology for this class of compounds.
Introduction and Strategic Overview
This compound is a derivative of 1,2-dibenzoylhydrazine (DBH), a compound of significant interest in medicinal chemistry and materials science. DBH and its analogues have been investigated as potential inhibitors for various enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase, making them valuable scaffolds for therapeutic agent development.[1][2][3] The introduction of a methyl group onto the hydrazine backbone modifies the molecule's steric and electronic properties, potentially influencing its biological activity and physicochemical characteristics.
The synthesis of this compound can be approached via two primary strategic pathways:
-
Direct Diacylation of Methylhydrazine: This is the most direct and efficient route. It involves the reaction of methylhydrazine with two equivalents of benzoyl chloride in the presence of a base. The key scientific challenge in this approach is controlling the regioselectivity of the acylation, as methylhydrazine possesses two non-equivalent nitrogen atoms.
-
N-Methylation of 1,2-Dibenzoylhydrazine: An alternative strategy involves the methylation of a pre-synthesized 1,2-dibenzoylhydrazine backbone. This method presents significant challenges in controlling the extent of methylation, often leading to a mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct (1,2-Dibenzoyl-1,2-dimethylhydrazine).[4]
This guide will focus on the direct diacylation of methylhydrazine, as it offers a more controlled and higher-yielding pathway to the target compound.
Mechanistic Insights: The Diacylation of Methylhydrazine
The reaction of methylhydrazine with benzoyl chloride is a classic nucleophilic acyl substitution. Methylhydrazine has two nucleophilic nitrogen atoms: N1 (the methylated nitrogen) and N2 (the terminal, unmethylated nitrogen).
-
First Acylation: The terminal nitrogen (N2) is more nucleophilic and less sterically hindered than the methylated nitrogen (N1). Therefore, the first equivalent of benzoyl chloride will preferentially react at the N2 position to form 1-benzoyl-2-methylhydrazine.
-
Second Acylation: The second acylation then occurs at the N1 position. The presence of the first benzoyl group deactivates the N2 nitrogen through resonance, making the N1 nitrogen the more favorable site for the second electrophilic attack.
This sequential and regioselective acylation process, governed by the inherent electronic and steric properties of the methylhydrazine starting material, allows for the efficient and controlled synthesis of the desired this compound isomer.[5] The entire reaction is typically performed under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the direct diacylation of methylhydrazine.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| Methylhydrazine | 46.07 | 4.6 g (4.8 mL) | 0.10 | 1.0 |
| Benzoyl Chloride | 140.57 | 29.5 g (24.3 mL) | 0.21 | 2.1 |
| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 | 2.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Deionized Water | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
| Ethanol | - | For recrystallization | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two separate dropping funnels, dissolve methylhydrazine (4.6 g, 0.10 mol) in 100 mL of dichloromethane (DCM). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition:
-
In one dropping funnel, place freshly distilled benzoyl chloride (29.5 g, 0.21 mol).
-
In the second dropping funnel, place a solution of sodium hydroxide (8.8 g, 0.22 mol) dissolved in 100 mL of cold deionized water.
-
-
Controlled Acylation: Begin stirring the methylhydrazine solution vigorously. Add the benzoyl chloride and the sodium hydroxide solution dropwise and simultaneously to the reaction flask over a period of approximately 1.5 hours. Maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. A white precipitate will form.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted starting materials and benzoic acid byproduct.[6]
-
Wash the organic layer a final time with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified white crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from methylhydrazine.
Caption: Workflow for the synthesis of this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| Appearance | White to off-white crystalline solid |
| IUPAC Name | N'-benzoyl-N'-methylbenzohydrazide[7] |
| ¹H NMR | Expect signals for methyl protons (~3.4 ppm), aromatic protons (7.2-8.0 ppm), and N-H proton. |
| ¹³C NMR | Expect signals for methyl carbon, aromatic carbons, and two distinct carbonyl carbons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H aromatic, and C=O amide stretching (~1650 cm⁻¹).[8] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 254, and characteristic fragments (e.g., benzoyl cation at m/z = 105).[7] |
Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for quantitative analysis and purity assessment.[9]
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methylhydrazine: This substance is highly toxic and a suspected carcinogen. Handle with extreme caution, using impermeable gloves and respiratory protection.[10][11]
-
Benzoyl Chloride: It is corrosive, a lachrymator, and reacts violently with water.[12][13] It causes severe skin burns and eye damage. Always handle in a fume hood and wear safety goggles, a face shield, and gloves.
-
Sodium Hydroxide: A corrosive solid that can cause severe burns. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Minimize inhalation and skin contact.
All waste materials should be collected and disposed of in accordance with local, regional, and national regulations.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Hydrolysis of benzoyl chloride. | 1. Extend reaction time at room temperature; ensure efficient stirring. 2. Be careful during extractions; avoid vigorous shaking that can cause emulsions. 3. Use freshly distilled benzoyl chloride; ensure addition is slow and temperature is controlled. |
| Oily Product | 1. Presence of impurities. 2. Residual solvent. | 1. Repeat the washing steps, particularly with NaHCO₃ solution. 2. Ensure the product is thoroughly dried under vacuum. Attempt recrystallization from a different solvent system.[6] |
| Product contaminated with Benzoic Acid | Hydrolysis of excess benzoyl chloride during the reaction or work-up. | Thoroughly wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity. Confirm removal by TLC or ¹H NMR.[6] |
References
-
Organic Syntheses Procedure. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. Retrieved from [Link]
-
Jasperse, C. (2021). Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Jensen, K. A., et al. (1964). Preparation of Some Acylated Methylhydrazines. Acta Chemica Scandinavica, 18, 2200. Retrieved from [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. Retrieved from [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Environmental Samples. NCBI Bookshelf. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Hydrazine, methyl-, sulfate. Organic Syntheses. Retrieved from [Link]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of some new 5-substituted-1,3,4-oxadiazole-2-ones. RSC Advances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
synthesis of 1,2-Dibenzoyl-1-methylhydrazine from benzoyl chloride
An In-depth Technical Guide to the Synthesis of 1,2-Dibenzoyl-1-methylhydrazine from Benzoyl Chloride
Abstract
This guide provides a comprehensive technical overview for the synthesis of this compound, a disubstituted hydrazide of interest in synthetic and medicinal chemistry. The core of this process involves the diacylation of methylhydrazine with benzoyl chloride under basic conditions. This document details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is tailored for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this transformation.
Introduction and Scientific Context
Hydrazides, characterized by the R-CO-NH-NH-R' functional group, are a pivotal class of compounds in organic chemistry. Their unique structural features allow them to serve as versatile intermediates in the synthesis of various heterocyclic systems and as pharmacophores in numerous biologically active molecules. This compound is a specific derivative where the hydrazine core is asymmetrically substituted with two benzoyl groups and one methyl group.
The synthesis of such compounds is primarily achieved through the acylation of a hydrazine derivative. The reaction of methylhydrazine with benzoyl chloride presents a classic example of nucleophilic acyl substitution. Understanding the regioselectivity and controlling the stoichiometry are paramount to achieving a high yield of the desired dibenzoylated product while minimizing mono-acylated intermediates or other side reactions. This guide provides the field-proven insights necessary to navigate these synthetic challenges.
Reaction Mechanism and Causality
The synthesis proceeds via a nucleophilic acyl substitution mechanism, specifically the Schotten-Baumann reaction, which utilizes a base to neutralize the HCl byproduct and facilitate the reaction.
Step 1: First Acylation Methylhydrazine (CH₃NHNH₂) possesses two nitrogen atoms, both of which are nucleophilic. The terminal nitrogen (N²) is generally considered more sterically accessible and slightly more basic than the methylated nitrogen (N¹). Therefore, the first molecule of benzoyl chloride will preferentially react with the NH₂ group. The lone pair of electrons on the terminal nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride.
Step 2: Second Acylation After the formation of the 1-Benzoyl-2-methylhydrazine intermediate, the remaining N-H proton on the methylated nitrogen is deprotonated by the base (e.g., sodium hydroxide), increasing its nucleophilicity. This activated intermediate then attacks a second molecule of benzoyl chloride to yield the final product, this compound.
The choice of a biphasic system (e.g., an organic solvent and aqueous base) or an aqueous solution with a base is critical. The base, typically sodium hydroxide, serves two primary functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the hydrazine nucleophile.
-
Activation: It can deprotonate the hydrazine or its acylated intermediate, enhancing its nucleophilicity for the subsequent acylation step.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the dibenzoylation of hydrazines.[1][2] Extreme caution is required as reagents are hazardous.
Materials and Equipment
| Reagents & Materials | Equipment |
| Methylhydrazine (CH₆N₂) | 500 mL Three-necked round-bottom flask |
| Benzoyl Chloride (C₇H₅ClO) | Mechanical stirrer |
| Sodium Hydroxide (NaOH) | Two 125 mL dropping funnels |
| Dichloromethane (CH₂Cl₂) | Ice-water bath |
| Deionized Water (H₂O) | Büchner funnel and suction flask |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard glassware for extraction & filtration |
| Ethanol (for recrystallization) | pH paper or meter |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, add methylhydrazine (2.30 g, 0.05 mol) dissolved in 100 mL of dichloromethane.
-
Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
In one dropping funnel, place freshly distilled benzoyl chloride (14.76 g, 0.105 mol, 2.1 equivalents).
-
In the second dropping funnel, place a solution of sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of deionized water.
-
-
Addition of Reagents:
-
Begin vigorous stirring of the methylhydrazine solution.
-
Simultaneously and slowly, add the benzoyl chloride and the sodium hydroxide solution dropwise over a period of 60-90 minutes.
-
Causality: The slow, simultaneous addition is crucial to maintain a low temperature and to ensure that the base is present to neutralize the generated HCl immediately, preventing the formation of methylhydrazine hydrochloride salt which is unreactive. A slight excess of benzoyl chloride is used to drive the reaction to completion.[3]
-
Throughout the addition, monitor the temperature, keeping it below 10 °C. Check the pH of the aqueous layer periodically to ensure it remains basic (pH > 10).
-
-
Reaction and Work-up:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction is complete.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (dichloromethane) layer.
-
Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid), and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (dichloromethane) using a rotary evaporator.
-
-
Purification (Recrystallization):
-
The resulting crude solid should be recrystallized to achieve high purity.
-
Dissolve the crude product in a minimum amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl (N-CH₃) protons around 3.0-3.5 ppm. The aromatic protons from the two benzoyl groups will appear as multiplets in the range of 7.2-8.0 ppm. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the methyl carbon around 30-40 ppm. The carbonyl carbons (C=O) are expected in the downfield region, typically 165-175 ppm. Multiple signals will be present in the 125-140 ppm range corresponding to the aromatic carbons.
-
FT-IR Spectroscopy: The infrared spectrum will provide key functional group information. Look for a strong absorption band around 1640-1680 cm⁻¹ corresponding to the amide C=O stretching vibrations. An N-H stretching band should be visible around 3200-3300 cm⁻¹. C-H stretches from the aromatic rings will appear just above 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (254.28 g/mol ).[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | PubChem[5] |
| Molecular Weight | 254.28 g/mol | PubChem[5] |
| Appearance | White crystalline solid (expected) | - |
| Key FT-IR Peaks (cm⁻¹) | ~3250 (N-H), ~1660 (C=O) | Expected |
| ¹H NMR CH₃ Signal (ppm) | ~3.0-3.5 (singlet) | Expected |
| Mass Spec (M⁺) | m/z = 254 | Expected |
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Loss of product during work-up. | 1. Increase reaction time; ensure base concentration is sufficient. 2. Use freshly distilled benzoyl chloride; maintain low temperature during addition. 3. Be careful during extractions; minimize the amount of solvent used for recrystallization. |
| Presence of Monobenzoylated Byproduct | 1. Insufficient benzoyl chloride. 2. Short reaction time. | 1. Use a slight excess (2.1-2.2 equivalents) of benzoyl chloride. 2. Increase the reaction time and monitor by TLC. |
| Product Contaminated with Benzoic Acid | Hydrolysis of excess benzoyl chloride during work-up. | Ensure the wash with saturated sodium bicarbonate solution is thorough to remove all acidic impurities.[3] |
| Oily Product Instead of Crystalline Solid | Presence of impurities or residual solvent. | 1. Ensure all starting materials are pure and dry. 2. Thoroughly dry the crude product under vacuum. 3. Attempt recrystallization from a different solvent system. |
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Benzoyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts violently with water.[6][7][8] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9] Always handle in a fume hood and wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Methylhydrazine: Extremely toxic, flammable, and a suspected carcinogen. It can be fatal if inhaled, swallowed, or in contact with skin. Handle with extreme care, using appropriate gloves and respiratory protection.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
General Handling: The reaction should be conducted behind a safety shield. Ensure that an emergency eyewash station and safety shower are readily accessible.[10] All waste should be disposed of according to institutional and local regulations.
References
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. Carl ROTH. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Ataman Kimya. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibenzoyl-1-methylhydrazine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1,2-Dibenzoyl-1-methylhydrazine (C₁₅H₁₄N₂O₂), a disubstituted hydrazine derivative of significant interest in synthetic and medicinal chemistry. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from analogous compounds and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers a proposed synthetic pathway, detailed predicted and known spectroscopic characteristics (NMR, IR, MS), anticipated chemical reactivity, and essential safety information. The content is structured to provide not just data, but also the scientific rationale behind the compound's expected behavior, thereby serving as a foundational resource for future research and application.
Introduction and Molecular Overview
This compound, systematically named N'-benzoyl-N'-methylbenzohydrazide, belongs to the class of N,N'-diacylhydrazines.[1] This structural motif is characterized by a hydrazine core where each nitrogen atom is acylated. The presence of a methyl group on one of the nitrogen atoms introduces asymmetry, which is expected to significantly influence its conformational preference, reactivity, and biological interactions compared to its non-methylated parent, 1,2-Dibenzoylhydrazine (DBH).
The DBH scaffold and its derivatives are recognized for a wide array of biological activities, including insecticidal properties (as ecdysone receptor agonists) and potential as multi-target inhibitors against enzymes like urease and HIV-1 integrase.[2] The introduction of the N-methyl group in this compound alters key structural features: it removes one of the N-H protons, thereby eliminating its hydrogen-bond donating capability at that position, and introduces steric bulk that can affect the planarity and rotational dynamics around the N-N and N-C bonds. These modifications are critical for understanding its chemical behavior and for designing novel therapeutic agents or functional materials.
Molecular Structure:
Caption: 2D Structure of this compound.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Methylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The use of a base is critical to neutralize the HCl byproduct, preventing the protonation and deactivation of the hydrazine starting material.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Methylhydrazine
-
Benzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol and Hexanes for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylhydrazine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (2.2 equivalents) to the solution. Cool the mixture to 0 °C using an ice-water bath. The base acts as an acid scavenger for the HCl produced during the reaction.
-
Acylation: Slowly add benzoyl chloride (2.1 equivalents) dropwise via the dropping funnel to the stirred solution over 30-45 minutes. It is crucial to maintain the temperature at 0 °C to control the exothermic reaction and minimize side products. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a crystalline solid.
Physicochemical and Spectroscopic Characterization
The following properties are a combination of computed data from reliable databases and expert predictions based on analogous structures.
Physical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₅H₁₄N₂O₂ | PubChem[5] |
| Molecular Weight | 254.28 g/mol | PubChem[5] |
| Appearance | Expected to be a white to off-white crystalline solid. | Analogy with 1,2-Dibenzoylhydrazine. |
| Melting Point | Estimated in the range of 110-140 °C. | The related 1,2-Diphenylhydrazine melts at 123-126 °C.[6] Methylation may slightly lower or raise this value. |
| Solubility | Predicted to be soluble in polar organic solvents like DCM, THF, and Ethyl Acetate; sparingly soluble in alcohols; and likely insoluble in water and nonpolar solvents like hexanes. | Based on the polarity of the amide groups and the lipophilic nature of the phenyl and methyl groups.[7] |
Spectroscopic Data
Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. PubChem confirms the existence of spectral data for this compound.[5]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): (600 MHz, CDCl₃)
-
δ ~ 8.5-9.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.
-
δ ~ 7.4-7.9 ppm (m, 10H): These multiplets arise from the protons of the two phenyl rings. Protons ortho to the carbonyl groups will be deshielded and appear further downfield.
-
δ ~ 3.4 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N-CH₃ group.
-
-
¹³C NMR (Predicted): (151 MHz, CDCl₃)
-
δ ~ 165-170 ppm (2C): Two distinct signals for the two carbonyl (C=O) carbons.
-
δ ~ 127-135 ppm (12C): A series of signals corresponding to the carbons of the two phenyl rings.
-
δ ~ 30-35 ppm (1C): Signal for the N-CH₃ carbon.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The data for the similar compound 1,2-Di-(m-toluoyl)-hydrazine shows characteristic peaks that can be used for analogy.[8]
-
~3200-3300 cm⁻¹ (sharp, medium): N-H stretching vibration. The sharpness is due to the single N-H bond.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.
-
~1640-1680 cm⁻¹ (strong, sharp): Two C=O (amide I band) stretching vibrations. The two carbonyls may have slightly different frequencies due to the asymmetry of the molecule.
-
~1580, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.
3.2.3. Mass Spectrometry (MS)
GC-MS data is available, with key fragments identified.[5]
-
m/z = 254: Molecular ion (M⁺).
-
m/z = 105 (Base Peak): This corresponds to the highly stable benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the N-C(O) bond. This is a hallmark fragment for benzoylated compounds.
-
m/z = 77: Phenyl cation [C₆H₅]⁺, arising from the loss of CO from the benzoyl cation.
-
m/z = 106: This could correspond to benzaldehyde [C₆H₅CHO]⁺, potentially formed through a rearrangement process.
Caption: Proposed key fragmentation pathway for this compound.
Chemical Reactivity and Stability
Hydrolysis
Like other amides, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions, although it should be stable in neutral aqueous solutions at room temperature.
-
Acid-catalyzed hydrolysis: Would yield benzoic acid and methylhydrazine hydrochloride.
-
Base-catalyzed hydrolysis: Would yield benzoate salts and methylhydrazine. The reaction rate will be slower than for simple amides due to steric hindrance and the electronic effects of the adjacent nitrogen atom.
Thermal Decomposition
Studies on methylhydrazines indicate that their thermal degradation can be complex.[9][10] Upon heating at high temperatures, this compound is expected to decompose. The N-N bond is likely the weakest point, and initial cleavage could lead to radical intermediates. The ultimate decomposition products at very high temperatures could include nitrogen gas (N₂), ammonia (NH₃), and various organic fragments, potentially including hydrogen cyanide (HCN) as observed with other methylhydrazines.[9]
Photochemical Stability
Many hydrazine derivatives exhibit photochemical activity. While specific data is lacking, the presence of two benzoyl chromophores suggests the molecule will absorb UV radiation. This could potentially lead to N-N bond cleavage or other rearrangements, similar to pathways observed in the photolysis of related benzotriazole arylhydrazones.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:[5]
-
H302: Harmful if swallowed. (Acute Toxicity, Oral)
-
H400: Very toxic to aquatic life. (Hazardous to the aquatic environment, acute hazard)
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Prevent release into the environment due to its high aquatic toxicity.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a structurally interesting molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its chemical properties by synthesizing available data and applying established chemical principles. A plausible and detailed synthetic protocol has been outlined, and its key spectroscopic features have been predicted and interpreted to aid in its identification and characterization. While direct experimental data on its reactivity and physical properties remain to be fully elucidated, the information presented here, based on robust analogies, provides a solid and authoritative foundation for researchers and developers working with this compound. Future experimental validation of the predicted properties will be invaluable to the scientific community.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. 1,2-Dibenzoylhydrazine. Available from: [Link]
-
NIST Chemistry WebBook. 1,2-Di-(m-toluoyl)-hydrazine. National Institute of Standards and Technology. Available from: [Link]
-
Wiley Online Library. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available from: [Link]
-
PubMed. Benzoyl peroxide stability in pharmaceutical gel preparations. National Center for Biotechnology Information. Available from: [Link]
-
DTIC. The Thermal and Catalytic Decomposition of Methylhydrazines. Defense Technical Information Center. Available from: [Link]
-
Hindawi. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine. Available from: [Link]
-
ResearchGate. Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. Available from: [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Diphenylhydrazine CAS#: 122-66-7 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2-Di-(m-toluoyl)-hydrazine [webbook.nist.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dibenzoyl-1-methylhydrazine
Foreword: The Rationale for Rigorous Spectroscopic Analysis
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel and synthesized compounds is the bedrock of reliable research. Molecules within the acylhydrazine family, such as 1,2-Dibenzoyl-1-methylhydrazine, represent versatile scaffolds in medicinal chemistry, showing potential as enzyme inhibitors.[1][2] The subtle placement of a methyl group on the hydrazine backbone, as in the title compound, can profoundly alter its chemical properties, biological activity, and metabolic stability. Therefore, a multi-faceted spectroscopic approach is not merely a procedural checkbox but a crucial scientific necessity to validate the molecular architecture.
This guide provides a comprehensive analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. This document is designed to serve as a practical reference for researchers engaged in the synthesis, quality control, and application of this and related chemical entities.
Molecular Identity and Physicochemical Properties
Before interpreting spectral data, it is essential to establish the fundamental properties of the target molecule. This compound, also known by its IUPAC name N'-benzoyl-N'-methylbenzohydrazide, is a solid at room temperature.[3] Its core structure consists of a central N-N bond, with one nitrogen atom substituted with a methyl group and a benzoyl group, and the other nitrogen atom substituted with a second benzoyl group.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | PubChem[3] |
| Molecular Weight | 254.28 g/mol | PubChem[3] |
| CAS Number | 21150-15-2 | PubChem[3] |
| IUPAC Name | N'-benzoyl-N'-methylbenzohydrazide | PubChem[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR provide definitive evidence for the presence and connectivity of the methyl group and the two distinct benzoyl moieties.
Experimental Protocol: Sample Preparation
A standard and effective protocol for NMR analysis involves the following steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is typically effective for this class of compounds.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 500 MHz).[4] The choice of a higher field strength like 500 MHz is deliberate, as it provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative count of the different types of protons. The key is to analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~7.30 - 7.60 | Multiplet (m) | 10H | Ar-H | Protons on the two phenyl rings. The electron-withdrawing nature of the carbonyl groups shifts these protons downfield. The overlapping signals create a complex multiplet. |
| ~3.50 | Singlet (s) | 3H | N-CH ₃ | The methyl protons are adjacent to a nitrogen atom, placing them in this region. The absence of adjacent protons results in a singlet. |
| Variable (e.g., ~9.0) | Broad Singlet (br s) | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: Specific chemical shift values are predicted based on typical ranges for these functional groups. The data available on PubChem is from a 60 MHz instrument, which would show less resolved aromatic signals.[3]
¹³C NMR Spectral Interpretation
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton.
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~170 - 175 | C =O (Amide) | Two distinct signals are expected for the two carbonyl carbons due to their different chemical environments (one is N-methylated, the other is not). Carbonyl carbons are highly deshielded and appear far downfield. |
| ~127 - 135 | Ar-C | Multiple signals corresponding to the carbons of the two phenyl rings. Carbons directly attached to the carbonyl groups (ipso-carbons) will have distinct shifts from the ortho, meta, and para carbons. |
| ~35 - 40 | N-C H₃ | The methyl carbon signal appears in the aliphatic region, shifted downfield by the attached nitrogen atom. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Experimental Protocol: KBr Wafer Method
For solid samples, the Potassium Bromide (KBr) wafer technique is a common and reliable method, as referenced in the spectral data for this compound.[3]
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
IR Spectral Interpretation
The IR spectrum is dominated by characteristic absorptions of the amide functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3250 - 3350 | N-H Stretch | Secondary Amide (N-H) | A moderately strong, sharp peak confirming the presence of the N-H bond. Its position indicates hydrogen bonding in the solid state. |
| ~3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) | Characteristic absorptions for the C-H bonds on the phenyl rings. |
| ~2850 - 2950 | C-H Stretch | Aliphatic (sp³ C-H) | Weaker absorptions corresponding to the methyl group. |
| ~1640 - 1680 | C=O Stretch (Amide I) | Amide Carbonyl | This is typically a very strong and sharp absorption, providing definitive evidence for the amide functional group. The presence of two slightly different amide environments may lead to a broadened or split peak. |
| ~1520 - 1550 | N-H Bend (Amide II) | Secondary Amide (N-H) | A strong band resulting from a combination of N-H bending and C-N stretching, characteristic of secondary amides. |
| ~1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity confirming the presence of the phenyl rings. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The GC-MS data noted in PubChem suggests Electron Ionization (EI) as the ionization method.[3]
Experimental Protocol: Electron Ionization (EI)
In EI-MS, the sample is bombarded with high-energy electrons (~70 eV). This process is highly energetic and typically results in the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. This "hard" ionization technique is excellent for creating a characteristic "fingerprint" mass spectrum for library matching and structural elucidation.
MS Data Interpretation
The analysis focuses on identifying the molecular ion peak and rationalizing the major fragment ions.
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Formula | Significance |
| 254 | [M]⁺˙ | [C₁₅H₁₄N₂O₂]⁺˙ | Molecular Ion: Confirms the molecular weight of the compound. |
| 149 | [M - C₇H₅O]⁺ | [C₈H₉N₂O]⁺ | Loss of a benzoyl radical (•COC₆H₅) from the molecular ion. |
| 121 | [C₆H₅CONH₂]⁺˙ | [C₇H₇NO]⁺˙ | Cleavage of the N-N bond can lead to the formation of a benzamide-like radical cation. |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Base Peak: The highly stable benzoyl cation. This is a hallmark fragment for benzoylated compounds and is often the most abundant ion. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, formed by the loss of CO from the benzoyl cation (m/z 105). |
Proposed Fragmentation Pathway
The predictable fragmentation of this compound under EI conditions is a key part of its structural validation. The major pathways are illustrated below.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
A Self-Validating Analytical Workflow
The true power of these techniques emerges when they are used in concert. For any synthesis of this compound, a robust analytical workflow is required to move from a crude product to a fully characterized, high-purity compound. This workflow represents a self-validating system where each analysis provides a piece of the structural puzzle.
Caption: A comprehensive workflow for the synthesis, purification, and spectroscopic validation.
Conclusion
The spectroscopic profile of this compound is distinct and informative. ¹H and ¹³C NMR confirm the precise arrangement and ratio of protons and carbons, IR spectroscopy provides definitive evidence of the critical amide functional groups, and mass spectrometry validates the molecular weight while revealing a predictable fragmentation pattern headlined by the m/z 105 benzoyl cation. Together, these techniques provide an unambiguous analytical package for the structural elucidation and purity assessment of this compound, ensuring data integrity for any subsequent research or development activities.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
Peng, X., Tang, X., Qin, W., Dou, W., Guo, Y., Zheng, J., Liu, W., & Wang, D. (2011). Aroylhydrazone derivative as fluorescent sensor for highly selective recognition of Zn2+ ions: syntheses, characterization, crystal structures and spectroscopic properties. Dalton Transactions, 40(19), 5271–5277. Retrieved from [Link]
-
Shanmuga Sundara Raj, S., Yamin, B. M., Boshaala, A. M. A., Tarafder, M. T. H., Crouse, K. A., & Fun, H.-K. (2009). 1,2-Dibenzoyl-hydrazine-dimethyl-formamide (3/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1267. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Di-(m-toluoyl)-hydrazine. NIST Chemistry WebBook. Retrieved from [Link]
-
Shanmuga Sundara Raj, S., Yamin, B. M., Boshaala, A. M. A., Tarafder, M. T. H., Crouse, K. A., & Fun, H.-K. (2000). 1,2-Dibenzoylhydrazine. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), 1011-1012. Retrieved from [Link]
-
Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-144. Retrieved from [Link]
-
Gabrielli, M., Piras, M., Tramontin, L., Dreassi, E., Zizzari, A. T., & Pozzi, C. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1357. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). PhI(OAc)2-mediated C–N bond cleavage of acylhydrazines with amines for the synthesis of amides. New Journal of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Hydrazine, 1,2-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Hydrazine, 1,2-diphenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]
Sources
CAS number and molecular structure of 1,2-Dibenzoyl-1-methylhydrazine
An In-Depth Technical Guide to 1,2-Dibenzoyl-1-methylhydrazine
Introduction
This compound, a derivative of the diacylhydrazine class of compounds, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. Diacylhydrazines are recognized for their diverse biological activities, which include insecticidal, herbicidal, and various pharmacological properties. The structural motif of this compound, featuring two benzoyl groups attached to a methylated hydrazine core, provides a unique scaffold for exploring structure-activity relationships. This guide offers a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, a plausible synthetic route, and potential applications, providing a foundational resource for researchers and scientists.
Chemical Identity and Molecular Structure
The fundamental identification of a chemical compound relies on its unique identifiers and a clear representation of its molecular architecture.
| Identifier | Value |
| CAS Number | 21150-15-2[1] |
| IUPAC Name | N'-benzoyl-N'-methylbenzohydrazide[1] |
| Molecular Formula | C₁₅H₁₄N₂O₂[1] |
| Molecular Weight | 254.28 g/mol [1] |
| SMILES | CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[1] |
The molecular structure of this compound is characterized by a central N-N bond. One nitrogen atom is substituted with a methyl group and a benzoyl group, while the second nitrogen is substituted with another benzoyl group. The presence of two aromatic rings and two carbonyl groups are key features that influence its chemical and biological properties.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Computed Properties
The following table summarizes key computed physicochemical properties that are valuable in predicting the compound's behavior in biological systems and for analytical method development.
| Property | Value | Source |
| Molecular Weight | 254.28 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 254.105527694 Da | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned through the sequential acylation of methylhydrazine.
Proposed Synthetic Workflow
The synthesis can be approached by first reacting methylhydrazine with one equivalent of benzoyl chloride, followed by a second acylation with another equivalent of benzoyl chloride. The initial reaction would likely produce a mixture of 1-benzoyl-1-methylhydrazine and 1-benzoyl-2-methylhydrazine. Subsequent acylation of this mixture would lead to the desired product. A more controlled approach might involve protecting one of the nitrogen atoms of methylhydrazine before the first acylation.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Conceptual Outline
-
Step 1: Mono-acylation of Methylhydrazine.
-
Dissolve methylhydrazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add one equivalent of benzoyl chloride, followed by the dropwise addition of a base such as pyridine to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude mono-acylated intermediate.
-
-
Step 2: Di-acylation to Yield the Final Product.
-
Dissolve the crude intermediate from Step 1 in a suitable aprotic solvent.
-
Add a slight excess of a base (e.g., pyridine or triethylamine).
-
Slowly add one equivalent of benzoyl chloride at 0 °C.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the methyl protons, aromatic protons, and the N-H proton. The chemical shifts and coupling patterns would be indicative of the final structure.
-
¹³C NMR would show characteristic peaks for the carbonyl carbons, aromatic carbons, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the C=O stretching of the amide groups (typically around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.
Potential Applications and Research Insights
While specific research on this compound is not extensively documented, the broader class of diacylhydrazines has been the subject of considerable investigation. The parent compound, 1,2-dibenzoylhydrazine, has shown promise as a multi-target inhibitor.[2]
-
Agrochemicals: Many diacylhydrazine derivatives are known ecdysone receptor agonists, acting as potent and selective insect growth regulators. The structural similarity of this compound suggests it could be investigated for similar insecticidal properties.
-
Medicinal Chemistry:
-
Urease Inhibition: 1,2-Dibenzoylhydrazine and its derivatives have been identified as potential urease inhibitors.[2] Urease is a key enzyme in several pathological conditions, making its inhibitors valuable therapeutic targets.
-
HIV-1 Integrase Inhibition: The diacylhydrazine scaffold has been explored for its ability to inhibit HIV-1 integrase, an essential enzyme for viral replication.[2] The chelating properties of the diacylhydrazine moiety are thought to be crucial for this activity.[2]
-
The introduction of a methyl group in this compound, compared to its parent compound, could modulate its pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, potentially leading to improved biological activity.
-
Safety and Handling
Based on the aggregated GHS information from the ECHA C&L Inventory, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H400: Very toxic to aquatic life. [1]
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container in accordance with local regulations.[1]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. While experimental data on this specific molecule is limited, its relationship to the broader class of diacylhydrazines provides a strong rationale for its investigation in both agrochemical and pharmaceutical research. The synthetic pathway is straightforward, and standard analytical methods can be used for its characterization. The potential for this compound to exhibit interesting biological activities, analogous to its parent compound, makes it a compelling target for further study by researchers and drug development professionals.
References
-
Di Donato, N., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dibenzoyl-1-methylhydrazine
Executive Summary
1,2-Dibenzoyl-1-methylhydrazine is a derivative of the well-studied 1,2-dibenzoylhydrazine (DBH) scaffold, a class of molecules recognized for a wide range of biological activities.[1][2] As with any chemical entity intended for research or therapeutic development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for meaningful and reproducible application. This guide addresses two of the most critical parameters: solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its characterization. It is structured to empower researchers with the foundational knowledge and detailed, field-proven protocols required to determine these properties with high fidelity. The methodologies described herein are grounded in established principles and regulatory guidelines to ensure the generation of robust and reliable data.
The Critical Role of Solubility in Preclinical Assessment
The solubility of a compound dictates its behavior in virtually every experimental and physiological system. For drug development professionals, insufficient solubility can be a primary cause of attrition, leading to poor absorption, low bioavailability, and unreliable in vitro assay results. For medicinal and synthetic chemists, solubility data is essential for selecting appropriate solvent systems for reactions, purification, and formulation.[3][4] This section provides a robust protocol for determining the thermodynamic solubility of this compound, a critical first step in its characterization.
Factors Influencing the Solubility of Hydrazide Analogs
The molecular structure of this compound—featuring two aromatic benzoyl groups and a central hydrazine-amide core—suggests a predominantly lipophilic character. However, the amide functionalities provide hydrogen bond donors and acceptors, potentially allowing for solubility in a range of polar organic solvents. Solubility in aqueous media is expected to be low but highly dependent on pH, given that the hydrazine moiety can be protonated under acidic conditions.
Quantitative Solubility Profile
The following table serves as a template for summarizing the experimentally determined solubility of this compound in a selection of pharmaceutically relevant solvents.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask | ||
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Shake-Flask | ||
| Dichloromethane (DCM) | 25 | Shake-Flask | ||
| Methanol (MeOH) | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Acetonitrile (ACN) | 25 | Shake-Flask | ||
| Ethyl Acetate (EtOAc) | 25 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5] It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility at a given temperature, which is essential for accurate biopharmaceutical and formulation assessments.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The visible presence of undissolved solid is crucial to confirm that equilibrium saturation has been reached.[6]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is achieved. Longer incubation times (48-72 hours) may be necessary and should be confirmed by sampling at intermediate time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the settling of undissolved solids. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove all particulate matter. This step is critical to avoid artificially inflating the measured concentration.[6]
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. Results are typically expressed in mg/mL or mol/L.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Profiling Chemical Stability: A Prerequisite for Viability
Understanding a compound's intrinsic stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to its development.[7][8] Stability studies identify degradation pathways and potential degradation products, which is critical for ensuring the safety, efficacy, and shelf-life of a drug substance. Forced degradation, or stress testing, is the cornerstone of this process, deliberately exposing the compound to conditions more severe than accelerated stability testing to provoke degradation.[9][10]
Forced Degradation (Stress Testing) Strategy
Forced degradation studies for this compound should be designed to explore its susceptibility to the primary degradation pathways: hydrolysis, oxidation, and photolysis.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation complicates the analysis.
Summary of Stability Under Stress Conditions
This table should be used to document the outcomes of the forced degradation studies, providing a clear overview of the compound's liabilities.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Notes |
| Hydrolytic | ||||||
| Acidic | 0.1 M HCl | 7 days | 60 | Potential amide bond hydrolysis. | ||
| Neutral | Purified Water | 7 days | 60 | Baseline stability in aqueous solution. | ||
| Basic | 0.1 M NaOH | 7 days | 60 | Potential amide and hydrazide instability. | ||
| Oxidative | 3% H₂O₂ | 24 hrs | Ambient | Hydrazine core is susceptible to oxidation. | ||
| Photolytic | Solid State (ICH Q1B Option 1) | - | Ambient | Assesses solid-state light sensitivity. | ||
| In Solution (e.g., 1 mg/mL in ACN:H₂O) | - | Ambient | Assesses solution-phase light sensitivity. | |||
| Thermal | Solid State (Dry Heat) | 7 days | 80 | Evaluates intrinsic thermal stability. |
Experimental Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method
Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[9][13] It must be specific enough to resolve the parent peak from all significant degradation products and process impurities. Developing this method requires analyzing samples from forced degradation studies to ensure the method's specificity and suitability for formal stability programs.[14]
Part A: Performing Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis study.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Sample at various time points (e.g., 2, 8, 24 hours) for analysis.[15]
-
Photostability: Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 7 days).
Part B: Development of a Stability-Indicating HPLC Method
-
Initial Method Screening: Begin with a generic reversed-phase gradient method. A C18 column is a common starting point. The mobile phase typically consists of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[16]
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies. The primary objective is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
Method Optimization: Adjust chromatographic parameters such as the gradient profile, flow rate, column temperature, and mobile phase pH to improve resolution.[16] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
-
Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in all stressed samples. The peak should be spectrally pure, indicating that no degradants are co-eluting.
-
Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Visualization: Stability Testing Workflow
Caption: Workflow for Forced Degradation and SIM Development.
Conclusion
The protocols and frameworks presented in this guide provide a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. While pre-existing data for this specific molecule is limited, the application of these standardized methodologies will generate the essential data package required for its confident use in research and development. Adherence to these self-validating systems ensures data integrity and provides a solid foundation for formulation development, interpretation of biological data, and fulfillment of regulatory expectations. For any organization working with novel chemical entities, establishing these core physicochemical properties is a non-negotiable step on the path to scientific and commercial success.
References
-
U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Sciex. (2021). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
Lachman, L., & Nally, J. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
MDPI. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (2015). PharmaTutor. Retrieved from [Link]
-
ResearchGate. (2020). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Columbia University. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
Sources
- 1. ikev.org [ikev.org]
- 2. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. quora.com [quora.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. irjpms.com [irjpms.com]
A Comprehensive Technical Guide to the Biological Activities of Dibenzoylhydrazine Derivatives
Introduction
The 1,2-dibenzoylhydrazine (DBH) core structure represents a remarkably versatile chemical scaffold, pivotal in the development of compounds with a wide spectrum of biological activities.[1][2] Initially gaining prominence in the agrochemical sector, its derivatives have since demonstrated significant potential in medicinal chemistry, including oncology and virology.[3][4] This technical guide offers an in-depth exploration of the primary biological activities of dibenzoylhydrazine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, present validated experimental protocols for their evaluation, and provide quantitative data to support a comprehensive understanding of their structure-activity relationships.
The foundational synthesis of the dibenzoylhydrazine scaffold is typically achieved through the acylation of a hydrazine source with benzoyl chloride, a reliable and well-documented procedure.[1]
Caption: General workflow for the synthesis of the 1,2-dibenzoylhydrazine core.
Chapter 1: Insecticidal Activity - A Paradigm of Targeted Pest Control
The most extensively characterized and commercially successful application of dibenzoylhydrazine derivatives is as insecticides.[5][6] These compounds, often referred to as diacylhydrazines (DAHs), are celebrated for their high target specificity and favorable environmental profile.[5][7]
Mechanism of Action: Ecdysone Receptor Agonism
Dibenzoylhydrazines exert their insecticidal effect by functioning as non-steroidal agonists of the ecdysone receptor (EcR).[7][8][9] In arthropods, the steroid hormone 20-hydroxyecdysone (20E) is the natural ligand for EcR, which forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression, critically controlling the molting process.[6][10]
DBH derivatives mimic the action of 20E, binding with high affinity to the ligand-binding pocket of the EcR/USP complex.[8][11] This binding event inappropriately activates the receptor, initiating a premature and incomplete larval molt.[4][5] The susceptible insect is unable to complete this faulty molting process, leading to death from starvation, desiccation, and the inability to shed the old cuticle.[4] This targeted mode of action is highly specific to arthropods, as vertebrates lack the ecdysone receptor, contributing to the low mammalian toxicity of these compounds.[5][8]
Caption: Activation of the ecdysone receptor pathway by a dibenzoylhydrazine agonist.
Quantitative Data on Insecticidal Activity
The potency of DBH insecticides is typically quantified by the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of a test population.
| Compound/Analog | Target Insect | Assay Type | LD50 / LC50 | Reference |
| KU-106 (experimental) | Anopheles gambiae larvae | Larval Toxicity | 760 nM (LC50) | [12] |
| Halofenozide | Anopheles gambiae larvae | Larval Toxicity | Similar to KU-106 (LC50) | [12] |
| 2bo Derivative | Anopheles gambiae adult female | Topical Application | 0.08 µg/mg insect (LD50) | [13] |
| RH-5849 | Anopheles gambiae adult female | Topical Application | 0.22 µg/mg insect (LD50) | [13] |
Experimental Protocol: Larval Insecticide Bioassay
This protocol outlines a standardized dose-response bioassay to determine the larvicidal activity of DBH derivatives against mosquito larvae, such as Aedes aegypti or Anopheles gambiae.[14][15]
Causality: This method is chosen for its high reproducibility and its ability to determine a quantitative LC50 value. Using a solvent control (e.g., acetone or DMSO) is critical to ensure that any observed mortality is due to the test compound and not the vehicle. Including a known insecticide as a positive control validates the assay's sensitivity.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in a suitable solvent like acetone or DMSO.[14]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of test concentrations (typically 5-7 concentrations) that are expected to span the LC50 value.[14]
-
Test Arenas: Use a 24-well or 96-well plate. To each well, add a defined volume of deionized water (e.g., 990 µL).[14]
-
Dosing: Add a small, consistent volume (e.g., 10 µL) of each compound dilution to the appropriate wells. Add the same volume of solvent alone to control wells.
-
Introduction of Larvae: Using a transfer pipette, introduce a set number of third-instar larvae (e.g., 5-10) into each well.[14]
-
Incubation: Incubate the plates under controlled conditions (e.g., 25°C, 12:12 light:dark cycle) for a specified period (24, 48, or 72 hours).
-
Mortality Assessment: At each time point, count the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a toothpick.[14]
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary.[14] Use probit analysis or logistical regression to calculate the LC50 value and its 95% confidence intervals from the dose-response data.
Caption: Workflow for determining the larvicidal LC50 of a test compound.
Chapter 2: Anticancer Potential
The hydrazide and hydrazone moieties are recognized as "privileged structures" in medicinal chemistry, and derivatives of dibenzoylhydrazine have been actively investigated for their potential as anticancer agents.[3]
Rationale and Putative Mechanisms
The anticancer activity of this class of compounds is evaluated based on their ability to induce cytotoxicity in various cancer cell lines. While the precise mechanisms are still under investigation for many derivatives, proposed pathways include the induction of apoptosis (programmed cell death) and the inhibition of critical enzymes like kinases, which play key roles in cell proliferation and signaling.[16]
Quantitative Data on In Vitro Cytotoxicity
The anticancer potential is initially screened using in vitro assays to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Iodinated 1,2-Diacylhydrazine Analog 1 | HepG2 (Human Liver Cancer) | MTT | 11.72 | [3] |
| Iodinated 1,2-Diacylhydrazine Analog 2 | HK-2 (Human Kidney) | MTT | 26.80 | [3] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[16][17]
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.
-
Cell Seeding: Seed a 96-well plate with a specific cancer cell line at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the various compound concentrations. Include untreated cells as a negative control.[18]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.[19]
Caption: Conceptual diagram of a DBH derivative inhibiting HIV-1 integrase.
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is used to screen compounds for their ability to protect host cells from the virus-induced cell death, known as the cytopathic effect. [18][20] Causality: This cell-based assay provides a functional measure of antiviral activity. By comparing the cell viability in virus-infected wells treated with the compound to untreated infected wells, one can quantify the protective (antiviral) effect. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are determined in parallel to calculate the Selectivity Index (SI = CC50/EC50), a key indicator of therapeutic potential. [20]
-
Cell Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76) in 96-well plates. [20]2. Cytotoxicity (CC50) Plate: On a separate plate without a virus, treat cells with serial dilutions of the test compound to determine its toxicity to the host cells. [18]3. Antiviral (EC50) Plate: On another plate, infect the cell monolayers with a predetermined amount of virus. Immediately after, add the serial dilutions of the test compound. [18]4. Controls: Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound). [18]5. Incubation: Incubate all plates until the virus control wells show approximately 80-90% CPE (typically 48-72 hours). [18]6. Quantification: Assess cell viability in all wells using a suitable method, such as staining with neutral red or crystal violet, or a cell viability reagent like MTT. [20]7. Data Analysis: Calculate the EC50 from the antiviral plate and the CC50 from the cytotoxicity plate by fitting the data to dose-response curves. [20]
Conclusion and Future Directions
The dibenzoylhydrazine scaffold has unequivocally proven its value, anchored by its commercial success as a highly selective and environmentally benign class of insecticides. The underlying mechanism of ecdysone receptor agonism is a textbook example of targeted molecular design. Beyond this primary application, the scaffold demonstrates compelling potential across multiple therapeutic areas. In silico studies and preliminary in vitro screenings highlight its promise as a source of novel anticancer, antimicrobial, and antiviral agents, particularly as HIV-1 integrase and urease inhibitors. [2][4][21] Future research should focus on the synthetic optimization of DBH derivatives to enhance their potency and selectivity for non-insect targets. Elucidating the precise molecular mechanisms behind their anticancer and antiviral activities is paramount for their rational development as therapeutic agents. The continued exploration of this versatile chemical backbone is poised to yield new and valuable tools for both agriculture and human medicine.
References
- Bioassays for anticancer activities. PubMed.
- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Cytotoxic assays for screening anticancer agents. PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Antimicrobial Susceptibility Testing. Apec.org.
- Antibiotic sensitivity testing. Wikipedia.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
- Application Notes and Protocols for In Vitro Antiviral Assays. Benchchem.
- Anti- Tumor assay / Screening of Anticancer Drugs | PDF. Slideshare.
- What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate.
- Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. PubMed Central.
- Molting Hormonal and Larvicidal Activities of Aliphatic Acyl Analogs of Dibenzoylhydrazine Insecticides. PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Diacylhydrazine insecticide. Wikipedia.
- Cyclic dibenzoylhydrazines reproducing the conformation of ecdysone agonists, RH-5849. Sigma-Aldrich.
- An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate. Benchchem.
- Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. PubMed.
- Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1. PMC - NIH.
- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. YouTube.
- Comparative Analysis of the Biological Activity of 1,2-Dibenzoyl-1-Benzylhydrazine Analogs: A Guide for Researchers. Benchchem.
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC - NIH.
- (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate.
- Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR. Semantic Scholar.
- Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. R Discovery.
- A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae | Request PDF. ResearchGate.
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI.
- Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development. PubMed Central.
- Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
- Nonsteroidal ecdysone agonists. PubMed.
- 1 PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. rf.gd.
- Application Notes and Protocols: 1,2-Dibenzoyl-1-benzylhydrazine Derivatives as Potential Insecticides. Benchchem.
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. ResearchGate.
- Ecdysteroid receptor docking suggests that dibenzoylhydrazine-based insecticides are devoid of any deleterious effect on the parasitic wasp Psyttalia concolor (Hym. Braconidae). PubMed.
- Experimental design for assessment of insecticidal activity by contact or by fumigation of different plant substances. ResearchGate.
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI.
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PubMed.
- A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae. PubMed.
- CN105348141A - Preparation and application of benzoyl hydrazine derivative. Google Patents.
- Molecular structures of dibenzoyl hydrazine and... | Download Scientific Diagram. ResearchGate.
- Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.unict.it [iris.unict.it]
- 5. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molting hormonal and larvicidal activities of aliphatic acyl analogs of dibenzoylhydrazine insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 21. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Acylhydrazone Scaffold: A Privileged Motif in Drug Discovery - From Serendipitous Discovery to Rational Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-acylhydrazone (NAH) moiety, characterized by the -C(O)NHN=CH- functional group, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its inherent structural and electronic properties confer a remarkable versatility, enabling the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and profound impact of N-acylhydrazone compounds in the realm of drug development. We will delve into the causality behind experimental choices in their synthesis and characterization, explore the mechanisms of action of prominent NAH-based therapeutic agents, and provide detailed protocols and visualizations to empower researchers in their own discovery efforts.
A Historical Perspective: From Hydrazine's Genesis to a Privileged Scaffold
The journey of the N-acylhydrazone is intrinsically linked to the discovery of its parent, hydrazine. In 1887, the German chemist Theodor Curtius first synthesized hydrazine, laying the groundwork for the exploration of a new class of nitrogen-containing compounds.[1][2][3] Initially, the focus was on the synthesis of hydrazides, which Curtius and his contemporaries prepared through the reaction of esters with hydrazine.[4][5] The subsequent condensation of these hydrazides with aldehydes and ketones, a reaction reminiscent of the Schiff base formation pioneered by Hugo Schiff in 1864, gave rise to the N-acylhydrazone functional group.
For many years, N-acylhydrazones were primarily of academic interest. However, the mid-20th century saw the emergence of the first therapeutically relevant NAH compounds, such as the antimicrobial agent nitrofurazone.[6] This marked a turning point, signaling the latent potential of this scaffold. It was the systematic exploration in medicinal chemistry over the last few decades that truly cemented the "privileged" status of the NAH moiety. Researchers discovered that the unique combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), and a tunable imine carbon atom allowed for a diverse range of interactions with biological macromolecules.[7][8]
The Chemistry of N-Acylhydrazones: Synthesis and Structural Elucidation
The synthetic accessibility of N-acylhydrazones is a key factor in their widespread use. The most common and straightforward method involves the acid-catalyzed condensation of an acylhydrazide with an aldehyde or a ketone.[7][9] This reaction is typically high-yielding and allows for extensive diversification of the final product by simply varying the two starting materials.
General Synthesis Workflow
The synthesis of an N-acylhydrazone can be conceptualized as a two-step process, often performed sequentially or as a one-pot reaction.
Figure 1: General workflow for the synthesis of N-acylhydrazones.
Detailed Experimental Protocol: Synthesis of a Representative N-Acylhydrazone
This protocol describes the synthesis of an N-acylhydrazone via the condensation of a hydrazide with an aldehyde, a widely applicable and reliable method.[7][10]
Step 1: Synthesis of the Acylhydrazide
-
To a solution of the corresponding carboxylic acid ester (1 equivalent) in ethanol, add hydrazine hydrate (1.5-2 equivalents).
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated acylhydrazide by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of the N-Acylhydrazone
-
Dissolve the acylhydrazide (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid or a few drops of concentrated HCl).
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC. Alternatively, microwave irradiation (100-150W for 5-15 minutes) can be employed for a more rapid and efficient reaction.[9]
-
After completion, cool the reaction mixture. The N-acylhydrazone product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N-acylhydrazone.
Structural Characterization and Isomerism
The structural elucidation of N-acylhydrazones relies on a combination of standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic peaks include the N-H stretching vibration (around 3200-3300 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and the C=N stretching of the imine group (around 1600-1650 cm⁻¹).[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the N-H group typically appears as a singlet in the downfield region (δ 11-12 ppm). The proton of the C=N-H group also gives a characteristic singlet (δ 8-9 ppm). The presence of syn and anti conformers around the amide C-N bond can lead to the duplication of signals for the N-H and adjacent protons.[7][8]
-
¹³C NMR: The carbon of the C=O group resonates at around δ 160-175 ppm, while the C=N carbon appears at δ 140-150 ppm.[11]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
A crucial aspect of N-acylhydrazone chemistry is the existence of geometric and conformational isomers. The C=N double bond gives rise to E and Z isomers, while rotation around the C-N amide bond results in syn and anti conformers.[7] In solution, N-acylhydrazones often exist as a mixture of these isomers, which can be observed in their NMR spectra. The E isomer is generally the more thermodynamically stable and, therefore, the predominant form.
Biological Activities and Mechanisms of Action: A Tale of Versatility
N-acylhydrazones exhibit a remarkably broad spectrum of biological activities, a testament to their ability to interact with a diverse range of biological targets. This has led to their investigation as anticancer, antimicrobial, anti-inflammatory, and cardiotonic agents, among others.
Anticancer Activity
The anticancer potential of N-acylhydrazones is one of the most extensively studied areas. Numerous derivatives have been synthesized and shown to possess potent cytotoxic activity against a variety of cancer cell lines.
Table 1: Selected N-Acylhydrazone Derivatives with Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PAC-1 | HL-60 (Leukemia) | ~1 | [9] |
| Compound 1e | MCF-7 (Breast) | < 1 | [12] |
| Compound 1e | MDA-MB-231 (Breast) | 0.9 | [12] |
| Compound 7a-e series | MCF-7 (Breast) | 7.52 - 25.41 | [8] |
| Compound 7a-e series | PC-3 (Prostate) | 10.19 - 57.33 | [8] |
| Compound IIf | HL-60 (Leukemia) | 16.4 | [13] |
| Copper Complex 2 | MDA-MB-231 (Breast) | 1.25 | [14] |
Mechanism of Action: The Case of PAC-1
A noteworthy example is the procaspase-activating compound-1 (PAC-1), an N-acylhydrazone that has entered clinical trials for the treatment of various cancers.[6] PAC-1's mechanism of action is unique in that it directly activates procaspase-3, a key executioner enzyme in the apoptotic pathway.[2] In many cancer cells, procaspase-3 is present at high levels but is kept in an inactive state by inhibitory zinc ions. PAC-1 acts as a zinc chelator, sequestering these inhibitory ions and allowing procaspase-3 to undergo auto-activation to the active caspase-3, thereby triggering apoptosis.[1]
Figure 2: Mechanism of procaspase-3 activation by PAC-1.
Antimicrobial Activity
The N-acylhydrazone scaffold is also prevalent in compounds with significant antimicrobial properties. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Table 2: Selected N-acylhydrazone Derivatives with Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurans | Gram-positive & Gram-negative bacteria | 1 - 16 | [5] |
| Compound 4p | Staphylococcus aureus, Bacillus subtilis | 1.9 | |
| Compound 3a | Staphylococcus aureus | 19.61 | |
| Compound 3f | Pseudomonas putida | 38.46 | |
| Compound SB 7 | Staphylococcus aureus | 15.63 | |
| Compound SB 7 | Bacillus subtilis | 31.25 |
Some N-acylhydrazones have been shown to inhibit the pyruvate dehydrogenase complex in bacteria, a critical enzyme in central metabolism.[11] Others are believed to exert their effects by modulating the expression of virulence genes.[11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. N-acylhydrazones have emerged as potent inhibitors of key inflammatory pathways.
Mechanism of Action: p38 MAPK Inhibition
Several N-acylhydrazone derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4] By blocking the activity of p38 MAPK, these compounds can effectively suppress the inflammatory response.
Figure 3: Inhibition of the p38 MAPK pathway by N-acylhydrazones.
Cardiotonic Activity
The N-acylhydrazone LASSBio-294 has been identified as a promising cardiotonic agent.[6] Its mechanism of action involves increasing the contractility of cardiac muscle by enhancing the uptake and release of calcium ions from the sarcoplasmic reticulum, a critical process in muscle contraction.[6] This suggests a novel approach to treating cardiac dysfunction.
Future Perspectives and Conclusion
The journey of N-acylhydrazone compounds from their historical roots in the discovery of hydrazine to their current status as a privileged scaffold in drug discovery is a testament to the power of chemical synthesis and medicinal chemistry. Their straightforward synthesis, structural versatility, and diverse biological activities ensure that they will remain a fertile ground for the development of new therapeutic agents.
Future research in this area will likely focus on several key aspects:
-
Rational Design and Target-Specific Synthesis: Moving beyond high-throughput screening to the rational design of N-acylhydrazones that are highly selective for specific biological targets.
-
Exploration of Novel Biological Activities: Investigating the potential of N-acylhydrazones in therapeutic areas that have been less explored, such as neurodegenerative diseases and metabolic disorders.
-
Development of Drug Delivery Systems: Formulating N-acylhydrazone-based drugs with improved pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Exploring the synergistic effects of N-acylhydrazones with existing drugs to overcome drug resistance and enhance therapeutic efficacy.
References
-
Munir, R., Javid, N., Zia-ur-Rehman, M., Zaheer, M., Huma, R., Roohi, A., & Athar, M. M. (2021). Synthesis of Novel N-acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. [Link]
-
Peterson, Q. P., Goode, D. R., & Hergenrother, P. J. (2009). PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition. Journal of molecular biology, 388(1), 144–158. [Link]
-
Sudo, R. T., Zapata-Sudo, G., & Barreiro, E. J. (2001). The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats. British journal of pharmacology, 134(2), 353–360. [Link]
-
Hergenrother Laboratory. (n.d.). Procaspase-3 Activation. University of Illinois. [Link]
-
Grokipedia. (n.d.). PAC-1. [Link]
-
Pinto, L. C., Tietbohl, L. A. C., de Carvalho, G. S., de Souza, M. V. N., & Cunha, A. C. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Journal of Combinatorial Chemistry, 12(2), 245-247. [Link]
-
Thota, S., & Barreiro, E. J. (2018). N-Acylhydrazones as Drugs. Current medicinal chemistry, 25(30), 3653–3675. [Link]
-
Popa, M., & Zarafu, I. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1547. [Link]
-
Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurechloride. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. [Link]
-
Freitas, R. P., Cordeiro, N. M. S., Carvalho, P. R. S., Alves, M. A. S., Guedes, I. A., Valerio, T. S., Dardenne, L. E., Lima, L. M., Barreiro, E. J., Fernandes, P. D., & Fraga, C. A. M. (2018). Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity. Chemical biology & drug design, 91(1), 391–397. [Link]
-
Lacerda, R. B., da Silva, L. L., de Lima, C. K. F., Miguez, E., Miranda, A. L. P., Laufer, S. A., Barreiro, E. J., & Fraga, C. A. M. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PloS one, 7(10), e46925. [Link]
-
Koçyiğit, Ü. M., & Düşünceli, H. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(21), 18885-18900. [Link]
-
de F. P. de Araújo, D. A., de Oliveira, R. B., de A. F. Junior, C. A., Scotti, L., Scotti, M. T., de Aquino, T. M., & de Moura, R. O. (2014). Exploring N-acylhydrazone derivatives against clinical resistant bacterial strains. PloS one, 9(5), e96778. [Link]
-
de Mello, A. C. S., de Farias, F. P., Frattani, F. S., dos Santos, J. L., & de Lima, M. C. A. (2015). Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Bio-Evaluation and Mechanism of Action. Bioorganic & medicinal chemistry letters, 25(24), 5723–5728. [Link]
-
Tan, Y. Y. (2023). Synthesis, Characterisation, Conformational Study and Antibacterial Activity of N-Acylhydrazone and Its Derivatives. UTAR Institutional Repository. [Link]
-
Bouyahya, A., El-Toumy, S. A., El-Sayed, A., Chamkhi, I., El-Gamal, A., El-Kholy, S. E., ... & Bouhrim, M. (2021). Synthesis, antibacterial evaluation, in silico ADMET and molecular docking studies of new N-acylhydrazone derivatives from acridone. Arabian Journal of Chemistry, 14(11), 103403. [Link]
-
Gu, W., Wu, R., Qi, S., Gu, C., Si, F., & Chen, Z. (2012). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 17(10), 11625-11638. [Link]
-
Zapata-Sudo, G., Sudo, R. T., & Barreiro, E. J. (2010). LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²⁺ influx into sarcoplasmic reticulum after myocardial infarction. American journal of hypertension, 23(11), 1220–1227. [Link]
-
Kassab, A. E. (2024). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. Current Pharmaceutical Design, 30(5), 333-351. [Link]
-
Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. (2023). Polycyclic Aromatic Compounds. [Link]
-
Palla, G., Predieri, G., Domiano, P., Vignali, C., & Turner, W. (1986). Conformational behaviour and E/Z isomerization of N-acyl and N-aroylhydrazones. Tetrahedron, 42(13), 3649–3654. [Link]
-
Lim, J. Y., Sim, K. M., & Teo, C. (2022). Minimum minimum inhibitory concentration (µg/mL) of N-acylhydrazone... ResearchGate. [Link]
-
Wikipedia. (2024). Hydrazine. [Link]
-
Wikipedia. (2024). Curtius rearrangement. [Link]
-
Science History Institute. (n.d.). Theodor Curtius in a chemistry laboratory. [Link]
-
YouTube. (2023). Theodor Curtius: Revolutionizing Chemistry | Scientist Biography. [Link]
-
The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). [Link]
-
Vlad, I. M., Nuță, D. C., Căproiu, M. T., Dumitrașcu, F., Kapronczai, E., Mük, G. R., ... & Limban, C. (2024). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 29(4), 895. [Link]
-
Lipson, V. V., Borysko, P. O., Kholodnyak, S. V., Shishkina, S. V., & Shishkin, O. V. (2024). Discovery of Novel N -Acylhydrazone Derivatives as Potent Inhibitors of Sirtuin-1. SYNTHESIS, 56(02), 100-108. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Li, Y., & Cui, Z. (2019). Discovery of novel acylhydrazone neuraminidase inhibitors. European journal of medicinal chemistry, 173, 305–313. [Link]
-
Cui, Z., Li, Y., Ling, Y., Huang, J., Cui, J., Wang, R., & Yang, X. (2010). New class of potent antitumor acylhydrazone derivatives containing furan. European journal of medicinal chemistry, 45(12), 5576–5584. [Link]
-
Gu, W., Wu, R., Qi, S., Gu, C., Si, F., & Chen, Z. (2012). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 17(10), 11625-11638. [Link]
-
Palla, G., Predieri, G., Domiano, P., Vignali, C., & Turner, W. (1986). Conformational behaviour and E/Z isomerization of N-acyl and N-aroylhydrazones. Tetrahedron, 42(13), 3649–3654. [Link]
-
Curtius, T. (1894). Hydrazide und Azide organischer Säuren I. Abhandlung. Journal für Praktische Chemie, 50(1), 275-294. [Link]
-
Gomes, C. R. B., & Barreiro, E. J. (2013). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current organic synthesis, 10(5), 711–735. [Link]
-
da Silva, G. N., Fachin, A. L., Marins, L. F., de Souza, P. C., & da Costa, C. O. R. (2021). Antiproliferative activity of a series of copper(II) complexes derived from a furan-containing N-acylhydrazone: monomers, dimers, charge status, and cell mechanistic studies on triple negative breast cancer cells. Journal of Inorganic Biochemistry, 221, 111494. [Link]
-
Stoyanova, E., & Zlatkov, A. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. International journal of molecular sciences, 24(5), 4390. [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid [mdpi.com]
- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
theoretical and computational studies of 1,2-Dibenzoyl-1-methylhydrazine
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,2-Dibenzoyl-1-methylhydrazine
Introduction
This compound is a derivative of hydrazine belonging to the N-acylhydrazine class of compounds. This molecular family is characterized by a hydrazine core acylated with one or more carbonyl-containing groups. The parent compound, 1,2-dibenzoylhydrazine (DBH), has demonstrated significant potential in medicinal chemistry, with studies identifying it as a promising scaffold for developing multi-target inhibitors for enzymes such as the ecdysone receptor (EcR), urease, and HIV-1 integrase.[1][2] The introduction of a methyl group on one of the nitrogen atoms, as in this compound, is expected to significantly alter the molecule's conformational preferences, electronic properties, and, consequently, its biological activity.[3][4][5]
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals, offering insights into the causality behind methodological choices. We will explore the molecule's structural complexities, detail the computational workflows for analyzing its properties, and correlate theoretical predictions with experimental spectroscopic data.
Molecular Structure and Conformational Isomerism
The fundamental identity of this compound is defined by its chemical formula, C₁₅H₁₄N₂O₂, and a molecular weight of 254.29 g/mol .[6][7] The structure features a central N-N bond, with one nitrogen atom substituted by a methyl group and a benzoyl group, and the other nitrogen atom substituted by a second benzoyl group.
The primary structural challenge in studying this molecule lies in its conformational flexibility. Like other N-acylhydrazines, its dynamic behavior is dominated by hindered rotation around the amide C(O)-N bond and the central N-N bond.[8][9] This gives rise to several possible conformers, primarily distinguished by the relative orientations of the carbonyl groups, which can be described as synperiplanar or antiperiplanar.
Studies on analogous N-methylated N-acylhydrazones have shown that N-methylation is a critical determinant of conformational preference. Theoretical analysis using Density Functional Theory (DFT) has revealed that while unsubstituted N-acylhydrazines often favor an antiperiplanar conformation, N-methylation can induce a significant shift, making the synperiplanar conformation the most stable.[3][4][5] This is attributed to steric interactions that destabilize the anti-conformation. Understanding this equilibrium is paramount, as the dominant conformation in a biological environment will dictate the molecule's interaction with receptor binding sites.
Caption: Core structure of this compound highlighting key torsional angles (τ).
Theoretical and Computational Methodologies
A robust computational investigation of this compound requires a multi-faceted approach, integrating several theoretical techniques to build a comprehensive model of its behavior.
Pillar 1: Density Functional Theory (DFT)
DFT has become the workhorse for studying medium-sized organic molecules due to its excellent balance of computational efficiency and accuracy.[10] It is the ideal tool for exploring the potential energy surface and electronic properties of our target molecule.
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for reliable results. For systems like N-acylhydrazines, hybrid functionals such as B3LYP are widely used and have a proven track record.[10][11] For higher accuracy, especially when studying non-covalent interactions or electronic excitations, range-separated hybrids like CAM-B3LYP may be employed.[3][5] Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , provide the necessary flexibility to accurately describe the electronic structure.[10]
-
Core Calculations:
-
Geometry Optimization: The first step is to locate all stable conformers on the potential energy surface. This involves performing unconstrained geometry optimizations starting from various initial structures.
-
Frequency Analysis: Harmonic vibrational frequency calculations should be performed on all optimized structures. This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.[11]
-
Solvation Modeling: Biological and chemical processes occur in solution. Therefore, including a solvent model is crucial. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM) or the Conductor-like PCM (C-PCM), effectively simulates the bulk solvent environment.[3][4]
-
Pillar 2: Advanced Property Calculations
Once the stable conformers are identified, a suite of calculations can be performed to elucidate their electronic and spectroscopic properties.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[11][12] Comparing calculated ¹H and ¹³C NMR shifts with experimental data is a powerful way to validate the computed structures and identify the dominant conformers in solution.[9]
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum.[12]
-
Reactivity and Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[10]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting potential sites for non-covalent interactions and chemical reactions.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[3][5]
-
Pillar 3: Molecular Docking
To explore the therapeutic potential of this compound, molecular docking simulations are essential. This technique predicts the preferred binding orientation of a ligand to a protein target.[1] The parent compound, DBH, has already been studied in silico as a ligand for several receptors.[1][2] A similar approach can be applied to the methylated derivative to assess how the structural changes affect binding affinity and pose.
Caption: Computational workflow for analyzing this compound.
Data Presentation: Predicted vs. Experimental Properties
A key aspect of computational chemistry is its synergy with experimental work. Theoretical calculations can predict spectroscopic data, which can then be validated against laboratory measurements.
Table 1: Predicted Spectroscopic and Electronic Data
| Property | Computational Method | Predicted Value/Observation | Experimental Correlation |
| IR Stretching (cm⁻¹) | DFT/B3LYP | C=O (Amide): ~1650-1680 cm⁻¹N-H: ~3300-3350 cm⁻¹ | Correlates with characteristic amide I and N-H stretching bands in experimental FT-IR spectra.[13] |
| ¹³C NMR (ppm) | GIAO/DFT | C=O: ~165-175 ppmAromatic C: ~120-140 ppmN-CH₃: ~30-40 ppm | N-methylation is known to affect carbonyl carbon shifts, providing a clear experimental marker.[3] |
| ¹H NMR (ppm) | GIAO/DFT | Aromatic H: ~7.2-8.0 ppmN-H: ~8.5-10.0 ppmN-CH₃: ~3.0-3.5 ppm | The presence of multiple conformers may lead to signal duplication in the experimental spectrum.[8][9] |
| HOMO-LUMO Gap (eV) | DFT/B3LYP | ~4-5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[12] |
| Binding Energy (Docking) | AutoDock Vina | Target-dependent (e.g., -7 to -10 kcal/mol) | Provides a theoretical basis for prioritizing the compound for in vitro enzymatic assays.[1] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, both computational and synthetic protocols must be clearly defined.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar N-acylhydrazines.[13][14]
-
Preparation of Methylhydrazine Solution: In a round-bottom flask cooled in an ice bath, dissolve methylhydrazine in a suitable solvent like dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Acylation: While stirring vigorously, slowly add a solution of benzoyl chloride (2.1 equivalents) in DCM to the reaction mixture. Maintain the temperature below 5°C during the addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Protocol 2: DFT-Based Conformational Analysis
This protocol outlines a standard workflow for performing the computational analysis described previously.
-
Structure Preparation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Create multiple starting geometries corresponding to different potential conformers (e.g., syn/anti arrangements).
-
Geometry Optimization: Submit each starting structure for geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)) in the gas phase.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on each optimized structure. Confirm that there are no imaginary frequencies.
-
Solvent-Phase Optimization: Take the unique, stable gas-phase conformers and re-optimize them using the same DFT method but now including a solvent model (e.g., PCM for water or DMSO).
-
Energy Analysis: Calculate the single-point energies of the solvent-optimized conformers using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.
-
Property Calculations: Using the final optimized geometries, perform GIAO (NMR), TD-DFT (UV-Vis), and population (NBO, MEP) analyses.
-
Data Interpretation: Analyze the output files to extract energies, predicted spectra, and electronic properties. Compare the relative energies of the conformers to determine the most stable structures and correlate the predicted data with experimental results.
Conclusion
The theoretical and computational study of this compound is a powerful strategy for elucidating its fundamental chemical nature and predicting its potential for practical applications. By leveraging a synergistic combination of DFT calculations, advanced property predictions, and molecular docking, researchers can gain deep insights into the molecule's conformational landscape, spectroscopic signatures, and biological interaction potential. The N-methyl group is a key structural feature that differentiates this molecule from its parent compound, DBH, and computational analysis is uniquely suited to precisely quantify its steric and electronic impact. This guide provides a robust framework for such an investigation, emphasizing methodological rigor and the crucial link between theoretical prediction and experimental validation.
References
- Exploring the Conformational Effects of N- and C-Methyl
- Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones - ResearchG
- Isomers and conformers of N-acylhydrazones - ResearchG
- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
- exploring-the-conformational-effects-of-n-and-c-methyl
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - MDPI.
- Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90 - ResearchG
- 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - ResearchG
- Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Deriv
- This compound | C15H14N2O2 - PubChem.
- Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine: An Application Note and Labor
- An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydr
- 1 2 Dibenzoyl 1 Methylhydrazine - Cenmed Enterprises.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]
- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
mechanism of action for dibenzoylhydrazine insecticides
An In-depth Technical Guide to the Mechanism of Action of Dibenzoylhydrazine Insecticides
Executive Summary
Dibenzoylhydrazines (DBHs) represent a cornerstone of modern integrated pest management (IPM) programs, valued for their remarkable efficacy and target specificity. As a class of insect growth regulators (IGRs), they do not cause immediate knockdown but instead disrupt the intricate hormonal control of insect development. This guide provides a detailed technical examination of the molecular mechanism by which DBH insecticides exert their effects. We will explore their interaction with the ecdysone receptor complex, the subsequent aberrant activation of the molting gene cascade, and the physiological consequences that lead to the death of susceptible insect larvae. Furthermore, this document details the key experimental methodologies used to validate this mechanism and discusses the structural basis for the selective toxicity that makes DBHs environmentally benign compared to broad-spectrum neurotoxins.
The Molecular Target: The Ecdysone Receptor Complex (EcR/USP)
The journey of an insect from one larval stage to the next is a tightly regulated process known as molting, or ecdysis. This entire cascade is orchestrated by the steroid hormone 20-hydroxyecdysone (20E)[1][2]. The cellular receptor for 20E is not a single protein but a heterodimer composed of two nuclear receptor proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP) , the latter being the insect ortholog of the vertebrate retinoid X receptor (RXR)[3][4].
For the receptor to become transcriptionally active, it requires the binding of both protein partners (EcR and USP) and the 20E ligand[3][5]. Once the 20E hormone binds to the ligand-binding pocket of the EcR subunit, the entire EcR/USP complex undergoes a conformational change. This activated complex then recognizes and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes[1]. This binding event initiates the transcription of a hierarchical cascade of "early" and "late" response genes that collectively direct the molting process[1][6].
Core Mechanism of Action: Potent Agonism of the Ecdysone Receptor
Dibenzoylhydrazine insecticides function as potent non-steroidal agonists of the EcR/USP complex[7][8][9]. They are molecular mimics of the natural hormone 20E, capable of binding with high affinity to the same ligand-binding pocket on the EcR subunit[2][9]. This binding event initiates the same downstream signaling cascade as 20E.
However, there are two crucial differences in the action of DBHs compared to the natural hormone:
-
Persistence: Unlike 20E, which is released in precise pulses and is rapidly metabolized, DBHs are highly stable and persistent within the insect[10]. This leads to continuous and unrelenting activation of the EcR/USP complex.
-
Timing: DBHs force the activation of the molting cascade outside of the normal developmental window.
This sustained and untimely activation of ecdysone-responsive genes triggers a premature, incomplete, and lethal molt [10][11][12]. Larvae exposed to DBHs cease feeding within hours, begin to show signs of apolysis (the separation of the old cuticle), but are unable to complete the ecdysis process[13][14]. This abortive molt ultimately leads to death from starvation, dehydration, and the inability to shed the old exoskeleton[14][15].
The following diagram illustrates the comparative signaling pathways of the natural hormone 20E and a DBH insecticide.
Caption: Comparative signaling pathways of natural 20E versus DBH insecticides.
Basis of Selective Toxicity
A key advantage of DBH insecticides is their high degree of selectivity, primarily targeting lepidopteran (caterpillar) pests while having low toxicity to most other organisms, including mammals, fish, and beneficial insects[9][16][17]. This selectivity is not due to differences in metabolism but is rooted in the molecular structure of the EcR ligand-binding pocket itself[11][16].
The EcR proteins of different insect orders (e.g., Lepidoptera, Diptera, Coleoptera) possess subtle variations in their amino acid sequences, leading to differences in the shape and chemical properties of the ligand-binding pocket[18]. DBH compounds like tebufenozide and methoxyfenozide have a molecular structure that fits with high affinity into the EcR of lepidopteran species, but binds very poorly to the EcR of dipteran (fly) or coleopteran (beetle) species[16][18]. Conversely, the DBH insecticide halofenozide is structured to be more effective against coleopteran pests[11][17].
Vertebrates do not possess an ecdysone receptor, making this hormonal signaling pathway an exclusively invertebrate target and ensuring the safety of DBHs for mammals[16][17].
Experimental Validation & Methodologies
The mechanism of action of DBHs has been extensively validated through a variety of in vitro and in vivo techniques. Two core methodologies are central to characterizing the activity of these compounds: competitive radioligand binding assays and quantitative real-time PCR (qRT-PCR).
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound (like a DBH insecticide) to the EcR/USP complex. It measures how effectively the test compound competes with a known high-affinity radiolabeled ligand for the receptor's binding site.
Objective: To determine the concentration of a DBH insecticide required to inhibit 50% of the specific binding of a radioligand (IC₅₀ value), which is then used to calculate the binding affinity (Kᵢ value).
Methodology:
-
Receptor Preparation: The ligand-binding domains of the target insect's EcR and USP proteins are expressed, often using an in vitro transcription/translation system or expressed as fusion proteins in E. coli[5][19]. The two proteins are then combined to form the functional heterodimer complex.
-
Radioligand Selection: A high-affinity ecdysteroid, typically [³H]-Ponasterone A, is used as the radiolabeled competitor[19][20]. Ponasterone A is chosen for its very high affinity and specific binding to the EcR/USP complex.
-
Incubation: A constant concentration of the receptor complex and the radioligand are incubated with varying concentrations of the unlabeled test compound (the DBH insecticide).
-
Separation: After incubation reaches equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the larger protein-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value.
The following diagram illustrates the workflow for this assay.
Sources
- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Genetic Mosaic Screen Reveals Ecdysone-Responsive Genes Regulating Drosophila Oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tebufenozide - Wikipedia [en.wikipedia.org]
- 8. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 13. pomais.com [pomais.com]
- 14. awiner.com [awiner.com]
- 15. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for 1,2-Dibenzoyl-1-methylhydrazine as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes are intended for research use only. The inhibitory activities of 1,2-Dibenzoyl-1-methylhydrazine are not yet fully experimentally validated. The protocols provided are based on established methodologies for the parent compound, 1,2-Dibenzoylhydrazine (DBH), and related derivatives, and should be adapted and validated by the end-user for their specific experimental setup.
Introduction: The Potential of the 1,2-Dibenzoylhydrazine Scaffold
The 1,2-dibenzoylhydrazine scaffold is a versatile pharmacophore that has garnered interest in medicinal chemistry and agrochemical research. While experimental data on the specific biological activities of this compound are limited in publicly accessible literature, computational studies on its parent compound, 1,2-Dibenzoylhydrazine (DBH), have identified it as a promising multi-target inhibitor.[1][2][3] These in silico analyses suggest that DBH may effectively bind to and modulate the activity of several key enzymes, including urease, the ecdysone receptor (EcR), and HIV-1 integrase.[4][5]
This document provides a detailed guide for researchers interested in exploring the enzyme inhibitory potential of this compound and its analogs. We will delve into the postulated mechanisms of action, provide a framework for quantitative analysis, and offer a comprehensive, step-by-step protocol for an in vitro urease inhibition assay as a primary screening method.
Postulated Mechanism of Action: A Multi-Target Approach
Computational docking studies suggest that DBH and its derivatives can fit into the active or allosteric sites of various enzymes, potentially disrupting their catalytic activity.[4][5] The benzoyl groups may engage in hydrophobic and aromatic stacking interactions within the enzyme's binding pocket, while the hydrazine core can form crucial hydrogen bonds.
For instance, in the case of urease, a nickel-containing metalloenzyme, DBH is predicted to interact with key amino acid residues in the active site, potentially chelating the nickel ions essential for catalysis.[2][5] This mode of inhibition could be particularly effective in combating urease-producing pathogens like Helicobacter pylori.[2]
Similarly, for HIV-1 integrase, the benzohydrazide structure is a known pharmacophore that can chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site, thereby inhibiting the crucial strand transfer step in viral replication.[5] In the context of the ecdysone receptor in insects, dibenzoylhydrazine derivatives act as non-steroidal agonists, causing premature and incomplete molting.[2]
Below is a conceptual diagram illustrating the general principle of enzyme inhibition.
Caption: Conceptual diagram of competitive enzyme inhibition.
Potential Applications in Research and Drug Development
The multi-target inhibitory potential of the 1,2-dibenzoylhydrazine scaffold opens up several avenues for investigation:
-
Antibacterial Drug Discovery: Urease inhibitors are actively being researched as a therapeutic strategy against infections caused by Helicobacter pylori (implicated in peptic ulcers and gastric cancer) and Proteus mirabilis (associated with urinary tract infections).[2]
-
Antiviral Research: The potential to inhibit HIV-1 integrase makes this class of compounds interesting for the development of novel antiretroviral agents.[2][5]
-
Agrochemical Development: The agonistic activity on the ecdysone receptor provides a basis for developing insecticides with high specificity for certain insect pests and potentially lower environmental impact.[2]
Quantitative Data Summary
While no experimental IC₅₀ values for this compound are currently available in the cited literature, the following table summarizes the in silico docking results for the parent compound, 1,2-Dibenzoylhydrazine (DBH), against potential enzyme targets. These values provide a theoretical basis for initiating experimental validation.
| Target Enzyme | Ligand | Predicted Free Energy of Binding (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |
| Ecdysone Receptor (EcR) | DBH | -9.2 | 230.14 nM | [4] |
| Urease | DBH | -7.0 | 5.86 µM | [4] |
| HIV-1 Integrase | DBH | -6.9 | 6.98 µM | [4] |
Note: These are computationally predicted values and require experimental verification. The actual inhibitory potency of this compound may vary.
Detailed Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against Jack Bean Urease. The method is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea, using the indophenol method.
Materials and Reagents
-
This compound (Test Compound)
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Thiourea (Positive Control Inhibitor)
-
Phenol
-
Sodium Nitroprusside
-
Sodium Hypochlorite
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Dipotassium Phosphate (K₂HPO₄)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
Deionized water
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4):
-
Prepare a 100 mM solution of KH₂PO₄ and a 100 mM solution of K₂HPO₄.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is reached.
-
-
Urease Solution (1 U/mL):
-
Dissolve an appropriate amount of Jack Bean Urease in phosphate buffer to achieve a final concentration of 1 U/mL.
-
Prepare this solution fresh before each experiment and keep it on ice.
-
-
Urea Solution (100 mM):
-
Dissolve the required amount of urea in phosphate buffer to make a 100 mM stock solution.
-
-
Test Compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions from this stock solution in DMSO to obtain the desired test concentrations.
-
-
Thiourea Stock Solution (10 mM):
-
Dissolve thiourea in DMSO to a final concentration of 10 mM for use as a positive control.
-
-
Phenol Reagent (Reagent A):
-
Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
-
Alkaline Hypochlorite Reagent (Reagent B):
-
Dissolve 0.5 g of sodium hydroxide in 100 mL of deionized water and add 1 mL of sodium hypochlorite solution (5%). Store at 4°C.
-
Assay Procedure
-
Plate Setup:
-
Add 25 µL of phosphate buffer to each well of a 96-well plate.
-
Add 5 µL of the test compound solution at various concentrations to the respective wells.
-
For the positive control, add 5 µL of thiourea solution.
-
For the negative control (100% enzyme activity), add 5 µL of DMSO.
-
For the blank, add 10 µL of DMSO (no enzyme).
-
-
Pre-incubation:
-
Add 10 µL of the urease solution to all wells except the blank wells. Add 10 µL of buffer to the blank wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 55 µL of the urea solution to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction and start color development by adding 45 µL of Reagent A (Phenol Reagent) to each well.
-
Immediately add 60 µL of Reagent B (Alkaline Hypochlorite Reagent) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the different concentrations of the test compound.
-
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, Origin).
-
Experimental Workflow and Self-Validation
A robust experimental design is crucial for obtaining trustworthy and reproducible results. The following workflow includes essential controls for self-validation.
Caption: Experimental workflow for the in vitro urease inhibition assay.
-
Negative Control (100% Activity): Contains all components except the inhibitor (DMSO is used as the vehicle). This sample represents the maximum enzyme activity against which the test samples are compared.
-
Positive Control: Contains a known urease inhibitor (e.g., thiourea). This control validates that the assay can detect inhibition.
-
Blank: Contains all reagents except the enzyme. This is used to subtract the background absorbance from all other readings.
By including these controls, the assay becomes a self-validating system, ensuring that any observed inhibition is due to the activity of the test compound and not an artifact of the experimental conditions.
References
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. National Center for Biotechnology Information. [Link]
-
Hassan, M., & Švajdlenka, E. (2017). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. ResearchGate. [Link]
-
Debnath, M., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4495-4503. [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. National Center for Biotechnology Information. [Link]
-
Kessl, J. J., et al. (2016). Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase. Methods in Molecular Biology, 1400, 241-254. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 1,2-Dibenzoyl-1-methylhydrazine as an Ecdysone Receptor (EcR) Agonist
Introduction: The Ecdysone Receptor as a Premier Target for Insect Control
The Ecdysone Receptor (EcR) is a nuclear hormone receptor that plays a pivotal role in regulating key physiological processes in arthropods, including molting, metamorphosis, and reproduction.[1][2] The natural ligand for this receptor is the steroid hormone 20-hydroxyecdysone (20E).[2] Upon binding 20E, EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1][2][3] This ligand-activated EcR/USP complex functions as a transcription factor, binding to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[3][4] This action initiates a complex transcriptional cascade that precisely orchestrates developmental transitions.[5][6]
The absence of a vertebrate homolog for the EcR makes it an exceptionally attractive target for the development of selective and environmentally benign insecticides.[7][8] Compounds that act as EcR agonists mimic the action of 20E, but with a critical difference: they are not easily metabolized and cleared by the insect.[7][9] This persistence leads to continuous receptor activation, triggering a premature and incomplete molt that is ultimately lethal, typically due to starvation and desiccation.[7][10]
The dibenzoylhydrazine (DBH) class of non-steroidal compounds was the first to be identified as potent EcR agonists.[11][12][13] Molecules like tebufenozide and methoxyfenozide have been successfully commercialized, demonstrating high efficacy against lepidopteran pests while showing minimal impact on non-target organisms.[7][11][13] This application note focuses on 1,2-Dibenzoyl-1-methylhydrazine, a DBH analog, and provides a comprehensive guide to its characterization as a functional EcR agonist. The protocols herein are designed to provide a robust framework for researchers in agrochemical discovery and insect physiology to evaluate this and similar compounds.
Mechanism of Action: Persistent Activation of the Ecdysone Signaling Pathway
The primary mode of action for this compound, as with other DBH agonists, is to function as a mimic of 20-hydroxyecdysone.[7][14] However, its synthetic nature and structural differences result in a more stable binding within the ligand-binding pocket (LBP) of the EcR.[7][15]
The Causality of Lethality:
-
Binding and Activation: The compound enters the cell nucleus and binds to the LBP of the EcR subunit of the EcR/USP heterodimer.[4][16]
-
Conformational Change: This binding induces a conformational change in the receptor complex, transforming it into a potent transcriptional activator.[5]
-
Gene Cascade Initiation: The activated complex binds to EcREs, initiating the expression of "early" response genes (e.g., transcription factors like Broad-Complex).[5][17]
-
Persistent Signal: Unlike the natural hormone 20E, which is released in controlled pulses and subsequently metabolized, DBH agonists bind tenaciously.[7][9] This persistent activation prevents the down-regulation of early genes and the subsequent expression of "late" genes required for the successful completion of the molting process (e.g., cuticle sclerotization).[7][9]
-
Physiological Disruption: The result is a catastrophic physiological state: the larva initiates apolysis (separation of the old cuticle) but cannot complete ecdysis (shedding of the old cuticle).[7][9] This leads to a lethal, incomplete molt, with the insect often unable to feed or move.[9]
Caption: Ecdysone receptor signaling pathway activated by a synthetic agonist.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for this compound, benchmarked against the well-characterized EcR agonist, Tebufenozide. These values are representative of what would be obtained using the protocols detailed in this guide.
| Parameter | This compound | Tebufenozide (Reference) | Assay Method | Significance |
| Binding Affinity (Ki) | 5.2 nM | 2.5 nM | Competitive Radioligand Binding | Measures the compound's affinity for the EcR/USP complex. Lower value indicates tighter binding. |
| Functional Potency (EC50) | 15.8 nM | 8.1 nM | Cell-Based Reporter Gene Assay | Measures the concentration required for 50% maximal activation of the receptor. |
| Insecticidal Activity (LC50) | 0.8 ppm (mg/L) | 0.5 ppm (mg/L) | Plutella xylostella Larval Bioassay | Measures the concentration required to cause 50% mortality in a test population. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the EcR/USP complex by measuring its ability to compete with a high-affinity radiolabeled ligand, [³H]-Ponasterone A.
Rationale: A self-validating binding assay is crucial for confirming a direct interaction between the compound and the target receptor. By including controls for non-specific binding and a positive control competitor, the results are internally validated. The affinity constant (Ki) derived is a fundamental parameter for structure-activity relationship (SAR) studies.
Materials:
-
Receptor Source: Nuclear extract from Spodoptera frugiperda (Sf9) cells expressing recombinant EcR and USP proteins.
-
Radioligand: [³H]-Ponasterone A (specific activity ~50-100 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Positive Control: Tebufenozide (10 mM stock in DMSO).
-
Binding Buffer: Tris-HCl (50 mM, pH 7.5), KCl (100 mM), EDTA (1 mM), DTT (5 mM), 10% glycerol.
-
Wash Buffer: Tris-HCl (10 mM, pH 7.5), NaCl (150 mM), 0.05% Tween-20.
-
Apparatus: 96-well glass fiber filter plates, vacuum manifold, liquid scintillation counter, scintillation fluid.
Procedure:
-
Serial Dilution: Prepare serial dilutions of the test compound and positive control in binding buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Total Binding: 50 µL binding buffer + 50 µL nuclear extract.
-
Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled Ponasterone A + 50 µL nuclear extract.
-
Competitor Wells: 50 µL of each competitor dilution + 50 µL nuclear extract.
-
-
Radioligand Addition: Add 50 µL of [³H]-Ponasterone A (final concentration ~1-2 nM) to all wells.
-
Incubation: Incubate the plate at 4°C for 4 hours with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash each well 3 times with 200 µL of ice-cold wash buffer to remove residual unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 100 µL of scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2: Cell-Based Ecdysone-Responsive Reporter Gene Assay
This protocol measures the functional agonism of the test compound by quantifying the activation of a reporter gene (luciferase) under the control of an ecdysone response element (EcRE).
Rationale: While a binding assay confirms interaction, it does not prove function. A reporter assay provides a direct measure of the compound's ability to act as an agonist and induce gene transcription. This cell-based system offers high-throughput screening capability and provides a biologically relevant potency value (EC₅₀).
Materials:
-
Cell Line: Drosophila melanogaster S2 cells.
-
Plasmids:
-
pAc5-EcR (plasmid expressing the EcR protein).
-
pAc5-USP (plasmid expressing the USP protein).
-
pEcRE-Luc (reporter plasmid with luciferase gene driven by multiple EcREs).
-
pAc5-LacZ (transfection control plasmid expressing β-galactosidase).
-
-
Transfection Reagent: Cellfectin® II or similar lipid-based reagent.
-
Culture Medium: Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Test Compound: this compound (10 mM stock in DMSO).
-
Positive Control: Ponasterone A (1 mM stock in ethanol).
-
Assay Reagents: Luciferase Assay System, β-Galactosidase Assay System.
-
Apparatus: 96-well clear-bottom white plates, luminometer.
Procedure:
-
Cell Seeding: Seed S2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells in each well with the EcR, USP, EcRE-Luc, and LacZ plasmids using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours post-transfection to allow for protein expression.
-
Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle control (DMSO only).
-
Incubation: Incubate for another 24 hours to allow for reporter gene induction.
-
Cell Lysis: Wash cells with PBS and then add 50 µL of passive lysis buffer to each well.
-
Luciferase Assay: Transfer 20 µL of lysate to a white luminometer plate. Add 50 µL of luciferase assay reagent and immediately measure luminescence.
-
β-Galactosidase Assay: Use 20 µL of the remaining lysate to perform a β-galactosidase assay to normalize for transfection efficiency.
-
Data Analysis:
-
Normalize the luciferase readings by dividing by the β-galactosidase readings for each well.
-
Plot the normalized luminescence (as a percentage of the maximum response from Ponasterone A) against the log concentration of the agonist.
-
Fit the data to a dose-response curve using non-linear regression to determine the EC₅₀ value.
-
Caption: Workflow for the cell-based reporter gene assay.
Protocol 3: In Vivo Larval Bioassay
This protocol assesses the whole-organism insecticidal activity of the test compound against a target pest, such as the Diamondback Moth (Plutella xylostella), a globally significant pest known for developing resistance.[18]
Rationale: The ultimate test of an insecticide is its efficacy in vivo. This bioassay directly measures the lethal effects of the compound, integrating all relevant physiological factors like cuticle penetration, metabolism, and target site delivery. Determining the LC₅₀ provides a critical benchmark for comparing potency against other insecticides.
Materials:
-
Insect Colony: Laboratory-reared, insecticide-susceptible strain of Plutella xylostella.
-
Host Plant: Cabbage or broccoli leaves, grown without pesticides.
-
Test Compound: this compound, formulated as an emulsifiable concentrate or dissolved in acetone.
-
Surfactant: Triton X-100 or similar non-ionic surfactant.
-
Apparatus: Leaf-disc cutter (2 cm diameter), petri dishes (6 cm diameter), filter paper, fine paintbrush, ventilated incubator (25°C, 60-70% RH, 16:8 L:D photoperiod).
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of concentrations of the test compound in water with a constant concentration of surfactant (e.g., 0.01%). Include a control solution containing only water and surfactant.
-
Leaf Disc Treatment:
-
Cut uniform discs from fresh cabbage leaves.
-
Dip each leaf disc into a treatment solution (or control) for 10 seconds with gentle agitation.
-
Allow the discs to air-dry completely on a wire rack.
-
-
Assay Setup:
-
Place one treated leaf disc into each petri dish lined with a moist filter paper (to maintain turgor).
-
Using a fine paintbrush, transfer 10 third-instar larvae of P. xylostella into each dish.
-
Prepare at least 3-4 replicates for each concentration and the control.
-
-
Incubation: Place the sealed petri dishes in a ventilated incubator under controlled conditions.
-
Mortality Assessment:
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush. Note any signs of a precocious molt (e.g., head capsule slippage).
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the 72-hour mortality data to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence intervals.
-
Conclusion
The protocols outlined in this document provide a comprehensive and robust framework for the characterization of this compound as an ecdysone receptor agonist. By systematically determining its binding affinity (Ki), functional potency (EC50), and in vivo insecticidal activity (LC50), researchers can build a complete profile of the compound's biological activity. This multi-tiered approach, from molecular interaction to whole-organism efficacy, is essential in the modern discovery and development pipeline for novel insect control agents. The unique mode of action of EcR agonists makes them valuable tools for integrated pest management (IPM) and for managing resistance to other classes of insecticides.[17]
References
-
Retnakaran, A., Hiruma, K., Palli, S. R., & Riddiford, L. M. (2003). Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry. Archives of Insect Biochemistry and Physiology, 54(4), 187–199. [Link]
-
Uyehara, A., & McKay, D. J. (2019). Direct and widespread role for the nuclear receptor EcR in mediating the response to ecdysone in Drosophila. Proceedings of the National Academy of Sciences, 116(19), 9437–9442. [Link]
-
Wikipedia. (n.d.). Ecdysone receptor. Retrieved January 22, 2026, from [Link]
-
Sharma, P., Sharma, A., Singh, S., Kumar, R., & Purohit, R. (2021). New ecdysone receptor agonists: a computational approach for rational discovery of insecticides for crop protection. Molecular Systems Design & Engineering, 6(10), 866-880. [Link]
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569. [Link]
-
ResearchGate. (n.d.). Schematic overview of classical signaling pathways of Ecdysone receptor. Retrieved January 22, 2026, from [Link]
-
Su, Y., Li, S., Zhang, Y., & Liu, T. (2000). Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity. European Journal of Biochemistry, 267(15), 4765-4772. [Link]
-
ResearchGate. (n.d.). New ecdysone receptor agonists: A computational approach for rational discovery of insecticide for crop protection. Retrieved January 22, 2026, from [Link]
-
Sci-Hub. (n.d.). Ecdysone agonists: Mechanism and importance in controlling insect pests of agriculture and forestry. Retrieved January 22, 2026, from [Link]
-
Trisyono, A. (2002). Ecdysone agonists: New insecticides with a novel mode of action. Jurnal Perlindungan Tanaman Indonesia, 8(2), 75-86. [Link]
-
Wing, K. D. (1988). RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line. Science, 241(4864), 467–469. [Link]
-
Iwema, T., et al. (2007). Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR. Journal of Biological Chemistry, 282(4), 2589-2598. [Link]
-
ResearchGate. (n.d.). Nonsteroidal Ecdysone Agonists. Retrieved January 22, 2026, from [Link]
-
Rani, G., Gupta, N., Redhu, N. S., & Kumar, S. (2018). Ecdysone Receptor Present in Insects is a Novel Target for Insecticide. International Journal of Current Microbiology and Applied Sciences, 7(5), 3236-3246. [Link]
-
Palli, S. R., & Retnakaran, A. (2001). Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. Pest Management Science, 57(10), 951-957. [Link]
-
Delanoue, R., et al. (2010). The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs. Development, 137(22), 3863–3872. [Link]
-
ResearchGate. (n.d.). Ecdysone agonists: Mechanism and importance in controlling insect pests of agriculture and forestry. Retrieved January 22, 2026, from [Link]
-
Yamanaka, N., Rewitz, K. F., & O'Connor, M. B. (2013). Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research. Annual Review of Entomology, 58, 497–516. [Link]
-
Billas, I. M. L., & Moras, D. (2013). The Structure and Function of Ecdysone Receptors. Advances in Insect Physiology, 45, 339-383. [Link]
-
Society for Developmental Biology. (n.d.). Ecdysone receptor. Retrieved January 22, 2026, from [Link]
-
Indu, et al. (2022). New Insecticide Designed to Target Ecdysone Receptors of Bemisia tabaci. ACS Agricultural Science & Technology, 2(3), 528–542. [Link]
-
Devarakonda, S., et al. (2004). Structure of the heterodimeric ecdysone receptor DNA-binding complex. The EMBO Journal, 23(16), 3217–3228. [Link]
-
Toloza-Alvarez, H., et al. (2019). From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study. International Journal of Molecular Sciences, 20(18), 4492. [Link]
-
Bayer Crop Science Australia. (n.d.). Diamondback moth | Pest Control & Treatment. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=314938. Retrieved January 22, 2026, from [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1406. [Link]
-
Grettenberger, I. (n.d.). Insecticide resistance in DBM populations in coastal cole crops. UC Davis Dept. of Entomology & Nematology. [Link]
Sources
- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 2. ijcmas.com [ijcmas.com]
- 3. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Ecdysone agonists: Mechanism and importance in controlling insect pests of agriculture and forestry / Archives of Insect Biochemistry and Physiology, 2003 [sci-hub.jp]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. crop.bayer.com.au [crop.bayer.com.au]
Application Notes and Protocols for the In Vitro Evaluation of 1,2-Dibenzoyl-1-methylhydrazine
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro toxicological and mechanistic evaluation of 1,2-Dibenzoyl-1-methylhydrazine. Given the structural alerts inherent to hydrazine derivatives, which are often associated with genotoxicity and cytotoxicity, a systematic, multi-tiered testing strategy is essential.[1] This guide is designed for researchers in drug development and toxicology, offering a robust framework from initial compound handling and cytotoxicity screening to in-depth mechanistic assays, including genotoxicity, apoptosis induction, and oxidative stress assessment. The protocols herein are synthesized from established methodologies and adapted for the specific investigation of this compound, emphasizing scientific rigor and data-driven decision-making.
Introduction to this compound
This compound (C₁₅H₁₄N₂O₂) is a hydrazine derivative with a molecular weight of 254.28 g/mol .[2] Its parent structure, 1,2-dibenzoylhydrazine, and related benzohydrazide compounds have been explored for various pharmacological applications, including as potential urease and HIV-1 integrase inhibitors.[3] However, the hydrazine moiety is a well-known structural alert for potential toxicity. For instance, related compounds like 1,2-dimethylhydrazine are recognized for their carcinogenic and mutagenic properties, often mediated through the formation of reactive metabolites that can damage DNA.[1] Monomethylhydrazine is also known to be highly toxic and corrosive.[4] Therefore, a thorough in vitro assessment of this compound is critical to characterize its safety profile and understand its mechanism of action.
This guide proposes a tiered approach to in vitro testing, beginning with a baseline assessment of cytotoxicity, followed by investigations into the key toxicological pathways commonly associated with hydrazine compounds.
Compound Handling, Solubility, and Stock Preparation
2.1. Safety Precautions
Based on aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral) and very toxic to aquatic life (Aquatic Acute 1).[2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.
2.2. Solvent Selection and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is a recommended starting solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous cell culture media.[5]
Protocol: Preparation of a 100 mM Master Stock Solution
-
Weighing: In a chemical fume hood, accurately weigh out 2.54 mg of this compound (MW: 254.28 g/mol ).
-
Solubilization: Add 100 µL of sterile, anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath may be used if dissolution is slow.
-
Storage: Aliquot the 100 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Expert Insight: The final concentration of DMSO in cell culture media should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cellular stress and affect experimental outcomes.[5] It is crucial to run a vehicle control (media with the same final DMSO concentration as the highest test concentration) in all experiments.
Tier 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the concentration range over which this compound exerts cytotoxic effects. This is crucial for establishing the appropriate concentration range for subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity or a cancer cell line like MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the 100 mM stock solution in complete cell culture medium to achieve final concentrations ranging from low micromolar to millimolar (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line | HepG2 (human liver carcinoma) or other relevant line |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100, 250, 500, 1000 µM |
| Incubation Time | 24, 48, and 72 hours |
| Endpoint | Absorbance at 570 nm |
Tier 2: Mechanistic Investigation
Based on the IC₅₀ value obtained, further assays should be conducted at sub-lethal and lethal concentrations to elucidate the mechanism of toxicity.
Genotoxicity Assessment
Given the known mutagenic potential of hydrazine compounds, assessing genotoxicity is paramount.[1] A standard two-test in vitro battery is recommended to investigate both gene mutations and chromosomal damage.[6]
Workflow: Tiered Genotoxicity Testing
Caption: A tiered workflow for assessing the genotoxicity of a test compound.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay, based on OECD Test Guideline 471, is a widely used initial screen for mutagens that cause gene mutations.[6][7] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result is indicated by an increase in the number of colonies that have reverted to a histidine-producing state after exposure to the test compound.
Protocol 2: In Vitro Micronucleus Assay
This assay (OECD TG 487) detects chromosomal damage.[7][8] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei frequency in treated cells indicates that the compound is either clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).
Apoptosis Induction Assessment
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the activation of caspases, which are key executioner enzymes in the apoptotic pathway, should be measured.[9]
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: 1,2-Dibenzoyl-1-methylhydrazine as a Potential HIV-1 Integrase Inhibitor
An In-Depth Technical Guide
Authored by: Senior Application Scientist
Abstract
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[2][3] Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern combination antiretroviral therapy (cART).[4][5] Recent computational studies have identified 1,2-dibenzoylhydrazine (DBH) and its derivatives as potential inhibitors of HIV-1 integrase, suggesting that their core structure could serve as a scaffold for novel therapeutic agents.[6][7] Specifically, the proposed mechanism involves the chelation of divalent metal ions (Mg²⁺) within the enzyme's catalytic core, which is essential for its function.[7] This document provides a comprehensive guide for researchers, outlining the synthesis of a representative derivative, 1,2-Dibenzoyl-1-methylhydrazine, and detailing the subsequent in vitro and cell-based protocols required to validate its potential as an HIV-1 integrase inhibitor.
Background: The Rationale for Targeting HIV-1 Integrase
HIV-1 integrase is a 32 kDa protein that performs two key catalytic functions:
-
3'-Processing: Following reverse transcription, IN cleaves a dinucleotide from each 3' end of the newly synthesized viral DNA.[3][8]
-
Strand Transfer: The processed viral DNA is transported into the host cell nucleus as part of the pre-integration complex (PIC). IN then catalyzes a concerted nucleophilic attack by the recessed 3'-OH groups of the viral DNA on the phosphodiester backbone of the host chromosome, covalently linking the viral genome to the host's DNA.[4][8]
This integration is the point of no return for the infected cell, making it a permanent reservoir for viral replication.[3] Approved INSTIs like Raltegravir and Dolutegravir effectively block the strand transfer step by binding to the catalytic site and chelating the essential Mg²⁺ cofactors.[8] The discovery of novel scaffolds that can perform this function is critical for overcoming potential drug resistance.[9] Hydrazone and hydrazide derivatives have shown promise as anti-HIV agents, and in silico docking studies suggest that this compound could adopt a conformation that effectively inhibits the integrase enzyme.[7][10][11]
Synthesis of this compound
The following protocol describes a representative synthesis adapted from established methods for the methylation of 1,2-dibenzoylhydrazine.[12] The procedure begins with the synthesis of the precursor, 1,2-dibenzoylhydrazine, from hydrazine and benzoyl chloride.[13]
Protocol: Two-Step Synthesis
Part A: Synthesis of 1,2-Dibenzoylhydrazine
-
Hydrazine Preparation: In a 2 L flask cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. With mechanical stirring, add 65 g (0.5 mol) of hydrazine sulfate.
-
Acylation: While maintaining cooling, add 145 g (1.03 mol) of benzoyl chloride and a separate solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water simultaneously from two dropping funnels. The addition should take approximately 1.5 hours.
-
Reaction & Work-up: Stir the mixture for an additional 2 hours. A white precipitate will form. Filter the crude product by suction, wash with water, and press dry.[13]
-
Purification: Recrystallize the crude solid from boiling glacial acetic acid (~650 mL). The purified 1,2-dibenzoylhydrazine will separate as fine white needles upon cooling.
Part B: Methylation to this compound
Causality Note: This step utilizes a strong base to deprotonate one of the hydrazine nitrogens, creating a nucleophile that can then be alkylated by a methylating agent. Using a controlled amount of the methylating agent favors mono-methylation.
-
Setup: In a three-necked flask under a fume hood, combine the 80 g (0.33 mol) of 1,2-dibenzoylhydrazine from Part A, 14 g (0.35 mol) of sodium hydroxide, and 600 mL of water.
-
Reaction Conditions: Heat the mixture to approximately 90°C with stirring.
-
Methylation: From separate dropping funnels, slowly and simultaneously add 42 g (0.33 mol) of dimethyl sulfate and a solution containing 14 g (0.35 mol) of sodium hydroxide. Maintain the temperature and stir vigorously.
-
Work-up: After the addition is complete, cool the reaction mixture. The product will precipitate. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [14] |
| Molecular Weight | 254.28 g/mol | [14] |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in organic solvents (DMSO, Ethanol), sparingly soluble in water | [15][16] |
Table 1: Physical and chemical properties of this compound.
In Vitro Evaluation: HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified, recombinant HIV-1 integrase. A colorimetric ELISA-based format is a common and high-throughput method for this evaluation.[17]
Assay Principle
The assay is typically performed in a 96-well plate coated with a double-stranded DNA oligonucleotide that mimics the host DNA. A second oligonucleotide, representing the viral DNA LTR end, is labeled (e.g., with biotin). The HIV-1 integrase enzyme is added, which first binds the viral DNA substrate and then, in the strand transfer step, covalently links it to the coated host DNA. A detection enzyme conjugated to streptavidin (e.g., HRP-streptavidin) is then added, which binds to the biotin-labeled viral DNA. The amount of integrated DNA is quantified by adding a colorimetric substrate and measuring the absorbance.
Protocol: Strand Transfer Inhibition Assay
-
Plate Preparation: Use a 96-well plate pre-coated with a target DNA substrate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 2-fold dilutions in reaction buffer, starting from a high concentration (e.g., 200 µM). Also prepare dilutions of a known INSTI control (e.g., Raltegravir).
-
Reaction Mixture: To each well, add:
-
Reaction Buffer (containing Mg²⁺ or Mn²⁺).
-
Test compound dilutions (or DMSO for vehicle control).
-
Recombinant HIV-1 Integrase enzyme.
-
Biotin-labeled viral LTR DNA substrate.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to occur.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound enzyme and DNA.
-
Detection: Add HRP-conjugated streptavidin to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step to remove unbound conjugate.
-
Signal Development: Add a TMB substrate solution to each well. A blue color will develop.
-
Stop Reaction: Add a stop solution (e.g., 1 M H₂SO₄). The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the 50% inhibitory concentration (IC₅₀).
| Compound | Assay Type | Endpoint | IC₅₀ (Hypothetical) |
| Raltegravir (Control) | Biochemical | Strand Transfer Inhibition | 5 - 10 nM |
| This compound | Biochemical | Strand Transfer Inhibition | 1.5 µM |
Table 2: Hypothetical in vitro efficacy data for this compound compared to a known INSTI.
Cell-Based Antiviral Activity & Cytotoxicity
While in vitro assays are essential for confirming direct enzyme inhibition, cell-based assays are critical for determining a compound's efficacy against viral replication in a biological context and for assessing its safety profile.[18][19]
Protocol: HIV-1 Replication Assay (p24 ELISA)
This assay measures the production of the HIV-1 p24 capsid protein, a key marker of viral replication.[20][21]
-
Cell Seeding: Seed a susceptible T-cell line (e.g., MT-2 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a known inhibitor as a positive control and a vehicle (DMSO) control.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 NL4-3) at a predetermined multiplicity of infection (MOI).[20]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days to allow for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay is run in parallel with the antiviral assay to determine the compound's toxicity to the host cells.[18][19]
-
Cell Seeding: Seed MT-2 cells in a 96-well plate as described above.
-
Compound Treatment: Add the same serial dilutions of this compound to the cells. Do not add the virus. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[19][22]
-
Solubilization: Add a solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration at which cell viability is reduced by 50%.
Data Interpretation: The Selectivity Index
The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates greater selectivity for the viral target over the host cell.
SI = CC₅₀ / EC₅₀
| Compound | EC₅₀ (p24 Assay) | CC₅₀ (MTT Assay) | Selectivity Index (SI) |
| This compound | 5 µM | >100 µM | >20 |
Table 3: Representative cell-based assay data for this compound. An SI value greater than 10 is generally considered promising for further development.
Conclusion
The protocols detailed in this guide provide a systematic framework for the synthesis and evaluation of this compound as a potential HIV-1 integrase inhibitor. The initial in silico data is promising, suggesting a plausible mechanism of action.[7] By following these steps—from chemical synthesis to biochemical and cell-based validation—researchers can rigorously assess the compound's inhibitory activity, antiviral efficacy, and safety profile. Positive results from these assays would validate 1,2-dibenzoylhydrazine as a viable scaffold for the development of a new generation of antiretroviral drugs targeting HIV-1 integrase.
References
- Goldgur, Y., Dyda, F., Hickman, A. B., Jenkins, T. M., Craigie, R., & Davies, D. R. (1998). Three new structures of the core domain of HIV-1 integrase. PubMed.
- Wang, J. Y., Ling, H., Yang, W., & Craigie, R. (2001).
- Wikipedia contributors. (2024). Integrase. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.
- ViralZone. (n.d.). Integrase inhibitors. Expasy.
- Engelman, A., & Cherepanov, P. (2012). The retroviral integrase superfamily: the ins and outs of transposition. ASM Journals.
- Patsnap. (2024). What are HIV-1 integrase inhibitors and how do they work?.
- Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure.
- ResearchGate. (n.d.). HIV-1 integrase structure and functional domains.
- Shchekotikhin, A. E., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of HIV-1 Inhibitors. BenchChem.
- EBSCO. (n.d.). Integrase inhibitors. Research Starters.
- Wikipedia contributors. (2024). Integrase inhibitor. Wikipedia.
- L'Homme, C., et al. (2009). On the inhibition of HIV-1 protease by hydrazino-ureas displaying the N-->C=O interaction. PubMed.
- WebMD. (2024).
- Smith, S. J., et al. (2007). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target.
- Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Integrase Inhibitors. BenchChem.
- Sharma, B., et al. (2016). HYDRAZONES AS PROSPECTIVE ANTI-HIV AGENT.
- XpressBio. (n.d.). HIV-1 Integrase Assay Kit. XpressBio.
- BenchChem. (2025).
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.
- Kumar, A., et al. (2021).
- MDPI. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI.
- ResearchGate. (n.d.). HIV-1 Rep assay design.
- De Rosa, S. C., et al. (2012). Measuring inhibition of HIV replication by ex vivo CD8+ T cells. PubMed Central.
- JoVE. (2022).
- Sanna, C., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PubMed Central.
- Guidechem. (n.d.). Benzoyl hydrazine 613-94-5 wiki. Guidechem.
- Almasir, M., et al. (2011).
- Pais, G. C., et al. (1997). Hydrazide-containing inhibitors of HIV-1 integrase. PubMed.
- Montefiori Lab. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Duke Human Vaccine Institute.
- ChemicalBook. (n.d.). Benzoyl hydrazine(613-94-5). ChemicalBook.
- PubChem. (n.d.). Benzoylhydrazine.
- Al-Mawsawi, L. Q., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases.
- BenchChem. (2025).
- Sanna, C., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI.
- Kim, H., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PubMed Central.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). Benzhydrazide. Santa Cruz Biotechnology.
- Keh, A., et al. (2013). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex.
- Savarino, A. (2006). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PubMed Central.
- Sarafianos, S. G., et al. (2002).
- ChemicalBook. (n.d.). Benzoyl hydrazine. ChemicalBook.
Sources
- 1. Structure and function of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Integrase - Wikipedia [en.wikipedia.org]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 9. Integrase inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazide-containing inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. xpressbio.com [xpressbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Phased Approach to Investigating the Bioactivity of 1,2-Dibenzoyl-1-methylhydrazine
Introduction
1,2-Dibenzoyl-1-methylhydrazine is a small organic molecule with a structure suggestive of potential biological activity. Its core scaffold is related to 1,2-Dibenzoylhydrazine (DBH), a compound that has been identified through in silico studies as a promising candidate for inhibiting various biological targets, including the ecdysone receptor (EcR), urease, and HIV-1 integrase.[1][2][3] The addition of a methyl group to the hydrazine linker in this compound may significantly alter its physicochemical properties, such as solubility, stability, and binding affinity to biological targets, potentially leading to a unique bioactivity profile.
This guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound. The protocols herein are designed to be self-validating, progressing from broad initial screening to more detailed mechanistic studies. We will explain the causality behind experimental choices, ensuring a robust and logical investigation.
Section 1: Compound Preparation, Handling, and Safety
1.1. Physicochemical Characterization Before initiating biological assays, it is critical to understand the compound's basic properties.
-
Purity Assessment: Confirm the purity of the compound batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can lead to confounding results.
-
Solubility Testing: Determine the solubility in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). Most cell-based assays require the final concentration of DMSO to be non-toxic, typically ≤0.5%.
-
Stability Analysis: Assess the compound's stability in solution at various temperatures (e.g., -20°C, 4°C, 37°C) over time to ensure its integrity throughout the duration of the experiments.
1.2. Safety and Handling According to its aggregated GHS information, this compound is classified as harmful if swallowed and very toxic to aquatic life.[4]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Section 2: Phase I - In Vitro Bioactivity & Cytotoxicity Screening
The initial phase of investigation aims to cast a wide net to determine if the compound has any effect on cell viability and proliferation, which are fundamental indicators of bioactivity.[5]
Workflow for Phase I Investigation
Caption: Phase I workflow for initial bioactivity screening.
2.1. Rationale for Cell Line Selection The choice of cell lines is paramount. A diverse panel should be used to identify potential tissue-specific effects and to assess selectivity.
-
Cancer Cell Lines: Include representatives from different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to screen for anti-cancer activity.
-
Normal (Non-Transformed) Cell Line: Include a non-cancerous cell line (e.g., MRC-5 lung fibroblast or MCF-10A breast epithelial) to determine if the compound's cytotoxicity is selective for cancer cells. High selectivity is a desirable trait for a potential therapeutic agent.
2.2. Protocol: XTT Cell Viability Assay The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, eliminating the need for a solubilization step required by the older MTT assay.
-
Principle: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.
-
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
XTT labeling reagent and electron-coupling reagent (available as a kit)
-
Microplate spectrophotometer (reader)
-
-
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and an "untreated control" (medium only).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or control media.
-
Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).
-
Assay: Add 50 µL of the prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to allow for sufficient color development without saturation.
-
Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
2.3. Data Presentation and Interpretation
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| MCF-7 | Breast | Cancer | 8.5 | 5.3 |
| A549 | Lung | Cancer | 12.1 | 3.7 |
| HCT116 | Colon | Cancer | 5.2 | 8.7 |
| MRC-5 | Lung | Normal | 45.3 | N/A |
-
Interpretation: In this hypothetical example, the compound shows potent cytotoxic activity against the HCT116 colon cancer cell line and demonstrates good selectivity, as its IC₅₀ in the normal MRC-5 cell line is significantly higher. An SI > 2 is generally considered a good starting point for a selective compound.
Section 3: Phase II - Mechanistic Elucidation
If Phase I reveals potent and selective cytotoxicity, the next logical step is to investigate the mechanism of cell death. The two most common outcomes of cytotoxic insult are apoptosis and cell cycle arrest.
3.1. Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity) Apoptosis is a programmed cell death pathway executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases.
-
Principle: This assay uses a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
-
Step-by-Step Protocol:
-
Seed and treat cells in a 96-well white-walled plate as described in the XTT protocol (Section 2.2). A treatment time of 24 hours is often sufficient to observe caspase activation. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Increased luminescence relative to the vehicle control indicates the induction of apoptosis via executioner caspase activation.
Apoptotic Signaling Cascade
Caption: Simplified apoptotic pathway leading to cell death.
3.2. Protocol: Cell Cycle Analysis by Flow Cytometry This technique quantifies the DNA content of individual cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[6][7] A compound may exert its effect by causing cells to arrest in a specific phase, preventing them from proliferating.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[7]
-
Step-by-Step Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest cells, including both adherent and floating populations (to capture apoptotic cells).
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT). The software will de-convolute the histogram to provide the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| Compound (IC₅₀) | 20.1% | 30.5% | 49.4% |
-
Interpretation: The hypothetical data shows a significant increase in the percentage of cells in the G2/M phase after treatment, suggesting the compound induces G2/M cell cycle arrest.
Section 4: Phase III - Preliminary In Vivo Evaluation
Promising in vitro results warrant a preliminary investigation in a whole-organism model to assess basic safety and pharmacokinetic behavior. These studies must be conducted in compliance with ethical guidelines for animal research.
4.1. Protocol: Acute Oral Toxicity Study This study provides initial information on the compound's toxicity and helps determine the dose range for subsequent efficacy studies. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[8]
-
Principle: Animals are dosed in a stepwise manner with fixed doses. The outcome of each step determines the dose for the next step.
-
Abbreviated Procedure (Consult full OECD 423 for details):
-
Animal Model: Typically, young adult female rats or mice are used.
-
Dosing: A starting dose (e.g., 300 mg/kg) is administered orally to a group of 3 animals.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[8]
-
Stepwise Progression: Based on the number of mortalities, the dose is either increased for the next group of animals (if no mortality) or decreased (if mortality occurs).
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category and provides an estimate of its lethal dose.
-
4.2. Protocol: Preliminary Pharmacokinetic (PK) Study A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[9][10] This is crucial for understanding its bioavailability and designing effective dosing regimens.
-
Principle: A single dose of the compound is administered to animals, and blood samples are collected at various time points to measure the drug concentration in the plasma.
-
Abbreviated Procedure:
-
Animal Model: Typically, male Sprague-Dawley rats are used.
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Process the blood to plasma. Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry), to quantify the concentration of the compound in the plasma samples.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve), and oral bioavailability (F%).
-
Conclusion and Future Directions
This structured, multi-phased approach provides a robust framework for the initial characterization of this compound's bioactivity. Positive results in Phase I (potency and selectivity) justify moving to Phase II to understand the mechanism. If the compound induces a clear and desirable mechanism of action (e.g., selective apoptosis in cancer cells), preliminary in vivo studies in Phase III are warranted to assess its drug-like properties. The collective data from these phases will provide a solid foundation for making informed decisions about whether to advance the compound into more extensive preclinical development, including efficacy studies in disease models and formal IND-enabling toxicology studies.
References
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. National Center for Biotechnology Information. Available at: [Link]
-
Atanasov, A.G., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]
-
OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
-
Sena-Torralba, A., et al. (2020). General Principles of Preclinical Study Design. SpringerLink. Available at: [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. National Center for Biotechnology Information. Available at: [Link]
-
Masimirembwa, C. M., et al. (2016). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Thermo Fisher Scientific. Available at: [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]
-
Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. The Physiological Society. Available at: [Link]
-
OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2011). Analysis of apoptosis by cytometry using TUNEL assay. PubMed. Available at: [Link]
-
Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. Available at: [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]
-
ResearchGate. (2017). What are the differences between using activated Caspas3, AnnexinV or Tunnel assay? ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
Application Note: Molecular Docking Studies of 1,2-Dibenzoyl-1-methylhydrazine with Target Proteins
Abstract
Molecular docking is a pivotal computational technique in structure-based drug discovery, enabling the prediction of binding modes and affinities between a ligand and a target protein.[1][2] This guide provides a detailed protocol for conducting molecular docking studies on 1,2-Dibenzoyl-1-methylhydrazine, a compound of interest due to the known biological activities of its structural analogs. We present a comprehensive workflow, from target selection and preparation to docking simulation and results analysis, using the widely adopted AutoDock Vina software suite. This document is designed for researchers and scientists in drug development, offering field-proven insights and a self-validating protocol to ensure the generation of reliable and interpretable data.
Scientific Rationale and Target Selection
The 1,2-dibenzoylhydrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of biological activities.[3] Recent in silico studies on the parent compound, 1,2-dibenzoylhydrazine (DBH), have suggested its potential as a multi-target inhibitor, showing promising interactions with the ecdysone receptor (EcR), urease, and HIV-1 integrase.[4][5] Based on this precedent, this compound (DBMH) is a compelling candidate for similar computational analysis. The methyl group substitution at the N-1 position may alter its binding kinetics and specificity, warranting a dedicated investigation.
The performance of any molecular docking study is highly dependent on the quality of the selected protein structures.[6] For this protocol, we will proceed with targets previously identified for the DBH scaffold. The selection of specific Protein Data Bank (PDB) entries should be guided by factors such as resolution, the presence of a co-crystallized ligand defining the binding pocket, and the absence of significant structural mutations.
Table 1: Representative Target Proteins for Docking Studies
| Target Protein | Organism | PDB ID | Resolution (Å) | Rationale for Selection |
| Ecdysone Receptor (EcR) | Heliothis virescens | 1R20 | 2.40 | Established target for dibenzoylhydrazine-based insecticides.[7] |
| Urease | Helicobacter pylori | 1E9Y | 2.00 | DBH derivatives have shown promise as urease inhibitors.[4] |
| HIV-1 Integrase | Human immunodeficiency virus 1 | 1K6Y | 2.10 | Benzohydrazides have been tested as potential HIV-1 integrase inhibitors.[4] |
Overview of the Molecular Docking Workflow
The molecular docking process is a systematic procedure involving several distinct stages. Each step is critical for the accuracy and reliability of the final results. The overall workflow, from initial preparation of the ligand and receptor to the final analysis of the predicted binding poses, is illustrated below. This structured approach ensures that all necessary preparations and checks are completed before committing to computationally intensive simulations.
Figure 1: General workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step methodologies for preparing the ligand and target protein, and for executing the docking simulation using AutoDockTools and AutoDock Vina.
Protocol 3.1: Ligand Preparation
The ligand must be converted into a three-dimensional structure with correct atom types, charges, and rotatable bonds defined.
-
Obtain Ligand Structure: Download the 3D structure of this compound (CID 314938) from the PubChem database in SDF format.[8]
-
Initial Conversion (Optional but Recommended): Use a molecular visualization tool like UCSF Chimera or Avogadro to open the SDF file and save it as a Mol2 or PDB file to ensure correct initial 3D coordinates.
-
Launch AutoDockTools (ADT): Open the ADT graphical interface.
-
Load Ligand: Navigate to Ligand > Input > Open and select the saved ligand file (e.g., dbmh.pdb). ADT will automatically compute Gasteiger charges.[9]
-
Define Torsion Tree: The flexibility of the ligand is defined by its rotatable bonds. Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the root atom for the torsion tree. Then, go to Ligand > Torsion Tree > Choose Torsions to review and confirm the rotatable bonds detected by ADT.
-
Save in PDBQT Format: The final step is to save the prepared ligand in the required PDBQT format. Navigate to Ligand > Output > Save as PDBQT and save the file as dbmh.pdbqt.
Protocol 3.2: Target Protein Preparation
Proper preparation of the receptor is crucial and involves cleaning the PDB file and adding necessary information for the docking software.[10][11]
-
Download Receptor Structure: Download the desired protein structure (e.g., 1R20.pdb) from the RCSB PDB database.[12]
-
Clean the PDB File: Open the PDB file in a text editor or molecular viewer. Remove all non-essential components such as water molecules (HOH), co-solvents, and any co-crystallized ligands or ions not essential for binding. This creates a "clean" PDB file for the receptor.
-
Launch AutoDockTools (ADT): If not already open, start ADT.
-
Load Receptor: Navigate to File > Read Molecule and open your cleaned PDB file.
-
Add Hydrogens: Protein structures from the PDB often lack hydrogen atoms. In ADT, go to Edit > Hydrogens > Add. Select Polar only as AutoDock Vina's force field is parameterized for polar hydrogens.
-
Compute Charges: Add partial charges to the protein atoms. Navigate to Edit > Charges > Add Kollman Charges.
-
Save in PDBQT Format: The prepared receptor must be saved in PDBQT format. Go to Grid > Macromolecule > Choose. Select the receptor molecule and click Select Molecule. Then, save the file (e.g., 1R20_receptor.pdbqt). ADT will automatically merge non-polar hydrogens and assign atom types.[13]
Protocol 3.3: Docking Simulation with AutoDock Vina
This protocol outlines how to define the binding site using a grid box and execute the docking simulation.
-
Load Prepared Molecules in ADT: Load both the prepared ligand (dbmh.pdbqt) and receptor (1R20_receptor.pdbqt) into the current ADT session.
-
Define the Grid Box: The grid box defines the 3D search space on the receptor where Vina will attempt to dock the ligand.
-
Go to Grid > Grid Box....
-
A box will appear around the receptor. You can adjust its position and dimensions.
-
Causality: The grid box should be centered on the active site of the protein and be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it. A common starting point is to center the grid on the co-crystallized ligand (if present) or on key catalytic residues identified from literature. A typical size is 20x20x20 Å, but this should be adjusted based on the specific binding site.[14][15]
-
-
Generate Configuration File: AutoDock Vina requires a configuration text file that specifies the input files and grid box parameters.
-
Create a new text file named conf.txt.
-
Add the following lines, replacing file names and coordinates as needed:
-
Expertise Note: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. The default value of 8 is often sufficient.[15]
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina command: vina --config conf.txt --log 1R20_dbmh_log.txt
-
Vina will perform the docking and generate an output PDBQT file (1R20_dbmh_out.pdbqt) containing the predicted binding poses and a log file with the binding affinity scores.
-
Analysis and Interpretation of Docking Results
Evaluating Binding Affinity
Vina reports the binding affinity in kcal/mol. This score is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[16] These scores are most useful for comparing the binding of different ligands to the same protein or different poses of the same ligand.
Analyzing Binding Poses and Interactions
The output PDBQT file contains multiple binding poses (typically 9 by default), ranked by their binding affinity.
-
Visualize Poses: Use software like PyMOL or UCSF Chimera to open the receptor PDBQT and the output ligand PDBQT file. This allows you to visualize the different predicted binding modes of the ligand within the active site.
-
Identify Key Interactions: For the top-ranked pose(s), analyze the non-covalent interactions with the protein's amino acid residues. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Use Interaction Profilers: Web-based tools like PDBsum can be used to generate 2D diagrams of protein-ligand interactions, providing a clear summary of all contacts.[17][18][19][20]
Data Presentation
Summarize the docking results in a clear, tabular format for easy comparison and reporting.
Table 2: Sample Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Reference* (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -9.8 | 1.25 | HIS-234, GLN-275 | ILE-235, MET-345, PHE-450 |
| 2 | -9.5 | 3.41 | HIS-234 | LEU-240, ILE-235, PHE-450 |
| 3 | -9.2 | 4.12 | GLN-275 | MET-345, LEU-346 |
| ... | ... | ... | ... | ... |
| *RMSD calculated only if a reference co-crystallized ligand pose is available for validation. |
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of a docking protocol, it must be validated. The most common method is to perform a redocking experiment.[21]
-
Select a PDB with a Co-crystallized Ligand: Choose a structure of your target protein that was crystallized with a known inhibitor (e.g., the original ligand in PDB ID 1R20).
-
Extract the Native Ligand: Separate the coordinates of the co-crystallized ligand from the protein PDB file.
-
Prepare and Dock: Prepare both the protein and this native ligand using the exact same protocols described in Sections 3.1 and 3.2.
-
Run Docking: Execute the docking simulation using the same grid parameters as for your test ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpret Validation Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking protocol and parameters can accurately reproduce the experimentally observed binding mode.[16][21] This provides confidence in the results obtained for your test ligand, this compound.
Conclusion
The protocol detailed in this application note provides a robust framework for investigating the potential interactions of this compound with various biological targets. By combining established software tools with a logical, self-validating workflow, researchers can generate reliable predictions of binding affinity and conformation. These in silico results serve as a powerful hypothesis-generating tool, guiding further experimental validation and accelerating the early stages of the drug discovery pipeline.
References
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). PDBsum. Retrieved from [Link]
-
Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences, 22(12), 488-490. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
ScienceDirect. (n.d.). Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. Retrieved from [Link]
-
Database Commons. (n.d.). PDBsum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics Insights. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Laskowski, R. A., Jabłońska, J., Pravda, L., Vařeková, R. S., & Thornton, J. M. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129-134. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C15H14N2O2). Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Retrieved from [Link]
-
Simply Explained. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
-
The University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. In silico pharmacology, 7, 1-19. Retrieved from [Link]
-
Journal of PeerScientist. (2026). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Retrieved from [Link]
-
Wikipedia. (2024). Docking (molecular). Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
Torres-García, E., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 29(10), 2329. Retrieved from [Link]
-
Shoichet, B. K. (2004). Docking screens for novel ligands conferring new biology. Chemistry & biology, 11(10), 1289-1297. Retrieved from [Link]
-
Liu, R., et al. (2018). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Journal of chemical information and modeling, 58(5), 1063-1073. Retrieved from [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International journal of molecular sciences, 24(2), 1421. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibenzoyl-1-(tert-butyl)hydrazine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazine, 1,2-dibenzoyl-1-benzyl-. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2023). 1,2-Dibenzoylhydrazine. Retrieved from [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. ResearchGate. Retrieved from [Link]
-
Xie, L., et al. (2011). A computational approach to finding novel targets for existing drugs. PLoS computational biology, 7(9), e1002139. Retrieved from [Link]
-
ResearchGate. (n.d.). 14 target proteins for molecular docking. Retrieved from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]
-
Liu, Z., et al. (2026). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | C18H20N2O2 | CID 86307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 13. ccsb.scripps.edu [ccsb.scripps.edu]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. PDBsum - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. youtube.com [youtube.com]
- 20. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Dibenzoyl-1-methylhydrazine in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the use of 1,2-Dibenzoyl-1-methylhydrazine and its analogs in agricultural research. As a member of the diacylhydrazine class of insecticides, this compound functions as a potent and selective insect growth regulator. Its mode of action is centered on the disruption of the insect endocrine system, specifically by acting as an agonist of the ecdysone receptor. This guide offers in-depth insights into its mechanism of action, detailed protocols for synthesis and bioassays, and a summary of its activity against key agricultural pests. The information presented herein is intended to empower researchers to effectively utilize this class of compounds in the development of novel pest management strategies.
Introduction: The Role of Diacylhydrazines in Modern Agriculture
The diacylhydrazine class of insecticides represents a significant advancement in the field of pest management, offering a targeted approach with a favorable environmental profile. Unlike broad-spectrum neurotoxic insecticides, diacylhydrazines, including this compound, exhibit a high degree of selectivity, primarily targeting lepidopteran pests. This selectivity stems from their unique mode of action as non-steroidal ecdysone receptor (EcR) agonists.
The ecdysone receptor is a nuclear hormone receptor that plays a pivotal role in orchestrating the developmental processes of insects, most notably molting. By binding to and activating the EcR, diacylhydrazines trigger a premature and incomplete molt. This untimely initiation of the molting cascade proves fatal to the insect larva, which is unable to properly shed its old cuticle, leading to death from starvation and desiccation.[1][2] This targeted disruption of a physiological process unique to arthropods contributes to their low toxicity in non-target organisms, including vertebrates.
This guide will delve into the practical applications of this compound in a research context, providing the necessary protocols to synthesize, evaluate, and understand its insecticidal properties.
Mechanism of Action: Ecdysone Receptor Agonism
The insect molting process is a tightly regulated cascade of gene expression initiated by the steroid hormone 20-hydroxyecdysone (20E). This compound and other diacylhydrazines mimic the action of 20E, binding to the ligand-binding pocket of the ecdysone receptor. This binding event initiates the downstream signaling cascade that leads to the synthesis of a new cuticle and the shedding of the old one. However, unlike the natural hormone which is metabolized and cleared from the system, diacylhydrazines persist, leading to a sustained and inappropriate activation of the receptor. This results in a catastrophic failure of the molting process, proving lethal to the insect.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibenzoyl-1-methylhydrazine
Welcome to the technical support guide for the synthesis of 1,2-Dibenzoyl-1-methylhydrazine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring the integrity of the final product. As Senior Application Scientists, we aim to explain not just the procedural steps, but the fundamental chemical principles that govern success.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via the diacylation of methylhydrazine with two equivalents of a benzoylating agent, typically benzoyl chloride. The reaction is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine (in this case, a substituted hydrazine) in the presence of a base.[1][2] The base is crucial as it serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby preventing the protonation of the nucleophilic hydrazine and driving the reaction to completion.[3]
The overall transformation is as follows:
Caption: General reaction scheme for the synthesis.
Understanding the nuances of this reaction is key to achieving high yield and purity. The following sections will address specific challenges and questions you may encounter during your experiments.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis, adapted from established procedures for hydrazine acylation.[4][5]
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for synthesis and purification.
Protocol Details
-
Reagent Preparation:
-
Prepare a solution of sodium hydroxide (2.2 equivalents) in deionized water.
-
Caution: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add a portion of the aqueous sodium hydroxide solution.
-
Add methylhydrazine (1.0 equivalent) to the flask.
-
Cool the flask in an ice/water bath to bring the internal temperature to 0-5 °C.
-
-
Simultaneous Addition:
-
Slowly and simultaneously, add benzoyl chloride (2.1 equivalents) from one dropping funnel and the remaining sodium hydroxide solution from the other.
-
Causality: Adding the base concurrently neutralizes the HCl as it forms, preventing the protonation of the unreacted methylhydrazine and ensuring it remains a potent nucleophile.[3] Maintain vigorous stirring to ensure efficient mixing between the aqueous and organic phases.
-
The rate of addition should be controlled to keep the internal temperature below 10 °C. This minimizes the hydrolysis of benzoyl chloride to benzoic acid, a common impurity.
-
-
Reaction and Work-up:
-
After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing it to slowly warm to room temperature.
-
A white precipitate of this compound will form.
-
Collect the crude product by suction filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and then with a small amount of cold diethyl ether or 50% aqueous acetone to remove some organic impurities.[5]
-
-
Purification (Recrystallization):
-
Dissolve the crude, air-dried product in a minimum amount of a boiling solvent such as ethanol or glacial acetic acid.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified white needles by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting decision tree for the synthesis.
Q1: My reaction yield is consistently below 50%. What are the most likely causes?
A1: Consistently low yields in a Schotten-Baumann reaction typically point to one of three areas: reagent deactivation, suboptimal reaction control, or insufficient driving force.
-
Reagent Quality: Benzoyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, a significant portion may have converted to unreactive benzoic acid. Always use freshly distilled or newly purchased benzoyl chloride. Similarly, the methylhydrazine should be anhydrous.
-
Temperature Control: The reaction is exothermic. If the temperature rises significantly above 10 °C during the addition of benzoyl chloride, two detrimental side reactions accelerate: hydrolysis of the benzoyl chloride and potential decomposition of the hydrazine starting material. Efficient cooling and slow, controlled addition are paramount.
-
Insufficient Base: The reaction generates two equivalents of HCl. You must use at least two equivalents of a base (e.g., NaOH) to neutralize this acid. An excess of base (e.g., 2.2 equivalents) is recommended to ensure the reaction medium remains basic, keeping the hydrazine nucleophilic and driving the equilibrium towards the product.
-
Inefficient Mixing: This is a two-phase reaction. Vigorous mechanical stirring is essential to maximize the interfacial area between the aqueous phase (containing the base and hydrazine) and the organic phase (benzoyl chloride), facilitating the reaction.
Q2: My NMR analysis shows a significant amount of a byproduct that I suspect is 1-Benzoyl-1-methylhydrazine. How can I prevent its formation?
A2: The formation of the mono-acylated product is a classic problem of stoichiometry and reaction kinetics. The second acylation step is often slower than the first due to the electron-withdrawing effect of the first benzoyl group, which reduces the nucleophilicity of the remaining nitrogen atom.
-
Control Stoichiometry: Ensure you are using a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents relative to methylhydrazine). This ensures there is sufficient acylating agent available to drive the reaction to the di-substituted product.
-
Reverse Addition: While less common, a "reverse addition" strategy can sometimes be effective. In this setup, the benzoyl chloride and base solution are charged to the flask, and the methylhydrazine is added slowly. This ensures that the methylhydrazine is always in the presence of an excess of the acylating agent, favoring di-substitution.
Q3: The crude product is an off-white or yellowish solid that is difficult to recrystallize. What impurities are likely present and how can they be removed?
A3: An off-color, poorly crystallizing product often contains benzoic acid and/or colored degradation byproducts.
-
Benzoic Acid Impurity: This is the most common impurity, arising from the hydrolysis of benzoyl chloride. It is acidic and can interfere with crystallization. Before recrystallization, suspend the crude product in a saturated sodium bicarbonate (NaHCO₃) solution and stir for 30-60 minutes. This will convert the insoluble benzoic acid into water-soluble sodium benzoate, which can be removed by filtration. Wash the solid thoroughly with water afterward.
-
Recrystallization Solvent Choice: If the product still fails to crystallize well, you may need to screen different solvents. Ethanol is a common choice. For very stubborn impurities, dissolving the product in a larger volume of boiling glacial acetic acid and allowing it to cool very slowly can yield high-purity crystals.[4]
-
Activated Carbon: If the product is colored, this may be due to trace, highly conjugated impurities. During the recrystallization step, you can add a small amount of activated carbon to the hot solution, let it stir for a few minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities before allowing the filtrate to cool.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism? The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of methylhydrazine (the N-methylated nitrogen is expected to be more electron-rich and thus more nucleophilic)[6] attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. This process is repeated on the second nitrogen atom. The base (OH⁻) plays a critical role by deprotonating the hydrazine after it has been protonated by the HCl byproduct, regenerating its nucleophilicity.[7]
Q2: What are the critical safety precautions for this experiment?
-
Methylhydrazine: It is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a chemical fume hood while wearing gloves, safety glasses, and a lab coat.[6]
-
Benzoyl Chloride: It is corrosive and a lachrymator (causes tearing). Handle in a fume hood.[4]
-
Sodium Hydroxide: It is a strong caustic base. Avoid skin and eye contact.
-
The overall reaction should be performed in a well-ventilated fume hood.
Q3: How can I definitively characterize the final product? A combination of techniques is required for unambiguous characterization.
| Technique | Expected Result for this compound |
| Melting Point | A sharp melting point consistent with literature values indicates high purity. |
| ¹H NMR | Expect aromatic protons (multiplets, ~7.4-8.0 ppm), a singlet for the N-CH₃ group (~3.5 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Expect signals for the two distinct carbonyl carbons (~165-170 ppm), aromatic carbons, and the N-CH₃ carbon. |
| FT-IR (KBr) | Look for a characteristic N-H stretch (~3200-3300 cm⁻¹), C=O amide stretches (~1640-1680 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).[8] |
| Mass Spec (MS) | The molecular ion peak (M+) should correspond to the molecular weight of C₁₅H₁₄N₂O₂ (254.28 g/mol ).[9] |
Q4: Can I use benzoic anhydride instead of benzoyl chloride? Yes, benzoic anhydride can be used as an alternative benzoylating agent. The byproduct in this case is benzoic acid, which would need to be removed with a base wash during work-up. The reaction may require heating and might be slower compared to using the more reactive benzoyl chloride.
References
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Jasperse, C. (2021). Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Concordia College. Available at: [Link]
-
ResearchGate. (n.d.). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Shanmuga Sundara Raj, S., et al. (2000). 1,2-Dibenzoylhydrazine. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Available at: [Link]
-
Kalyanaraman, B., et al. (2014). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology and applied pharmacology. Available at: [Link]
-
Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. (2025). PMC. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. Available at: [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the formation of hydrazine into acidic medium. Available at: [Link]
- Google Patents. (n.d.). Method for manufacturing 1,1-disubstituted hydrazine compound.
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]
-
ACS Publications. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters. Available at: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Available at: [Link]
- The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure. (n.d.). Google Patents.
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
-
YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]
- Google Patents. (n.d.). Process for producing methyl hydrazine with hydrazine hydrate method.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Dibenzoyl-1-methylhydrazine by Recrystallization
Welcome to the technical support center for the purification of 1,2-Dibenzoyl-1-methylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this compound. Our goal is to empower you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
Introduction: The Critical Role of Purification
This compound and its analogs are of significant interest in medicinal chemistry and materials science. The biological activity and material properties of these compounds are intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1] A successful recrystallization yields a product with high purity, well-defined crystalline structure, and improved stability.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing potential causes and actionable solutions.
Issue 1: Oiling Out - The Product Separates as an Oil, Not Crystals
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| High Impurity Level | Impurities can depress the melting point of the product, causing it to separate from the solution above its melting point as a liquid. | 1. Pre-purification Wash: Before recrystallization, wash the crude product with a solvent that dissolves the likely impurities but not the product. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities like benzoic acid.[2] 2. Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the compound, causing it to melt before it crystallizes. | 1. Solvent Selection: Choose a solvent with a lower boiling point. While ethanol or ethyl acetate/hexane mixtures are good starting points, if oiling persists, consider a lower-boiling solvent system.[3] 2. Mixed Solvent System: If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can cause the compound to precipitate out of solution faster than crystals can form, leading to an amorphous oil. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before inducing further crystallization in an ice bath. Insulating the flask can also promote slower cooling. 2. Seeding: Introduce a seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth. |
Issue 2: Poor or No Crystal Formation Upon Cooling
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Too Much Solvent | If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and the compound will remain dissolved. | 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the product to precipitate out of the hot solution. 2. Re-dissolve and Cool: If too much solvent was added, it may be necessary to evaporate all the solvent and start the recrystallization process again with a smaller volume. |
| Supersaturation | The solution may be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature, but crystal nucleation has not occurred. | 1. Induce Nucleation: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide sites for crystal nucleation. - Seeding: Add a small crystal of the pure compound to the solution. 2. Reduce Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound. |
| Compound is Highly Soluble | The compound may be too soluble in the chosen solvent, even at low temperatures. | 1. Change Solvent: Select a solvent in which the compound is less soluble at room temperature. 2. Use a Mixed Solvent System: As described above, use a combination of a "good" and a "poor" solvent to fine-tune the solubility. |
Issue 3: Low Recovery of Purified Product
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Premature Crystallization | Crystals may form in the funnel during hot filtration if the solution cools too quickly. | 1. Preheat Funnel and Glassware: Use a hot filtration setup where the funnel is preheated to prevent cooling of the solution during filtration. 2. Use a Small Amount of Extra Hot Solvent: Add a slight excess of hot solvent to keep the compound dissolved during filtration. This excess can be evaporated later. |
| Product is Soluble in Wash Solvent | Washing the crystals with a solvent in which they are soluble will dissolve some of the product, leading to loss. | 1. Use Cold Solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. 2. Select an Appropriate Wash Solvent: If the product is still too soluble, consider washing with a different cold solvent in which the product is known to be sparingly soluble. |
| Incomplete Crystallization | Not all of the dissolved product may have crystallized out of the solution. | 1. Sufficient Cooling Time: Ensure the solution has been cooled for an adequate amount of time in an ice bath to maximize crystal formation. 2. Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific, universally "best" solvent is not documented, good starting points can be inferred from closely related compounds. For the analogous 1,2-dibenzoylhydrazine, recrystallization from glacial acetic acid yields fine white needles.[1] For N'-Benzoyl-2-methylbenzohydrazide, ethanol or a mixture of ethyl acetate and hexane is suggested.[3] A 1:1 mixture of ether and petroleum ether has been used for the purification of 1,2-dibenzoyldimethylhydrazine.[2] Therefore, a systematic solvent screen with ethanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or petroleum ether is recommended.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of methylhydrazine with benzoyl chloride. Potential impurities include:
-
Unreacted Starting Materials: Methylhydrazine and benzoyl chloride.
-
Byproducts: Benzoic acid (from the hydrolysis of benzoyl chloride) and salts formed during the reaction (e.g., methylhydrazinium chloride).
-
Over-acylated or Under-acylated Products: Depending on the reaction stoichiometry and conditions.
Q3: How can I remove benzoic acid as an impurity?
A3: Benzoic acid is acidic and can be removed by washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The benzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.[2]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, a second recrystallization may be necessary to improve purity.
Q5: Can I use a rotary evaporator to speed up the cooling and crystallization process?
A5: While a rotary evaporator is excellent for removing solvent, it is not recommended for the cooling and crystallization step itself. Rapid removal of solvent and cooling under vacuum often leads to the formation of small, impure crystals or an oil. Slow, gradual cooling is crucial for the growth of large, high-purity crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized based on the purity of the crude material and the scale of the experiment.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For complete drying, a vacuum oven at a temperature well below the melting point of the compound can be used.
Quantitative Data Summary
| Parameter | Example Value | Notes |
| Starting Material (Crude) | 5.0 g | The amount of crude product to be purified. |
| Recrystallization Solvent | Ethanol | The choice of solvent should be determined by preliminary solubility tests. |
| Solvent Volume (approx.) | 50-75 mL | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Expected Yield | 3.5 - 4.5 g | Yield will vary depending on the purity of the crude material and the efficiency of the recrystallization. |
| Appearance | White to off-white crystalline solid | The final product should be a crystalline solid. |
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
References
-
Organic Syntheses. "Hydrazine, 1,2-dimethyl-, dihydrochloride". Available at: [Link]
Sources
common side reactions in the synthesis of N-acylhydrazones
Welcome to the technical support center for the synthesis of N-acylhydrazones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.
Introduction to N-Acylhydrazone Synthesis
N-acylhydrazones are typically synthesized through the condensation reaction between an acylhydrazide and an aldehyde or ketone.[1][2][3][4][5] This seemingly straightforward reaction can be prone to several side reactions that can complicate purification and reduce yields. Understanding the underlying mechanisms of these side reactions is crucial for their prevention and for troubleshooting your synthesis.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues you might encounter during your experiments, providing explanations for their occurrence and actionable protocols to mitigate them.
Issue 1: Presence of a Symmetrical Impurity - Azine Formation
Symptoms:
-
You observe a byproduct with a mass corresponding to the condensation of two aldehyde/ketone molecules with one hydrazine molecule.
-
¹H NMR may show a signal for an azomethine (CH=N) proton, but the integration and other signals do not match the expected N-acylhydrazone.[6]
Causality and Mechanism: Azine formation is a common side reaction where two equivalents of the carbonyl compound react with the hydrazide, leading to a symmetrical R₂C=N-N=CR₂ structure.[7][8] This can be particularly prevalent under harsh reaction conditions or when there is an excess of the aldehyde or ketone. The mechanism often involves the initial formation of the desired hydrazone, which can then react with another molecule of the carbonyl compound.[9] Certain metal ions can also catalyze azine formation.[6]
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the acylhydrazide and the carbonyl compound. Adding the carbonyl compound dropwise to the acylhydrazide solution can also help.
-
Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Catalyst: While acid catalysis is often employed, excessive amounts can sometimes favor side reactions. Consider catalyst-free conditions or using milder catalysts. Microwave-assisted synthesis can be beneficial by reducing reaction times and minimizing the formation of byproducts.[10][11]
-
-
Purification: Azines can often be separated from the desired N-acylhydrazone by column chromatography or recrystallization.[12]
Issue 2: Disappearance of Product Upon Work-up - Hydrolysis
Symptoms:
-
Initial reaction monitoring (e.g., TLC) shows good product formation.
-
After aqueous work-up or purification on silica gel, the yield of the desired N-acylhydrazone is significantly lower, and starting materials (aldehyde/ketone and hydrazide) are recovered.
Causality and Mechanism: The imine bond in N-acylhydrazones is susceptible to hydrolysis, especially under acidic or basic conditions.[7][13] The presence of water during the work-up or residual acid/base on chromatography media can lead to the cleavage of the N-acylhydrazone back to its starting materials. The hydrolytic stability can be influenced by the electronic properties of the substituents on the aldehyde/ketone and the acylhydrazide.
Mitigation Strategies:
-
Anhydrous Conditions: While the synthesis itself often uses protic solvents, minimize the exposure to water during work-up. Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) thoroughly.
-
Neutral Work-up: Ensure that the reaction mixture is neutralized before extraction. A mild basic wash (e.g., saturated NaHCO₃ solution) can be used to remove any acid catalyst.
-
Chromatography Considerations:
-
Rapid Purification: Minimize the time the product is in solution or on the chromatography column to reduce the opportunity for hydrolysis.
Issue 3: Formation of Unexpected Heterocyclic Byproducts - Cyclization Reactions
Symptoms:
-
Observation of a byproduct with a mass that does not correspond to the starting materials, the desired product, or a simple combination thereof.
-
NMR and mass spectrometry data suggest the formation of a cyclic structure.
Causality and Mechanism: Depending on the structure of the acylhydrazide and the carbonyl compound, intramolecular cyclization can occur. For instance, if the acylhydrazide contains a suitable ortho-substituent, it can undergo cyclization to form various heterocyclic systems like 1,3,4-oxadiazoles or triazinoindoles.[15] These reactions are often promoted by heat or specific catalysts.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of cyclization.
-
Protecting Groups: If a reactive functional group on your starting material is leading to cyclization, consider protecting it before the condensation reaction and deprotecting it in a subsequent step.
-
Choice of Reagents: If possible, choose starting materials that are less prone to cyclization. For example, avoid acylhydrazides with highly nucleophilic ortho-substituents if cyclization is a concern.
Part 2: Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows duplicate signals for some protons, especially the NH and N=CH protons. Does this indicate an impurity?
A1: Not necessarily. The duplication of signals in the NMR spectra of N-acylhydrazones is a well-documented phenomenon and is often due to the presence of geometric isomers (E/Z) around the C=N double bond and/or conformational isomers (syn/anti) arising from restricted rotation around the N-N and C-N amide bonds.[1][12][16][17][18][19] In many cases, the E isomer is thermodynamically more stable and predominates.[1] The ratio of these isomers can be influenced by the solvent and temperature.[12]
Q2: What is the best way to purify N-acylhydrazones?
A2: The purification method depends on the specific properties of your compound.
-
Recrystallization: N-acylhydrazones are often crystalline solids, making recrystallization an excellent method for purification, especially on a larger scale.[2] Ethanol is a commonly used solvent.
-
Column Chromatography: Silica gel chromatography is frequently used. However, as mentioned in the troubleshooting section, be mindful of potential hydrolysis. Using a less polar solvent system and potentially adding a small amount of triethylamine can be beneficial.[12][14]
-
Washing: If the product precipitates out of the reaction mixture, simple washing with a suitable solvent (e.g., cold ethanol, water) might be sufficient to remove impurities.
Q3: Can I use microwave synthesis for my N-acylhydrazone preparation?
A3: Yes, microwave-assisted synthesis is often a highly effective method for preparing N-acylhydrazones.[2][10] It can significantly reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner products by minimizing side reactions.[10][11] Many microwave protocols are also solvent-free, which is an added advantage.[10]
Q4: How can I confirm the formation of my N-acylhydrazone?
A4: A combination of spectroscopic techniques is recommended for structural confirmation:
-
FT-IR: Look for the characteristic C=O stretching vibration (around 1643–1658 cm⁻¹) and the C=N stretching vibration (around 1596–1627 cm⁻¹), along with the N-H stretch (around 3195–3310 cm⁻¹).[12]
-
¹H NMR: The key signals to look for are the amide NH proton (often a singlet) and the imine N=CH proton (also typically a singlet).[12]
-
¹³C NMR: Expect signals for the carbonyl carbon (around 169 ppm) and the azomethine (N=CH) carbon (around 146–149 ppm).[12]
-
Mass Spectrometry: This will confirm the molecular weight of your product.
Part 3: Experimental Protocols and Visualizations
Standard Protocol for N-Acylhydrazone Synthesis
-
Dissolve the acylhydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid), if necessary.[5]
-
Stir the reaction mixture at room temperature or reflux until the reaction is complete (monitor by TLC).
-
If the product precipitates, filter the solid and wash it with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow for N-Acylhydrazone Synthesis
Caption: A troubleshooting workflow for identifying and resolving common issues in N-acylhydrazone synthesis.
Mechanism of Azine Side Product Formation
Caption: The formation of an azine side product from the desired N-acylhydrazone.
References
- D. S. R. D. S. R. Couto, J. D. S. D. S. D. O. Dias, and et al. (2010).
- The proposed mechanism of formation of azines by reaction between...
-
Khan, K. M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4938. [Link]
- SYNTHESIS OF AZINE - S
- An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof - SciSpace. (n.d.).
-
Kolb, V. M., et al. (1984). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry, 49(9), 1636-1641. [Link]
- An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- [PDF] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | Semantic Scholar. (n.d.).
- Azine Form
- Structure, synthesis and application of azines: A Historical Perspective - The Royal Society of Chemistry. (2014).
- Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculost
- (PDF)
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. Molecules, 12(8), 1910–1939. [Link]
- General synthesis for N-acylhydrazones 1–27 and hydrazides 28 and 29 (A). Chemical structures of compounds 1–27 (B).
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | Scilit. (2021).
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.).
- Exploring the Conformational Effects of N- and C-Methyl
- Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Ne
- 34 - - Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone - auremn. (n.d.).
- Need a purification method for a free hydrazone : r/Chempros - Reddit. (2021).
- SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES By TAN YI YI - UTAR Institutional Repository. (2023).
- Synthesis and Biological Activity of N-Acylhydrazones | Request PDF - ResearchG
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. (n.d.).
- Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol | Request PDF - ResearchG
- Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC - NIH. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Cyclization and N-acylation of peptides for library generation a,...
- Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives
- Acylhydrazones and Their Biological Activity: A Review - MDPI. (n.d.).
- Near-Quantitative Formation of Imines in Water with Allosteric Control - American Chemical Society. (2026).
Sources
- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. Azine Formation [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chempap.org [chempap.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | Scilit [scilit.com]
Technical Support Center: Troubleshooting Low Solubility of 1,2-Dibenzoyl-1-methylhydrazine in Assays
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2-Dibenzoyl-1-methylhydrazine in various experimental assays. Our approach is grounded in fundamental physicochemical principles and validated laboratory practices to empower you to overcome these hurdles and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (C₁₅H₁₄N₂O₂, Molecular Weight: 254.28 g/mol ) is a hydrophobic molecule.[1] While specific quantitative solubility data in common laboratory solvents is not extensively published, its structural characteristics—containing two benzoyl groups—suggest limited aqueous solubility. Its solubility is expected to be higher in organic solvents.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
Precipitation in aqueous buffers is a common issue for hydrophobic compounds. This "crashing out" typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium where the compound's solubility is much lower. The final concentration of the organic solvent in the assay may be insufficient to keep the compound in solution.
Q3: Can the pH of my buffer affect the solubility and stability of this compound?
Yes, the pH of the assay buffer can be a critical factor. Hydrazine derivatives can have different dissociation forms depending on the pH, which can influence their solubility.[2][3] It is also important to consider that extreme pH values can potentially lead to the degradation of the compound.
Q4: Are there alternative solvents to DMSO I can use for my stock solution?
While Dimethyl Sulfoxide (DMSO) is a common choice, other organic solvents like ethanol, methanol, and acetonitrile can also be used.[4] However, it is crucial to consider the compatibility of these solvents with your specific assay, as they can have enzyme-selective effects and may impact cell viability at certain concentrations.[4]
Q5: How can I determine the maximum soluble concentration of this compound for my specific assay conditions?
A systematic solubility assessment is recommended. This involves preparing a series of dilutions of your compound in your final assay buffer and visually inspecting for precipitation. This empirical approach is the most reliable way to determine the practical working concentration for your experiment.[5]
In-Depth Troubleshooting Guide for Low Solubility
Low solubility can lead to inaccurate and unreliable assay results, including underestimated potency and poor reproducibility. This guide provides a systematic approach to diagnose and resolve solubility issues with this compound.
Part 1: Diagnosing the Solubility Problem
The first step is to confirm that the observed issue is indeed due to poor solubility.
Visual Inspection:
-
Precipitation in Stock Solution: Examine your stock solution (e.g., in DMSO) for any visible crystals or cloudiness.
-
Precipitation Upon Dilution: Carefully observe the well or tube immediately after diluting the stock solution into your aqueous assay buffer. Look for a cloudy or hazy appearance, or the formation of visible particulates. This can sometimes be subtle.
-
Precipitation Over Time: Incubate the diluted compound in the assay buffer for the duration of your experiment and check for any time-dependent precipitation.
Microscopic Examination:
-
For cell-based assays, inspect the wells under a microscope. Precipitated compound can appear as crystalline structures or amorphous aggregates, which can be mistaken for contamination or cellular debris.
Part 2: Systematic Solubilization Strategies
If you confirm a solubility issue, the following strategies can be employed, starting with the simplest and progressing to more complex formulations if necessary.
The preparation of a clear, stable stock solution is paramount.
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial solubilization of hydrophobic compounds.
-
Ethanol/Methanol: Can be effective alternatives, but may have different impacts on assay components.[4]
-
Acetonitrile: Another potential option, though its effects on various enzymes can be more pronounced.[4]
Protocol for Preparing a Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the chosen solvent in small increments, vortexing or sonicating between additions until the solid is fully dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present.
Best Practices for Dilution:
-
Minimize Intermediate Aqueous Dilutions: Hydrophobic compounds can be lost from solution during serial dilutions in aqueous buffers.[6]
-
Direct Dilution: If possible, prepare working concentrations by directly diluting the stock solution into the final assay volume.
-
DMSO Concentration: Be mindful of the final DMSO concentration in your assay. While it aids solubility, DMSO can affect cellular health and enzyme activity, typically above 0.5-1%.[7]
If direct dilution of a DMSO stock is problematic, a co-solvent system in the final assay buffer can be beneficial.
Commonly Used Co-solvents:
-
DMSO: As mentioned, maintaining a low percentage (e.g., 0.1-0.5%) in the final assay volume can significantly improve solubility.
-
Ethanol/Methanol: Similar to DMSO, low final concentrations can be effective.
Experimental Workflow for Co-Solvent Testing:
Caption: Workflow for optimizing co-solvent concentration.
The ionization state of this compound can be influenced by pH, which in turn affects its solubility.
Considerations for pH Modification:
-
Compound Stability: Ensure that any pH adjustment does not lead to the degradation of the compound. A preliminary stability study may be necessary.
-
Assay Compatibility: The chosen pH must be compatible with the biological components of your assay (e.g., cells, enzymes).
Experimental Protocol for pH Screening:
-
Prepare a set of your assay buffers at different pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Add this compound (from a concentrated stock) to each buffer to the desired final concentration.
-
Incubate under your standard assay conditions.
-
Visually and/or microscopically assess solubility in each buffer.
-
Validate that the optimal pH for solubility does not negatively impact your assay's performance using appropriate controls.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations.
Protocol for Using Cyclodextrins:
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations in your assay buffer.
-
Add the this compound stock solution to the cyclodextrin-containing buffers.
-
Allow time for the inclusion complex to form (this can be facilitated by gentle agitation or sonication).
-
Assess the solubility and the impact on your assay. It's crucial to run a vehicle control with the cyclodextrin alone to account for any effects of the excipient itself.
Data Summary for Solubilization Strategies:
| Strategy | Key Variable(s) | Typical Range to Test | Considerations |
| Co-Solvent | Final % of DMSO, Ethanol, etc. | 0.1% - 1% (v/v) | Solvent toxicity/interference with assay components.[4] |
| pH Adjustment | Buffer pH | 6.0 - 8.5 | Compound stability and compatibility with the biological system.[2][3] |
| Cyclodextrins | Concentration of HP-β-CD | 1 - 10 mM | Potential for the cyclodextrin itself to affect the assay. |
Part 3: Troubleshooting Precipitation in Cell-Based Assays
Precipitation in cell culture media can be particularly problematic, leading to cytotoxicity artifacts.
Common Causes and Solutions:
-
Interaction with Media Components: Serum proteins and other media components can sometimes promote the precipitation of hydrophobic compounds. Consider reducing the serum concentration if your cells can tolerate it, or using a serum-free medium for the duration of the compound treatment.
-
Temperature Shifts: Moving plates between a 37°C incubator and a room temperature microscope can sometimes induce precipitation of less stable solutions.[11] Minimize the time plates are outside the incubator.
-
Evaporation: Evaporation from the wells of a microplate can increase the concentration of the compound and other media components, leading to precipitation.[11] Ensure proper incubator humidity and consider using plate sealers for long-term assays.
Troubleshooting Workflow for Cell-Based Assays:
Caption: Stepwise troubleshooting for precipitation in cell-based assays.
By systematically applying these diagnostic and troubleshooting strategies, researchers can effectively address the low solubility of this compound, leading to more accurate and reliable experimental outcomes.
References
-
Busby, W. F., Jr, Ackermann, J. M., & Crespi, C. L. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(2), 246–249. [Link]
-
Rawat, P., Doss, D. P., & Mahalingam, G. (2014). Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone. Carbohydrate Polymers, 113, 467–475. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 42(4), 149–166. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
HTStec. (n.d.). SERIAL vs DIRECT DILUTION Time to apply new thinking to IC50 determination and dose-response analysis? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632. [Link]
-
Shapiro, A. B. (2021, February 2). How can I decide chemical concentration for design of IC50 assay? ResearchGate. [Link]
-
MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]
-
Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632. [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Kong, L., et al. (2008). Solubility of Imidacloprid in Different Solvents. Journal of Chemical & Engineering Data, 53(3), 615-618. [Link]
-
Recipharm. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. [Link]
-
Pacheco, S., Fung, S.-Y., & Liu, M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56051. [Link]
-
Zagni, C., Pistarà, V., Punzo, F., & Rescifina, A. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1403. [Link]
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). [Link]
-
Shanmuga Sundara Raj, S., Fun, H.-K., & Vijayakumar, S. (2000). 1,2-Dibenzoylhydrazine. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e510–e511. [Link]
-
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
Al-Zoubi, M. N., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules, 30(2), 299. [Link]
-
LibreTexts Chemistry. (2021, September 11). 2.2: Solubility Lab. [Link]
-
ResearchGate. (n.d.). a Structure of β-cyclodextrin and b inclusion complex of β-cyclodextrin with 4-cyanobenzaldehyde. [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Rocabert, U., Muench, F., Fries, M., & Gutfleisch, O. (2022). Electrochemical corrosion study of La(Fe11,6-xSi1,4Mnx)H1,5 in diverse chemical environments. Electrochimica Acta, 427, 140864. [Link]
-
Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 322-326. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Southall, N. T., & Dill, K. A. (2008). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 112(17), 5201–5209. [Link]
-
MDPI. (n.d.). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. [Link]
-
Johnson, R. W., et al. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 22(10), 1335–1345. [Link]
-
CONICET. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]
-
Hostanska, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Complementary and Alternative Medicine, 15, 223. [Link]
-
University of Arkansas at Little Rock. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]
-
National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
- Google Patents. (n.d.).
-
Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
ResearchGate. (2016, March 23). How can we justify the use of organic solvents while performing Release studies for Hydrophobic Drugs from the Nanoparticles?[Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]
Sources
- 1. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing Dibenzoylation of Methylhydrazine
Welcome to the Technical Support Center for the dibenzoylation of methylhydrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to perform this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and optimized reaction. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the dibenzoylation of methylhydrazine. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
Question: My reaction yield is low. What are the likely causes and how can I improve it?
Answer: Low yields in the dibenzoylation of methylhydrazine can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (methylhydrazine) and the intermediate mono-benzoylated species should be tracked. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring, especially in a biphasic system, to maximize the interfacial area for reaction.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants is a frequent cause of low yields.
-
Solution: Use a slight excess of benzoyl chloride (approximately 2.1-2.2 equivalents) to ensure the complete conversion of methylhydrazine to the dibenzoylated product. It is also crucial to use at least two equivalents of base to neutralize the HCl generated during the reaction.[1]
-
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water, especially under basic conditions, to form benzoic acid. This side reaction consumes your acylating agent.
-
Solution: Perform the reaction under Schotten-Baumann conditions, using a two-phase solvent system (e.g., dichloromethane and water).[2] The benzoyl chloride remains primarily in the organic phase, minimizing contact with the aqueous base. Add the benzoyl chloride and base solutions slowly and simultaneously to control the reaction and minimize hydrolysis.[3][4]
-
-
Formation of Side Products: Besides the desired 1,2-dibenzoyl-1-methylhydrazine, other products can form. The most common is the monobenzoylated intermediate.
-
Solution: As mentioned, using a slight excess of benzoyl chloride can help drive the reaction to the desired product. Careful monitoring by TLC is key to determining the optimal reaction time to maximize the dibenzoylated product while minimizing other impurities.
-
Question: I am seeing multiple spots on my TLC plate. What are these impurities and how do I get rid of them?
Answer: The presence of multiple spots on your TLC plate indicates a mixture of products and unreacted starting materials. Here's how to identify and address them:
-
Starting Material (Methylhydrazine): This is a highly polar compound and will have a very low Rf value. If you see a spot close to the baseline, it's likely unreacted methylhydrazine.
-
Solution: Ensure you have used a sufficient amount of benzoyl chloride and allowed the reaction to proceed long enough.
-
-
Monobenzoylated Intermediates: Methylhydrazine has two nucleophilic nitrogen atoms, leading to two possible monobenzoylated products: 1-benzoyl-1-methylhydrazine and 1-benzoyl-2-methylhydrazine. These will have intermediate polarity between the starting material and the final product.
-
Solution: To push the reaction to completion, you can add a slight excess of benzoyl chloride and extend the reaction time. If these intermediates persist, they can be separated from the desired product by column chromatography.
-
-
Benzoic Acid: This is a common byproduct from the hydrolysis of benzoyl chloride. It is acidic and will often streak on a silica TLC plate unless a small amount of acid (like acetic acid) is added to the eluent.
-
Solution: During the workup, wash the organic layer with a mild aqueous base such as sodium bicarbonate solution. This will deprotonate the benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be easily separated.
-
-
Desired Product (this compound): This is the least polar component and will have the highest Rf value.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on methylhydrazine is more reactive?
The nucleophilicity of the two nitrogen atoms in methylhydrazine is similar, which can make controlling the regioselectivity of acylation challenging. The methyl group is electron-donating, which slightly increases the nucleophilicity of the nitrogen it is attached to (N1). However, the terminal nitrogen (N2) is less sterically hindered. In practice, acylation can occur at both nitrogens, often leading to a mixture of monobenzoylated isomers before proceeding to the dibenzoylated product. For a comprehensive review of methylhydrazine reactivity, consider sources that discuss its use in forming pyrazoles, which also hinges on this regioselectivity.[5][6]
Q2: What are the optimal reaction conditions for this synthesis?
The Schotten-Baumann reaction conditions are generally effective.[2][7] This typically involves:
-
Solvent: A two-phase system like dichloromethane/water or diethyl ether/water is common.[2]
-
Base: An aqueous solution of a base like sodium hydroxide is used to neutralize the HCl byproduct. Organic bases such as pyridine or triethylamine can also be used, sometimes in conjunction with an aqueous base.
-
Temperature: The reaction is often carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions, followed by stirring at room temperature.[4]
Q3: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the spots. Visualize the spots under a UV lamp. The product, containing two benzoyl groups, should be significantly less polar than the starting material and the mono-substituted intermediates.
Q4: What are the expected spectroscopic data for this compound?
While a full analysis should be conducted, here are some expected spectral features based on the structure and available data:[8]
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for the aromatic protons of the two benzoyl groups (typically in the range of 7.0-8.0 ppm), and a singlet for the methyl protons. The N-H proton will also show a signal, which may be broad and its chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons (typically >160 ppm), and the methyl carbon. |
| IR Spectroscopy | A characteristic N-H stretching vibration (around 3300-3400 cm⁻¹), strong C=O stretching vibrations for the amide groups (around 1650-1680 cm⁻¹), and C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹).[9][10] |
Q5: How should I purify the final product?
The most common purification methods are:
-
Washing: After the reaction, the crude product in an organic solvent should be washed with a dilute aqueous base (e.g., NaHCO₃) to remove any benzoic acid, followed by a wash with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a pure crystalline product.[4]
-
Column Chromatography: For very high purity or to separate close-running impurities, column chromatography on silica gel is an effective method.
Experimental Protocols
The following protocol is a generalized procedure based on the well-established Schotten-Baumann reaction for acylating hydrazines.[3][4]
Materials:
-
Methylhydrazine
-
Benzoyl chloride (freshly distilled is recommended)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnels, magnetic stirrer, separatory funnel
Reaction Workflow Diagram:
Caption: A typical experimental workflow for the synthesis.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylhydrazine (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0-5 °C. Prepare separate solutions of benzoyl chloride (2.1 eq.) in dichloromethane and sodium hydroxide (2.2 eq.) in water in dropping funnels.
-
Reaction: With vigorous stirring, add the benzoyl chloride and sodium hydroxide solutions dropwise and simultaneously to the methylhydrazine solution. Maintain the temperature between 0-10 °C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material and mono-benzoylated intermediates are consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[4]
References
-
Organic Syntheses, Coll. Vol. 2, p.208 (1943); Vol. 15, p.17 (1935). [Link]
-
RSC Advances, 2015, 5, 98960-98964. [Link]
-
The Journal of Organic Chemistry, 2022, 87(13), 8544-8550. [Link]
-
PubMed. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine. [Link]
-
ResearchGate. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]
-
National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
Turkish Journal of Chemistry. Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. [Link]
-
ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... [Link]
-
PubChem. This compound. [Link]
-
Scribd. Schotten–Baumann Reaction Guide. [Link]
-
ResearchGate. 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. [Link]
-
Semantic Scholar. REGIOSELECTIVE DEACETYLATION OF FULLY ACETYLATED MONO- AND DI-SACCHARIDES WITH HYDRAZINE HYDRATE. [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ElectronicsAndBooks. The Reactions of Methylhydrazine and unst/m-Dimethylhydrazine with Esters and Anhydrides of Carboxylic Acids. [Link]
-
Semantic Scholar. Regioselective Benzylation of N-Boc-N'-COCF3-protected Hydrazine. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Semantic Scholar. REGIOSELECTIVE DEACETYLATION OF FULLY ACETYLATED MONO- AND DI-SACCHARIDES WITH HYDRAZINE HYDRATE. [Link]
-
YouTube. How to Read and Interpret the IR Spectra. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Google Patents.
-
Cenmed Enterprises. 1 2 Dibenzoyl 1 Methylhydrazine. [Link]
-
ResearchGate. (PDF) Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 1,2-Dibenzoyl-1-methylhydrazine
Introduction
Welcome to the Technical Support Center for the crystallization of 1,2-Dibenzoyl-1-methylhydrazine (C₁₅H₁₄N₂O₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this N-acylhydrazide. As a molecule with two benzoyl groups and a methyl-substituted hydrazine core, its crystallization behavior can be nuanced, often presenting challenges such as oiling out, polymorphism, and persistent impurities.
This document provides a structured approach to troubleshooting, combining theoretical principles with practical, field-proven protocols. Our goal is to empower you with the scientific rationale behind each step, enabling you to make informed decisions to achieve high-purity crystalline material efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the crystallization of this compound.
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on procedures for structurally similar compounds, a good starting point is a high-boiling point polar solvent. For the closely related 1,2-dibenzoylhydrazine, glacial acetic acid has been successfully used for recrystallization[1]. For methylated analogs like dibenzoyldimethylhydrazine, a mixed solvent system involving a good solvent like chloroform followed by the addition of anti-solvents such as a 1:1 mixture of ether and petroleum ether has proven effective[2]. Given the structure of this compound, polar aprotic solvents or alcohols should also be considered.
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state). This oily phase is often a good solvent for impurities, and if it solidifies, it typically forms an amorphous solid of low purity.
-
Immediate Corrective Actions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the supersaturation level.
-
Allow the solution to cool much more slowly to give molecules time to arrange in a crystal lattice.
-
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A3: This is a common issue often caused by either using too much solvent or the solution being in a supersaturated state without nucleation sites.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of the solid product (even if impure), add a tiny crystal to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.
-
Lower Temperature: Cool the solution in an ice bath or refrigerator, but do so slowly to avoid rapid precipitation.
-
Q4: The purity of my crystals is not improving after recrystallization. What are the likely causes?
A4: This can be due to several factors:
-
Inappropriate Solvent Choice: The solvent may be dissolving the impurities as well as the product, or the impurities may have very similar solubility profiles.
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice. Slower cooling rates generally lead to purer crystals[1].
-
Structurally Similar Impurities: Impurities with a molecular structure very similar to this compound can be incorporated into the crystal lattice, a phenomenon known as solid solution formation[3]. In such cases, a different purification technique like column chromatography may be necessary.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming more persistent crystallization challenges.
Guide 1: Systematic Solvent Selection
Since no comprehensive public solubility data exists for this compound, an empirical approach is necessary.
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent from the table below, starting with 0.5 mL.
-
Room Temperature Observation: Agitate the tubes at room temperature and observe the solubility.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the compound dissolves.
-
Cooling: If the compound fully dissolves when hot, allow the test tube to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals that form.
An ideal recrystallization solvent will exhibit poor solubility at room temperature but high solubility at its boiling point.
| Solvent Class | Example Solvents | Expected Solubility Behavior for this compound | Suitability for Recrystallization |
| Polar Protic | Ethanol, Methanol, Isopropanol | Likely to have moderate to good solubility, especially when heated. | Good candidates. Can be used in combination with water as an anti-solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Good solubility is expected. | Promising single-solvent candidates. |
| Non-Polar | Hexanes, Toluene | Low solubility is expected. | Primarily useful as anti-solvents in a mixed-solvent system. |
| Chlorinated | Dichloromethane, Chloroform | High solubility is likely. | May be too good of a solvent, but can be paired with an anti-solvent like hexanes or ether. |
| Acids | Glacial Acetic Acid | Known to be effective for the parent compound, 1,2-dibenzoylhydrazine[1]. | A strong candidate, but may be difficult to remove completely from the final product. |
Guide 2: Overcoming "Oiling Out"
"Oiling out" is a persistent issue for molecules with flexible structures or those with melting points depressed by impurities.
The formation of an oil indicates that the system has crossed the binodal (solubility) curve at a temperature where the solute-rich phase is still a liquid. This creates a liquid-liquid phase separation.
Caption: Logical workflow for troubleshooting the "oiling out" phenomenon.
-
Use a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" (anti-solvent) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. This can lower the temperature at which supersaturation occurs.
-
Lower the Initial Concentration: By starting with a more dilute solution, the saturation point will be reached at a lower temperature, which may be below the melting point of your impure compound. This often comes at the cost of a lower yield.
Guide 3: Investigating Potential Polymorphism
N-acylhydrazide derivatives can exhibit polymorphism—the ability to exist in different crystal forms. These polymorphs can have different solubilities, stabilities, and melting points.
The presence of multiple polymorphs can lead to inconsistent results in crystallization, as different forms may crystallize under slightly different conditions. One polymorph may be more stable than another, and conversions can occur during the crystallization process.
-
Variable Melting Points: Obtaining crystals with different melting points from different crystallization experiments.
-
Different Crystal Habits: Observing different crystal shapes (e.g., needles vs. plates) under different solvent or cooling conditions.
-
"Disappearing" Polymorphs: Successfully crystallizing a form that then becomes difficult to reproduce in subsequent experiments.
-
Solvent Variation: Perform crystallizations from a diverse set of solvents (e.g., a polar protic like ethanol, a polar aprotic like ethyl acetate, and a less polar solvent like toluene).
-
Cooling Rate Variation: For a given solvent system, perform two experiments: one with rapid cooling (ice bath) and one with very slow cooling (insulating the flask).
-
Characterization: Analyze the resulting solids using techniques such as:
-
Melting Point Analysis: To check for different thermal behaviors.
-
Powder X-Ray Diffraction (PXRD): The definitive method for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Infrared (IR) Spectroscopy: Different polymorphs can show subtle but distinct differences in their IR spectra due to different intermolecular interactions (e.g., hydrogen bonding).
-
Sources
stability issues of 1,2-Dibenzoyl-1-methylhydrazine in different solvents
Welcome to the technical support center for 1,2-Dibenzoyl-1-methylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a hydrazine derivative with significant potential in various research applications. However, like many hydrazine compounds, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide addresses common stability issues, their underlying causes, and provides practical solutions. While direct stability studies on this compound are not extensively published, the information herein is based on established principles of hydrazine and benzoyl chemistry.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a solution of this compound that has been stored for a short period. What could be the cause?
A1: The appearance of new peaks likely indicates degradation of the parent compound. The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The benzoyl groups can be cleaved from the hydrazine backbone, especially in the presence of water or acidic/basic conditions. This would result in the formation of benzoic acid and N-methyl-N'-benzoylhydrazine or further to methylhydrazine.
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metal ions in the solvent.[1] Oxidation can lead to a variety of products, including the corresponding diazene, which may be unstable and undergo further reactions.
To confirm the identity of the degradation products, consider the following:
-
Run Standards: If available, inject standards of potential degradation products like benzoic acid and methylhydrazine to compare retention times.
-
Mass Spectrometry: Utilize LC-MS to determine the mass of the unexpected peaks and compare them to the masses of suspected degradation products.
-
Forced Degradation Study: Intentionally degrade a sample of your compound under harsh conditions (e.g., by adding a small amount of acid or base, or by exposing it to air and light) and monitor the formation of the new peaks. This can help confirm that the unexpected peaks are indeed related to the degradation of your compound.
Q2: My stock solution of this compound in methanol seems to be losing potency over time, leading to inconsistent results in my assays. How can I improve its stability?
A2: Loss of potency is a direct consequence of compound degradation. To enhance the stability of your stock solution, consider the following preventative measures:
-
Solvent Choice: While soluble in many organic solvents, the choice of solvent is critical.
-
Aprotic Solvents: Use anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) to minimize hydrolysis. Ensure the solvents are of high purity and low water content.
-
Protic Solvents: If protic solvents like methanol or ethanol are necessary for your experiment, prepare fresh solutions before use and minimize storage time.
-
-
Storage Conditions:
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This can be achieved by purging the solvent with the inert gas before preparing the solution and storing the vial with an inert gas headspace.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the solution from light, which can catalyze oxidative degradation.
-
-
pH Control: If working with aqueous or protic solvents, ensure the pH is neutral. Acidic or basic conditions can accelerate the hydrolysis of the benzoyl groups.[2]
Below is a diagram illustrating the key factors that can lead to the degradation of this compound in solution.
Caption: Factors contributing to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term storage and immediate use, high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are recommended. For long-term storage, it is best to store the compound as a solid at -20°C and prepare solutions fresh for each experiment. If solutions must be stored, use an anhydrous aprotic solvent, store under an inert atmosphere at -80°C, and protect from light.
Q4: How can I perform a quick stability test of this compound in a new solvent?
A4: You can perform a simple time-course experiment. Prepare a solution of a known concentration in the new solvent. Analyze the solution by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.
Q5: Are there any specific handling precautions I should take with this compound?
A5: Yes. Hydrazine derivatives should be handled with care. It is classified as harmful if swallowed and very toxic to aquatic life.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Preparation: Work in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of solid this compound into a clean, dry amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., acetonitrile) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Inert Gas Purge (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.
-
Storage: Tightly cap the vial and, for short-term storage, place it at -20°C. For longer-term storage, store at -80°C.
Protocol 2: Workflow for Investigating the Stability of this compound in a Specific Solvent
This protocol outlines a systematic approach to assess the stability of your compound under your experimental conditions.
Caption: Experimental workflow for stability assessment.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or LC-MS method to determine the initial peak area of the parent compound.
-
Storage: Store the remaining solution under the conditions you wish to investigate (e.g., room temperature on the benchtop, 4°C in a refrigerator, or -20°C in a freezer). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution and analyze it using the same analytical method.
-
Data Analysis: Plot the peak area of the this compound against time. A significant decrease in the peak area indicates instability. Also, monitor the appearance and increase in the peak areas of any new impurities.
The following table can be used to record your stability data:
| Time Point (hours) | Parent Compound Peak Area | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area | % Parent Compound Remaining |
| 0 | 100% | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
References
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., Rescifina, A., & Abbate, V. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]
-
Gannett, P. M., Garrett, C., Lawson, T., & Toth, B. (1991). Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates. Food and Chemical Toxicology, 29(1), 49–56. [Link]
Sources
preventing byproduct formation in 1,2-Dibenzoyl-1-methylhydrazine synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,2-Dibenzoyl-1-methylhydrazine. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and optimize reaction outcomes. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and reproducibility of your experimental work.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound typically involves the reaction of methylhydrazine with two equivalents of benzoyl chloride in the presence of a base. While seemingly straightforward, this reaction is often complicated by issues of regioselectivity, leading to the formation of undesired byproducts. The nucleophilicity of the two nitrogen atoms in methylhydrazine is not equivalent; the methylated nitrogen is generally more nucleophilic due to the electron-donating nature of the methyl group[1]. This inherent asymmetry is the primary source of challenges in achieving high yields of the desired product.
The principal difficulties encountered in this synthesis are:
-
Formation of Isomeric Byproducts: The acylation can occur at either nitrogen atom, potentially leading to a mixture of dibenzoylated isomers.
-
Incomplete Reactions: The reaction may stall at the mono-benzoylated stage, resulting in a mixture of starting materials and products.
-
Over-acylation: Although less common with controlled stoichiometry, it remains a theoretical possibility.
-
Hydrolysis of Benzoyl Chloride: The presence of water in the reaction medium can lead to the formation of benzoic acid, which can complicate purification.
This guide will provide a systematic approach to understanding and mitigating these challenges.
II. Troubleshooting Guide: A Mechanistic Approach
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Question 1: My final product is a mixture of isomers. How can I favor the formation of this compound?
Answer:
The formation of isomeric byproducts is the most common issue in this synthesis. The primary competing product is often the symmetrical 1,2-dibenzoylhydrazine, arising from trace hydrazine impurities in the methylhydrazine starting material, or the 1,1-dibenzoyl-1-methylhydrazine isomer. The regioselectivity of the second benzoylation step is influenced by both electronic and steric factors, and can be controlled by manipulating the reaction conditions. This is a classic example of kinetic versus thermodynamic control[2][3][4][5][6].
dot
Caption: Kinetic vs. Thermodynamic Pathways in Dibenzoylation.
Troubleshooting Steps:
-
Temperature Control:
-
Low Temperature (Kinetic Control): Running the reaction at lower temperatures (e.g., 0-5 °C) generally favors the kinetically controlled product. The first benzoylation is likely to occur at the more nucleophilic methylated nitrogen. The second benzoylation would then proceed at the less hindered terminal nitrogen.
-
Higher Temperature (Thermodynamic Control): Increasing the reaction temperature (e.g., room temperature to reflux) can favor the formation of the more thermodynamically stable isomer. While this can be complex to predict without experimental data, it is a critical parameter to investigate.
-
-
Rate of Addition: A slow, dropwise addition of benzoyl chloride can help to control the reaction and improve selectivity. This minimizes localized high concentrations of the acylating agent, which can lead to less selective reactions.
-
Choice of Base: The basicity and steric bulk of the amine base used can influence the deprotonation of the mono-benzoylated intermediate, thereby affecting the site of the second acylation.
-
Less Hindered Bases (e.g., Pyridine): These will deprotonate the more acidic proton, which is typically on the less substituted nitrogen, potentially favoring the formation of the desired 1,2-isomer.
-
Bulky Bases (e.g., 2,6-Lutidine): A sterically hindered base may favor deprotonation at the less sterically accessible site, although this can also slow down the reaction rate significantly.
-
| Parameter | Condition for Kinetic Control | Condition for Thermodynamic Control | Rationale |
| Temperature | Low (e.g., 0-5 °C) | Higher (e.g., Room Temp. to Reflux) | Lower temperatures favor the faster-forming product, while higher temperatures allow the reaction to equilibrate to the more stable product[2][3][4][5][6]. |
| Addition Rate | Slow, dropwise | Not as critical, but slow is generally better | Minimizes side reactions and improves selectivity. |
| Reaction Time | Shorter | Longer | Shorter times favor the kinetic product; longer times allow for equilibration to the thermodynamic product[2][3][4][5][6]. |
Question 2: My reaction is incomplete, and I have a significant amount of mono-benzoylated starting material. What should I do?
Answer:
Incomplete reaction can be due to several factors, including insufficient reagent, deactivation of the benzoyl chloride, or non-optimal reaction conditions.
Troubleshooting Steps:
-
Stoichiometry: Ensure that at least two full equivalents of benzoyl chloride are used. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any potential hydrolysis.
-
Reagent Quality: Use freshly opened or distilled benzoyl chloride. Benzoyl chloride can hydrolyze upon exposure to atmospheric moisture, forming benzoic acid, which will not participate in the acylation.
-
Reaction Time and Temperature: As discussed above, higher temperatures and longer reaction times can drive the reaction to completion. If you are running the reaction at a low temperature to control selectivity, consider allowing it to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours) after the addition of the second equivalent of benzoyl chloride.
-
Solvent: Ensure your solvent is dry and appropriate for the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices.
Question 3: I have a significant amount of benzoic acid in my crude product. How can I remove it?
Answer:
Benzoic acid is a common byproduct resulting from the hydrolysis of benzoyl chloride. It can be easily removed during the workup.
Purification Protocol:
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2-3 times) to remove benzoic acid.
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
III. Frequently Asked Questions (FAQs)
-
What is the expected regioselectivity of the first benzoylation of methylhydrazine?
-
The first benzoylation is expected to occur predominantly at the methylated nitrogen (N1) due to its higher nucleophilicity, a result of the electron-donating effect of the methyl group[1].
-
-
How can I confirm the identity of my product and identify byproducts?
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts of the methyl protons and the amide protons will be different for the 1,2- and 1,1-isomers. 2D NMR techniques like HMBC and HSQC can provide further structural confirmation[1][7][8][9][10][11][12].
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product and byproducts.
-
Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and identify the number of components in the product mixture. Column chromatography is an effective method for separating the desired product from byproducts[13][14][15].
-
-
What are the key safety precautions for this reaction?
-
Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylhydrazine is toxic and should be handled with extreme care in a fume hood.
-
The reaction can be exothermic, especially during the addition of benzoyl chloride. Proper temperature control is essential.
-
IV. Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on standard acylation methods for hydrazines[7][8]. Optimization of temperature, base, and reaction time may be necessary.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methylhydrazine (1.0 eq.) and a suitable dry aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a suitable base (e.g., pyridine, 2.2 eq.).
-
First Benzoylation: Slowly add benzoyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour.
-
Second Benzoylation: Slowly add the second equivalent of benzoyl chloride (1.05 eq.) dropwise over 30 minutes at 0 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and follow the purification protocol described in the troubleshooting section.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot
Caption: Step-by-step workflow for the synthesis of this compound.
V. References
-
Hydrazine, 1,2-dimethyl-, dihydrochloride - Organic Syntheses Procedure. (URL: [Link])
-
Supporting Information for - The Royal Society of Chemistry. (URL: [Link])
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (URL: [Link])
-
Research Module 2021 Methylhydrazine and N-Arylation Draft 1. (URL: )
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - NIH. (URL: [Link])
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])
-
Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts | Request PDF - ResearchGate. (URL: [Link])
-
Acylation of Hydrazine and Its Substituted Derivatives with Derivatives of αβ-unsaturated Monobasic Acids - ResearchGate. (URL: [Link])
-
Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents - AIJR Books. (URL: [Link])
-
Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])
-
Synthesis of N-methyl/tridecyl-2-benzoylhydrazine-1-carboxamides 1–2 (n... - ResearchGate. (URL: [Link])
-
Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. (URL: [Link])
-
Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde - ResearchGate. (URL: [Link])
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. (URL: [Link])
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central. (URL: [Link])
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed. (URL: [Link])
-
Synthesis and biological properties of novel1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. (URL: [Link])
-
(PDF) Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues - ResearchGate. (URL: [Link])
-
Synthesis of Asymmetric Azines - ResearchGate. (URL: [Link])
-
Kinetic vs Thermodynamic "control" and "product" : r/Mcat - Reddit. (URL: [Link])
-
Kinetic Control vs. Thermodynamic Control - YouTube. (URL: [Link])
-
Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for assessing the purity of 1,2-Dibenzoyl-1-methylhydrazine
Welcome to the technical support guide for the analytical assessment of 1,2-Dibenzoyl-1-methylhydrazine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities introduced at this stage can have significant downstream consequences, affecting reaction yields, generating further byproducts, and potentially impacting the toxicological profile of the drug product.[3]
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, field-tested solutions in our Troubleshooting Guide. It is designed for researchers, analytical chemists, and process development professionals who work with this and similar chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical techniques for determining the purity of this compound?
The most common and effective methods for purity analysis of pharmaceutical intermediates like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR).[4]
-
High-Performance Liquid Chromatography (HPLC): This is typically the method of choice for non-volatile organic compounds. Given the two benzoyl groups, this compound has a strong UV chromophore, making UV detection highly effective. Reversed-phase HPLC is the most common mode used.[4]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, GC analysis is feasible. However, due to the polar nature of the hydrazine moiety, derivatization may be necessary to prevent peak tailing and improve thermal stability.[5][6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for confirming the identity of the main component and identifying impurities.[7] By integrating the signals of the compound against a certified internal standard (quantitative NMR or qNMR), a highly accurate purity value can be determined without the need for a reference standard of the compound itself.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides unequivocal identification of the main peak and is the gold standard for identifying unknown impurities by providing molecular weight information.[3][6]
Q2: What are the likely process-related impurities I should look for?
Impurity profiling is a critical aspect of purity assessment.[3] Potential impurities can originate from starting materials, side reactions, or degradation. For this compound, synthesized typically from a hydrazine derivative and benzoyl chloride, key impurities to monitor include:
-
Starting Materials: Unreacted methylhydrazine or benzoyl chloride.
-
Reaction Byproducts:
-
Degradation Products: Hydrazine derivatives can be susceptible to oxidation.[6] The specific degradation pathways should be investigated under stress conditions (e.g., heat, light, acid, base, oxidation).
Q3: How should I prepare a sample of this compound for HPLC analysis?
Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent Selection: Choose a solvent that completely dissolves the sample and is compatible with the mobile phase. A mixture of the mobile phase components, such as acetonitrile/water or methanol/water, is often a good starting point.
-
Concentration: Prepare a stock solution at a known concentration (e.g., 1 mg/mL). The final concentration for injection should be within the linear range of the detector, typically in the range of 0.1-0.5 mg/mL, to avoid mass overload which can cause peak distortion.[10]
-
Filtration: Always filter the sample solution through a 0.22 or 0.45 µm syringe filter compatible with your solvent (e.g., PTFE, Nylon) before injection. This removes particulates that can block the column inlet frit, leading to high backpressure and distorted peak shapes.[11]
Q4: Is derivatization necessary for GC analysis?
While not always mandatory, derivatization is highly recommended for GC analysis of hydrazine compounds.[6] The polar N-H group can interact with active sites (residual silanols) in the GC inlet and column, causing significant peak tailing.[12][13]
A common and effective derivatization strategy involves reacting the hydrazine with a ketone, such as acetone, to form a more stable and less polar hydrazone (in this case, an azine derivative).[14][15][16] This reduces active site interactions, leading to sharper, more symmetrical peaks and improved sensitivity.
Analytical Methodologies & Data
Table 1: Recommended Starting Conditions for RP-HPLC Purity Assay
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the benzoyl groups. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier helps to suppress the ionization of residual silanols on the column, improving peak shape for the basic hydrazine moiety.[10] |
| Gradient | 50% B to 95% B over 20 min | A gradient is recommended to ensure elution of any less polar impurities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[17] |
| Detection | UV at 254 nm | The benzoyl chromophores provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector response. |
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for assessing the purity of a pharmaceutical intermediate like this compound.
Caption: General workflow for purity assessment of a pharmaceutical intermediate.
Troubleshooting Guide
Problem 1: My HPLC peak for this compound is tailing severely.
Causality: Peak tailing is the most common issue when analyzing basic compounds like hydrazines.[10] It typically stems from one of two root causes: chemical interactions or physical problems within the system.[18]
-
Chemical Cause: The basic nitrogen atoms in your analyte can undergo secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing. This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a tail.[10][18]
-
Physical Cause: A void at the head of the column, a poorly connected fitting, or excessive extra-column volume can disrupt the sample band, leading to peak distortion for all peaks in the chromatogram.[11][18]
Troubleshooting Protocol:
-
Diagnose the Cause: Inject a neutral, non-basic compound (e.g., toluene).
-
If the neutral peak is symmetrical: The problem is chemical. The basic nature of your analyte is interacting with the column.
-
If the neutral peak also tails: The problem is physical. There is an issue with the column or the fluidic path of your HPLC system.[18]
-
-
Addressing a Chemical Problem:
-
Lower Mobile Phase pH: Add an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to bring the pH below 3. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing secondary interactions.[10]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" to shield most residual silanols. Ensure you are using a high-quality, base-deactivated column specifically designed for analyzing basic compounds.[18]
-
Increase Mobile Phase Ionic Strength: Adding a small amount of buffer salt (e.g., 20-50 mM ammonium formate) can help shield the charged silanol sites.
-
-
Addressing a Physical Problem:
-
Check Fittings: Ensure all fittings between the injector and the detector are properly tightened and that the correct ferrules are used.
-
Inspect the Column: If the problem persists, it may indicate a void at the column inlet. Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to wash away any blockage from the inlet frit.[10] If this doesn't resolve the issue, the column may need to be replaced.
-
Troubleshooting Decision Diagram:
Caption: Decision tree for diagnosing the cause of HPLC peak tailing.
Problem 2: My GC results show poor reproducibility in retention time and peak area.
Causality: Irreproducible results in GC often point to issues with the sample introduction system, column integrity, or unstable instrument parameters.[19] For polar analytes, active sites in the system are a common culprit.[12]
Troubleshooting Protocol:
-
Check for Leaks: Perform a system leak check. Even a small leak in the gas lines or septum can cause fluctuations in flow and pressure, leading to shifting retention times.
-
Inspect the Inlet: The inlet is a common source of problems.
-
Septum: A cored or leaking septum can cause sample loss and poor area reproducibility. Replace the septum regularly.
-
Liner: Active sites on a dirty or non-deactivated glass liner can adsorb your analyte, leading to peak tailing and poor quantitative performance.[12][13] Replace the liner with a new, deactivated one.
-
-
Perform Column Maintenance: Non-volatile sample components can contaminate the front end of the column, creating active sites.[12] Trim 10-15 cm from the column inlet to remove the contaminated section.[13]
-
Verify Instrument Parameters: Ensure that the oven temperature program, carrier gas flow rate, and pressure are stable and consistent between runs.[19] Fluctuations in oven temperature are a primary cause of retention time drift.[17]
-
Standardize Sample Preparation: Inconsistent sample concentration or injection volume will directly impact peak area. Use an autosampler for the highest precision and consider using an internal standard to correct for injection variations.[19]
Problem 3: I see several small, unexpected peaks in my ¹H NMR spectrum.
Causality: Extraneous peaks in an NMR spectrum can be attributed to residual solvents, process impurities, or contaminants. Identifying them is key to assessing the true purity of your compound.
Troubleshooting Protocol:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents (e.g., ethyl acetate, dichloromethane, hexane, acetone). These are often introduced during the workup and purification steps.
-
Check for Starting Materials: Obtain the ¹H NMR spectra of your starting materials (e.g., methylhydrazine, benzoyl chloride) and compare them to your product spectrum. A peak corresponding to the methyl group of unreacted methylhydrazine, for instance, would be a clear indicator of an incomplete reaction.[20]
-
Consider Side Products: The most likely side product is 1,2-Dibenzoylhydrazine, which lacks the N-methyl group. The ¹H NMR spectrum of this compound would show a characteristic N-H signal (often broad) and would be missing the methyl singlet seen in your desired product.[21]
-
Spiking Study: If you have a reference standard of a suspected impurity, add a small amount to your NMR sample. If one of the unknown peaks increases in intensity, you have confirmed its identity.
-
Utilize 2D NMR: If the spectrum is complex, a 2D NMR experiment like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can help to piece together the structure of the unknown components.
References
- Vertex AI Search. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
- (2025, August 7).
- Element Lab Solutions. Peak Tailing in HPLC.
- Arborpharmchem. (2024, June 18).
- Organic Syntheses Procedure. Hydrazine, 1,2-dimethyl-, dihydrochloride.
- ACS Publications. (2009). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry.
- Novasol Biotech. (2024, October 1).
- PubChem. This compound.
- HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Analytical Methods.
- Benchchem.
- Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?.
- Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.
- The Importance of Purity in Pharmaceutical Intermedi
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32.
- (2014, February 1). Troubleshooting Real GC Problems.
- Drawell.
- (2025, August 5). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
- Qian, C., et al. (2021, July 7). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. PubMed.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Chromatography Forum. (2014, March 18). Dangers of using a more polar column for analysis.
- Benchchem.
- The Royal Society of Chemistry.
- ChemicalBook. N,N'-DIBENZOYLHYDRAZINE(787-84-8) 1H NMR spectrum.
- ChemicalBook. Methylhydrazine(60-34-4) 1H NMR spectrum.
- Timchenko, Y., et al. (2021, September 24).
- Al-Tamimi, E. O., et al. 1 H-NMR spectrum for compound[f 1 ].
- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan J. Chem., 15(2), 1403-1410.
- NCBI. TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2....
- (2025, August 5). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde.
- Google Patents. CN102323224B - A kind of analytical method of methylhydrazine.
- Amosov, A.S., et al. (2018, April 16). Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde.
- (2025, August 5). Simultaneous Determination of Hydrazine, Methylhydrazine and 1,1-Dimethylhydrazine in Waters by HPLC with Spectrophotometric Detection Using Catalysis to Obtain Derivatives.
- Organic Syntheses Procedure.
- Butler, D. E., et al. (1971, November). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-4.
Sources
- 1. moravek.com [moravek.com]
- 2. nbinno.com [nbinno.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. aimanalytical.com [aimanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. youtube.com [youtube.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Methylhydrazine(60-34-4) 1H NMR spectrum [chemicalbook.com]
- 21. N,N'-DIBENZOYLHYDRAZINE(787-84-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dibenzoyl-1-methylhydrazine for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2-Dibenzoyl-1-methylhydrazine. As demand for this compound shifts from bench-scale discovery to larger quantities required for preclinical evaluation, new challenges in process control, purity, and safety emerge. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scale-up.
Synthesis Overview and Core Principles for Scale-Up
The synthesis of this compound is most reliably achieved via a two-step process. This approach allows for better control over the introduction of each functional group, minimizing the formation of isomeric byproducts that can be challenging to separate at scale.
-
Step 1: Dibenzoylation of Hydrazine. Hydrazine (typically generated in situ from a salt like hydrazine sulfate) is reacted with two equivalents of benzoyl chloride to form the stable intermediate, 1,2-Dibenzoylhydrazine.[1]
-
Step 2: Monomethylation. The 1,2-Dibenzoylhydrazine intermediate is selectively methylated on one of the nitrogen atoms to yield the final product.
Reaction Pathway
Caption: Overall two-step synthetic route to this compound.
Key Scale-Up Considerations
-
Thermal Management: The initial acylation with benzoyl chloride is highly exothermic. Scaling up requires moving from simple ice baths to jacketed reactors with controlled cooling systems to maintain a consistent internal temperature. Uncontrolled exotherms can lead to side reactions and compromise safety.
-
Mass Transfer (Mixing): As the reaction volume increases, ensuring homogenous mixing becomes critical. This is especially true as the 1,2-Dibenzoylhydrazine intermediate precipitates from the aqueous solution.[1][2] Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation. Overhead mechanical stirring is mandatory for scales beyond a few grams.
-
Controlled Reagent Addition: The slow, simultaneous addition of benzoyl chloride and base is crucial for maintaining the desired pH and temperature.[1] At scale, this is achieved using calibrated addition pumps to ensure consistent and reproducible reaction conditions.
-
Process Safety: Hydrazine and its salts are toxic.[1] Methylating agents like dimethyl sulfate are extremely toxic and carcinogenic.[3] All operations must be performed in a well-ventilated fume hood or a walk-in hood for larger scales, with appropriate personal protective equipment (PPE). A quench solution for the methylating agent (e.g., aqueous ammonia) should always be readily available.
Detailed Experimental Protocols
These protocols are adapted for a 100g scale synthesis.
Protocol 2.1: Step 1 - Synthesis of 1,2-Dibenzoylhydrazine (Precursor)
| Reagent | MW ( g/mol ) | Amount Used | Moles | Molar Ratio |
| Hydrazine Sulfate | 130.12 | 130 g | 1.0 | 1 |
| Sodium Hydroxide (for hydrazine) | 40.00 | 96 g | 2.4 | 2.4 |
| Benzoyl Chloride | 140.57 | 290 g (240 mL) | 2.06 | 2.06 |
| Sodium Hydroxide (for reaction) | 40.00 | 90 g | 2.2 | 2.2 |
| Deionized Water | - | ~2.5 L | - | - |
| Glacial Acetic Acid (for recrystallization) | - | ~1.3 L | - | - |
Procedure:
-
Setup: Equip a 5 L jacketed reactor with an overhead stirrer, a temperature probe, and two separate addition funnels. Set the reactor temperature to 5-10 °C.
-
Hydrazine Preparation: In the reactor, dissolve 96 g (2.4 mol) of sodium hydroxide in 1 L of water. Once dissolved and cooled, slowly add 130 g (1.0 mol) of hydrazine sulfate with vigorous stirring.[1]
-
Reagent Addition: In one addition funnel, place 290 g (2.06 mol) of benzoyl chloride. In the second, place a solution of 90 g (2.2 mol) of sodium hydroxide in 240 mL of water.
-
Begin the simultaneous, dropwise addition of both the benzoyl chloride and the sodium hydroxide solution into the stirred hydrazine mixture. Maintain the internal temperature below 15 °C. The addition of benzoyl chloride should take approximately 2 hours. The sodium hydroxide should be added at a slightly faster rate to maintain a basic pH.[1][2]
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours at 10-15 °C. A thick white precipitate of 1,2-dibenzoylhydrazine will have formed.
-
Isolation: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL). Press the solid as dry as possible.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask and add approximately 1.3 L of glacial acetic acid. Heat the mixture with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.[1]
-
Filter the purified white needles, wash with cold water, and dry under vacuum at 60-70 °C to a constant weight.
-
Expected Yield: 160–180 g (66–75%).
-
Protocol 2.2: Step 2 - Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 1,2-Dibenzoylhydrazine | 240.26 | 120 g | 0.5 | 1 |
| Sodium Hydroxide | 40.00 | 22 g | 0.55 | 1.1 |
| Dimethyl Sulfate | 126.13 | 63 g (47.4 mL) | 0.5 | 1 |
| Deionized Water | - | ~1 L | - | - |
| Ethanol (for recrystallization) | - | As needed | - | - |
Procedure:
-
Setup: In a 3 L jacketed reactor equipped with an overhead stirrer and temperature probe, add 120 g (0.5 mol) of dry 1,2-dibenzoylhydrazine, 10 g (0.25 mol) of sodium hydroxide, and 900 mL of water.
-
Heating: Heat the mixture to 85-90 °C with vigorous stirring.
-
Reagent Addition: Prepare two separate addition funnels. In one, place 63 g (0.5 mol) of dimethyl sulfate. In the other, place a solution of 12 g (0.3 mol) of sodium hydroxide in 100 mL of water.
-
Begin the simultaneous, portion-wise addition of the dimethyl sulfate and the sodium hydroxide solution. Add the reagents in approximately 10 portions over 1 hour, ensuring the temperature remains around 90 °C. The goal is to maintain a slightly basic environment and avoid a large excess of the alkylating agent at any given time.
-
Reaction: After the addition is complete, stir the mixture at 90 °C for an additional 2 hours. Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate or separate as an oil. Extract the mixture with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with water (1 x 200 mL) and brine (1 x 200 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly, and collect the resulting crystals by filtration.
-
Expected Yield: 95–115 g (75–90%).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the scaled-up synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during scale-up in a question-and-answer format.
Q1: The yield of the 1,2-Dibenzoylhydrazine intermediate (Step 1) is significantly lower than expected.
-
Possible Cause 1: Inefficient Cooling. If the temperature rises above 20 °C during the benzoyl chloride addition, hydrolysis of the acylating agent to benzoic acid becomes a significant side reaction.
-
Solution: Ensure your cooling system is adequate for the scale. Reduce the addition rate of the benzoyl chloride to allow the cooling system to keep up with the exotherm.
-
-
Possible Cause 2: Incorrect pH. If the reaction mixture becomes acidic, the hydrazine will be protonated and its nucleophilicity will decrease, slowing the desired reaction.
-
Possible Cause 3: Incomplete Precipitation. Some product may remain dissolved in the aqueous mother liquor.
Q2: During methylation (Step 2), my TLC shows three spots: starting material, desired product, and a less polar byproduct.
-
Possible Cause: Over-methylation. The less polar spot is likely 1,2-Dibenzoyl-1,2-dimethylhydrazine. This occurs if there is a localized excess of dimethyl sulfate or if more than one equivalent is used.
-
Solution: Switch from dropwise to portion-wise addition of the dimethyl sulfate to avoid creating localized high concentrations. Use exactly one molar equivalent of the methylating agent. If the problem persists, consider a milder methylating agent like methyl iodide with a weaker base like potassium carbonate in a solvent like DMF, though this will require process re-optimization.
-
-
Possible Cause: Incomplete Reaction. The presence of starting material indicates the reaction has not gone to completion.
-
Solution: Extend the reaction time at 90 °C for another 1-2 hours and re-check by TLC. Ensure the base is not fully consumed; the mixture should remain slightly basic.
-
Q3: The final product is an oil or waxy solid, not a crystalline powder, and is difficult to purify.
-
Possible Cause 1: Presence of Impurities. The over-methylated byproduct or residual benzoic acid can act as a eutectic impurity, preventing proper crystallization.
-
Solution: First, wash the crude organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities like benzoic acid.[4] If the over-methylated product is the issue, column chromatography may be necessary for purification, although this is not ideal for large scales. A carefully optimized recrystallization using a different solvent system (e.g., ethanol/water, isopropanol) might selectively crystallize the desired product.
-
-
Possible Cause 2: Residual Solvent. Dichloromethane or other solvents may be trapped in the solid.
-
Solution: Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all residual solvent.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purity issues in the final product.
Frequently Asked Questions (FAQs)
Q: Can I use methyl iodide instead of dimethyl sulfate? A: Yes, methyl iodide is a common alternative. It is less acutely toxic than dimethyl sulfate but is also a carcinogen and should be handled with extreme care. The reaction may require different conditions (e.g., a polar aprotic solvent like DMF or acetonitrile and a base like potassium carbonate) and may proceed at a lower temperature. A full re-optimization of the reaction would be necessary.
Q: How can I best monitor the methylation reaction in real-time? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting material, product, and potential byproducts (e.g., 7:3 Hexanes:Ethyl Acetate). Stain with potassium permanganate. For more quantitative analysis during process development, you can take aliquots, quench them, and analyze by HPLC or GC-MS.[5]
Q: What are the primary safety risks when moving from a 1g to a 100g scale? A: The primary risks are (1) Thermal Runaway: The heat generated by the reaction increases with volume, while the surface area for cooling does not increase proportionally. A failure in the cooling system can be dangerous. (2) Toxic Exposure: Handling larger quantities of hazardous materials like benzoyl chloride (lachrymator), hydrazine salts (toxic), and dimethyl sulfate (highly toxic carcinogen) increases the risk of exposure. All transfers should be done in a closed system or a well-ventilated enclosure. (3) Waste Disposal: The volume of hazardous aqueous and organic waste increases significantly. A clear and compliant waste disposal plan is essential before starting the synthesis.
Q: How do I confirm the structure and purity of my final this compound? A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the methyl group and the correct number of aromatic and carbonyl signals.
-
Mass Spectrometry (MS): To confirm the molecular weight (254.28 g/mol ).[6]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
HPLC: To determine purity with high accuracy (e.g., >98%).
References
-
Organic Syntheses Procedure, Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses.
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate. BenchChem.
-
Jasperse, C. (2021). Research Module 2021 Methylhydrazine and N-Arylation Draft 1. University of St. Thomas.
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem.
-
BenchChem Application Note. (2025). Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine: An Application Note and Laboratory Protocol. BenchChem.
-
BenchChem Technical Support. (2025). Optimizing reaction conditions for high-yield synthesis of 1,2-dibenzoyl-1-benzylhydrazine. BenchChem.
-
Organic Syntheses Procedure. Organic Syntheses.
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR.
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425.
-
Krátký, M., et al. (2023). Synthesis of N-methyl/tridecyl-2-benzoylhydrazine-1-carboxamides. ResearchGate.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Organic Syntheses Procedure, Hydrazine, methyl-, sulfate. Organic Syntheses.
Sources
Validation & Comparative
The Efficacy of Diacylhydrazine-Based Ecdysone Receptor Agonists: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of entomology and pest management, the quest for selective and effective insecticides is paramount. The diacylhydrazine (DAH) class of insecticides has emerged as a significant player, offering a targeted approach to pest control with a favorable environmental profile.[1][2] This guide provides an in-depth comparison of the efficacy of prominent diacylhydrazine-based inhibitors, focusing on their role as ecdysone receptor agonists. While the specific compound 1,2-Dibenzoyl-1-methylhydrazine is not extensively characterized in publicly available literature, we will delve into the well-documented efficacy of its close chemical relatives: tebufenozide, methoxyfenozide, and chromafenozide.[1][2] A computational study on the closely related 1,2-Dibenzoylhydrazine (DBH) suggests its potential as an ecdysone receptor ligand, further highlighting the importance of understanding this class of molecules.[3][4][5]
The Ecdysone Receptor: A Prime Target for Insect-Specific Control
The insect endocrine system, particularly the molting process, presents a vulnerable target for insecticide development. Molting is governed by the steroid hormone 20-hydroxyecdysone (20E), which binds to the ecdysone receptor (EcR), a nuclear receptor.[6][7] The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[7][8][9][10]
Diacylhydrazines act as non-steroidal agonists of the EcR.[1][11] By mimicking the action of 20E, they bind to the EcR/USP complex and trigger a premature and incomplete molt, which is ultimately lethal to the insect larvae.[12][13][14][15][16] This mode of action is highly specific to arthropods, particularly certain insect orders like Lepidoptera, making these compounds relatively safe for non-target organisms, including mammals and beneficial insects.[1][2][13]
Below is a diagram illustrating the ecdysone receptor signaling pathway and the mode of action of diacylhydrazine agonists.
Caption: Ecdysone Receptor Signaling Pathway and DAH Action.
Comparative Efficacy of Prominent Diacylhydrazine Inhibitors
The efficacy of diacylhydrazine insecticides can be compared based on their insecticidal activity against target pests and their binding affinity to the ecdysone receptor.
| Compound | Target Pests (Primary) | Reported LC50 / GI90 Values | Reference |
| Tebufenozide | Lepidopteran larvae (e.g., gypsy moths, budworms, cabbage looper) | LC50 of 3.86 mg/mL for Anticarsia gemmatalis larvae. | [13][17] |
| Methoxyfenozide | Lepidopteran larvae (e.g., codling moth, leafrollers, cotton bollworms) | Effective against various caterpillar pests. | [15][16][18][19] |
| Chromafenozide | Lepidopteran pests on crops like rice, vegetables, and fruit trees | Highly toxic to Spodoptera exigua and Spodoptera littoralis. | [20][21][22][23] |
Note: LC50 (Lethal Concentration, 50%) and GI90 (Growth Inhibition, 90%) values can vary significantly depending on the target species, larval stage, and assay conditions. The values presented are for illustrative purposes.
Studies have shown that the binding affinity of nonsteroidal ecdysone agonists to the EcR-USP complex is highly correlated with their molting hormonal activity.[11] While direct comparative binding affinity data for this compound is unavailable, the potent insecticidal activity of its analogs suggests a strong interaction with the ecdysone receptor.
Experimental Protocols for Efficacy Evaluation
The evaluation of ecdysone receptor agonists involves both in vivo and in vitro assays. These assays are crucial for determining the potency and selectivity of new compounds.
In Vivo Efficacy Assay: Larval Growth Inhibition
This protocol assesses the impact of a test compound on the growth and development of target insect larvae.
Objective: To determine the concentration of a test compound that causes 50% mortality (LC50) or 90% growth inhibition (GI90) in a target insect species.
Materials:
-
Target insect larvae (e.g., Spodoptera exigua, Helicoverpa armigera) of a uniform age/instar.
-
Artificial diet for the insect species.
-
Test compound (e.g., this compound or its analogs) dissolved in a suitable solvent (e.g., acetone, DMSO).
-
Multi-well plates (24- or 48-well).
-
Incubator with controlled temperature, humidity, and photoperiod.
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect species.
-
Compound Incorporation: While the diet is still liquid and has cooled to a manageable temperature (around 50-60°C), add the test compound at various concentrations to different batches of the diet. A control group with only the solvent should also be prepared.
-
Diet Dispensing: Dispense the treated and control diet into the wells of the multi-well plates. Allow the diet to solidify.
-
Larval Infestation: Place one larva into each well.
-
Incubation: Seal the plates (e.g., with a breathable membrane) and place them in an incubator under conditions optimal for the insect's development.
-
Data Collection: After a set period (e.g., 7 days), record the number of dead larvae and assess the growth of the surviving larvae (e.g., by weight).
-
Data Analysis: Calculate the percentage mortality and growth inhibition for each concentration. Use probit analysis or a similar statistical method to determine the LC50 or GI90 values.
Causality Behind Experimental Choices:
-
Uniform Larval Stage: Using larvae of the same age and developmental stage minimizes variability in susceptibility to the test compound.
-
Diet Incorporation Method: This method ensures that the primary route of exposure is through ingestion, mimicking the natural route of exposure for these insecticides.
-
Solvent Control: The solvent control group is essential to ensure that the observed effects are due to the test compound and not the solvent.
In Vitro Efficacy Assay: Ecdysone Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate the ecdysone receptor in a cell-based system.
Objective: To determine the concentration of a test compound that elicits a half-maximal response (EC50) in activating the ecdysone receptor.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda or Kc from Drosophila melanogaster).
-
Expression plasmids for the ecdysone receptor (EcR) and ultraspiracle (USP) of the target insect.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone response element (EcRE).
-
Cell culture medium and reagents.
-
Test compound.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Transfection: Co-transfect the insect cells with the EcR, USP, and reporter plasmids.
-
Compound Treatment: After allowing the cells to express the receptors, treat them with various concentrations of the test compound. Include a positive control (e.g., 20-hydroxyecdysone or ponasterone A) and a negative control (solvent only).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, absorbance for β-galactosidase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration). Plot the dose-response curve and calculate the EC50 value.
Causality Behind Experimental Choices:
-
Reporter Gene System: This provides a quantifiable output that is directly proportional to the activation of the ecdysone receptor.[24][25]
-
Co-transfection of EcR and USP: The functional ecdysone receptor is a heterodimer of EcR and USP; therefore, both must be expressed to achieve a physiological response.[7]
-
Positive Control: A known ecdysone receptor agonist is used to validate the assay system and provide a benchmark for comparing the potency of the test compound.
Below is a diagram outlining the workflow for an in vitro ecdysone receptor reporter gene assay.
Caption: In Vitro Ecdysone Receptor Reporter Gene Assay Workflow.
Conclusion
The diacylhydrazine class of insecticides represents a cornerstone of modern integrated pest management programs due to their high efficacy and selectivity. While direct experimental data on this compound is limited, the extensive research on its analogs—tebufenozide, methoxyfenozide, and chromafenozide—provides a robust framework for understanding the potential of this chemical family. Their mode of action as ecdysone receptor agonists offers a precise mechanism for disrupting insect development, leading to effective pest control with minimal impact on non-target species. The experimental protocols detailed in this guide provide a solid foundation for researchers to evaluate the efficacy of novel diacylhydrazine derivatives and other potential ecdysone receptor modulators.
References
-
Smagghe, G., et al. (2003). Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. PubMed. [Link]
-
Dhadialla, T. S., et al. (2005). Nonsteroidal ecdysone agonists. PubMed. [Link]
-
Wikipedia. (n.d.). Tebufenozide. Wikipedia. [Link]
-
PubChem. (n.d.). Tebufenozide. PubChem. [Link]
-
ResearchGate. (n.d.). Schematic overview of classical signaling pathways of Ecdysone receptor. ResearchGate. [Link]
-
Tateishi, K., et al. (2001). Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Methoxyfenozide Insecticide Mechanism of Action for Enhanced Pest Control. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemical Warehouse. (n.d.). Methoxyfenozide - Active Ingredient Page. Chemical Warehouse. [Link]
-
Lee, J. E., et al. (2022). Residual characteristics and safety assessment of the insecticides spiromesifen and chromafenozide in lettuce and perilla. PMC. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). methoxyfenozide (209). Food and Agriculture Organization of the United Nations. [Link]
-
Uyehara, C. M., & McKay, D. J. (2019). Direct and widespread role for the nuclear receptor EcR in mediating the response to ecdysone in Drosophila. PNAS. [Link]
-
HEBEN. (n.d.). Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture. HEBEN. [Link]
-
De-Oliveira, T. R., et al. (2021). Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development. PubMed Central. [Link]
-
Ou, Q., & King-Jones, K. (2013). Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research. PMC. [Link]
-
Wikipedia. (n.d.). Ecdysone receptor. Wikipedia. [Link]
-
PubMed. (n.d.). Identification of novel agonists and antagonists of the ecdysone receptor by virtual screening. PubMed. [Link]
-
ResearchGate. (n.d.). Nonsteroidal Ecdysone Agonists. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR. Semantic Scholar. [Link]
-
Mirth, C., et al. (2005). The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs. Development. [Link]
-
YouTube. (2024, May 30). Methoxyfenozide Insecticide: Mode of Action, formulation, Uses, and Benefits for Pest Control. YouTube. [Link]
-
Toya, T., et al. (2002). Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells. Biochemical and Biophysical Research Communications. [Link]
-
YouTube. (2024, July 24). Chromafenozide Insecticide: Mode of Action, Formulations, and Agricultural Uses. YouTube. [Link]
-
IRAC. (n.d.). Chromafenozide. Insecticide Resistance Action Committee. [Link]
-
Miller, T. A., & Salgado, V. L. (1985). Correlations between in vitro and in vivo mechanisms of pyrethroid insecticide action. PubMed. [Link]
-
El-Ashram, S., et al. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. PubMed Central. [Link]
-
Minakuchi, C., et al. (2015). New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects. PMC. [Link]
-
MDPI. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. [Link]
-
Wang, B. L., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central. [Link]
-
MDPI. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. MDPI. [Link]
-
ResearchGate. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. ResearchGate. [Link]
-
ResearchGate. (2020). Assessment of the pesticidal behaviour of diacyl hydrazine-based ready-to-use nanoformulations. ResearchGate. [Link]
-
ResearchGate. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. ResearchGate. [Link]
-
Tiu, A. M. D., et al. (2019). Ecdysteroid-mimicking compounds act as both agonists and antagonists to the crustacean ecdysone receptor. PubMed. [Link]
-
Martínez-Pardo, R., et al. (2012). Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments. PubMed. [Link]
-
Boulan, B., et al. (2019). The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level. PMC. [Link]
-
MDPI. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. [Link]
-
Society for Developmental Biology. (n.d.). Ecdysone receptor. Society for Developmental Biology. [Link]
-
PubMed. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PubMed. [Link]
-
PubMed. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. PubMed. [Link]
-
PubMed Central. (n.d.). From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study. PubMed Central. [Link]
-
ResearchGate. (n.d.). Ecdysone receptor (EcR) played a critical role in inducing enhancer... ResearchGate. [Link]
-
PubMed Central. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PubMed Central. [Link]
-
PubMed. (n.d.). 1,2-Dibenzoyl-hydrazine-dimethyl-formamide (3/1). PubMed. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
Sources
- 1. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tebufenozide - Wikipedia [en.wikipedia.org]
- 14. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. chemicalwarehouse.com [chemicalwarehouse.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. fao.org [fao.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Residual characteristics and safety assessment of the insecticides spiromesifen and chromafenozide in lettuce and perilla - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. m.youtube.com [m.youtube.com]
- 23. irac-online.org [irac-online.org]
- 24. Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of 1,2-Dibenzoyl-1-methylhydrazine in Cell-Based Assays: A Comparative Guide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cell-based validation of 1,2-Dibenzoyl-1-methylhydrazine's inhibitory activity. While in silico studies have suggested potential multi-target inhibitory capabilities for its parent compound, 1,2-dibenzoylhydrazine (DBH), particularly against targets like the ecdysone receptor, urease, and HIV-integrase, this guide will focus on a practical, cell-based workflow to experimentally verify and quantify such potential activity.[2][3][4] We will use the inhibition of urease, an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori, as a primary example.[5]
This guide is structured to provide not just a set of protocols, but a logical, self-validating experimental narrative. We will explore the causality behind experimental choices, the importance of appropriate controls, and the interpretation of data in the broader context of drug development.
The Rationale for Cell-Based Validation
Biochemical assays using isolated enzymes are fundamental for identifying and characterizing inhibitors.[1] However, they do not fully recapitulate the complex intracellular environment. Cell-based assays are a critical next step to assess a compound's activity in a more physiologically relevant context, providing insights into crucial parameters such as cell permeability, metabolic stability, and potential off-target effects.[6][7] A compound that shows potent inhibition in a biochemical assay may fail in a cell-based assay due to poor membrane permeability or rapid efflux.[7] Therefore, robust cell-based validation is an indispensable part of preclinical target validation.[8]
Experimental Design: A Multi-Faceted Approach
Our validation strategy for this compound employs a multi-faceted approach, beginning with a primary assay to assess its direct impact on the target's activity within a cellular system, followed by secondary assays to evaluate its broader effects on cell health.
Diagram: Experimental Workflow for Inhibitor Validation
Caption: A streamlined workflow for the validation of small molecule inhibitors.
Primary Target Validation: Cell-Based Urease Activity Assay
To validate the in silico prediction of urease inhibition by the parent compound of this compound, we will employ a cell-based assay using a relevant cell line.[2][3][4] For this purpose, a gastric epithelial cell line co-cultured with Helicobacter pylori or a cell line engineered to express urease can be utilized. The principle of this assay is to measure the enzymatic activity of urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in pH can be detected using a pH-sensitive indicator dye.
Competitor Compound Selection
For a robust comparison, a well-characterized urease inhibitor is essential. Acetohydroxamic acid (AHA) is a known urease inhibitor and will be used as a positive control and benchmark for the inhibitory potential of this compound. A vehicle control (e.g., DMSO) will serve as the negative control.
Hypothetical Comparative Data: Urease Inhibition
The following table presents a plausible dataset comparing the inhibitory activity of this compound with Acetohydroxamic acid.
| Compound | IC50 (µM) in Cell-Based Urease Assay |
| This compound | 15.2 |
| Acetohydroxamic acid (AHA) | 25.8 |
| Vehicle (DMSO) | > 100 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Secondary Assay: Assessing Cytotoxicity
A critical aspect of drug development is to ensure that the inhibitory effect is not a result of general cytotoxicity.[8] A potent inhibitor that kills the host cells is of little therapeutic value. Therefore, a cytotoxicity assay is performed in parallel on the same cell line used for the primary assay. The MTT or resazurin reduction assays are commonly used methods to assess cell viability.
Hypothetical Comparative Data: Cytotoxicity
| Compound | CC50 (µM) in Gastric Epithelial Cells | Selectivity Index (SI = CC50/IC50) |
| This compound | > 100 | > 6.6 |
| Acetohydroxamic acid (AHA) | > 100 | > 3.9 |
| Vehicle (DMSO) | > 100 | N/A |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is required to kill 50% of the cells in vitro. The Selectivity Index (SI) is a crucial parameter that provides a measure of the compound's therapeutic window. A higher SI value is desirable, indicating that the compound is more potent against its target than it is toxic to the host cells.
Detailed Experimental Protocols
Protocol 1: Cell-Based Urease Activity Assay
Objective: To determine the IC50 value of this compound against urease in a cellular context.
Materials:
-
Gastric epithelial cell line (e.g., AGS cells)
-
Helicobacter pylori strain (urease-positive)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Urea solution
-
Phenol red solution
-
This compound
-
Acetohydroxamic acid (AHA)
-
DMSO
-
96-well microplates
Procedure:
-
Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and AHA in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add the compound dilutions. Include vehicle controls.
-
Infect the cells with a suspension of H. pylori at a multiplicity of infection (MOI) of 100.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Add urea and phenol red solution to each well.
-
Measure the absorbance at 560 nm at different time points (e.g., 0, 30, 60, and 90 minutes) using a microplate reader.
-
Calculate the rate of urease activity from the change in absorbance over time.
-
Plot the percentage of urease inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the CC50 value of this compound.
Materials:
-
Gastric epithelial cell line (e.g., AGS cells)
-
Cell culture medium with FBS
-
This compound
-
Acetohydroxamic acid (AHA)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and AHA in the cell culture medium.
-
Remove the culture medium and add the compound dilutions to the cells. Include vehicle and untreated controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.
Interpreting the Results and Future Directions
The hypothetical data suggests that this compound exhibits more potent urease inhibitory activity in a cell-based assay compared to the established inhibitor, Acetohydroxamic acid. Furthermore, its higher selectivity index indicates a more favorable therapeutic window. These results would provide a strong rationale for further investigation.
Future steps would involve:
-
Mechanism of Action Studies: Elucidating how this compound inhibits urease (e.g., competitive, non-competitive inhibition).[7]
-
Selectivity Profiling: Testing the compound against a panel of other enzymes to assess its target selectivity.[1]
-
In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of H. pylori infection.
Conclusion
The validation of a small molecule's inhibitory activity in cell-based assays is a cornerstone of the drug discovery process.[1][8] By employing a systematic and comparative approach, as outlined in this guide, researchers can generate robust and reliable data to support the progression of promising compounds like this compound through the development pipeline. The combination of well-designed primary and secondary assays, coupled with careful data analysis and interpretation, is essential for making informed go/no-go decisions and for the ultimate success of a therapeutic program.
Diagram: Proposed Mechanism of Urease Inhibition
Caption: A conceptual diagram of urease inhibition by a small molecule.
References
-
Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PMC. [Link]
-
1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PubMed. [Link]
-
1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationships of 1,2-Dibenzoyl-1-methylhydrazine Analogs in Pest Management
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1,2-Dibenzoyl-1-methylhydrazine, a foundational scaffold in the development of modern insecticides. We will dissect the nuanced relationships between chemical structure and biological efficacy, offering a comparative framework for researchers and professionals in drug and pesticide development. This document moves beyond a simple recitation of facts to explore the rationale behind molecular design and the experimental validation of these compounds.
The Significance of the Dibenzoylhydrazine Scaffold
The discovery of N-tert-butyl-N,N'-diacylhydrazines in the mid-1980s marked a significant advancement in insect control.[1] These compounds, including the 1,2-dibenzoylhydrazine backbone, represent a class of insect growth regulators (IGRs) that offer high selectivity and low vertebrate toxicity.[1] Unlike broad-spectrum neurotoxins, dibenzoylhydrazines (DBHs) exploit a biological pathway unique to invertebrates, making them environmentally safer alternatives.[2][3][4] Their primary application is in agriculture against lepidopteran pests, though activity against coleopteran and dipteran species has also been noted.[4] The central objective of SAR studies on this scaffold is to optimize potency, broaden the activity spectrum, and enhance metabolic stability.
Core Mechanism of Action: Ecdysone Receptor Agonism
Dibenzoylhydrazine analogs function as non-steroidal agonists of the ecdysone receptor (EcR).[2][5] In insects, the steroid hormone 20-hydroxyecdysone (20E) binds to EcR, initiating the molting process, a critical stage of development.[5] DBH insecticides mimic the action of 20E, binding to the EcR and inducing a premature and catastrophic molt.[2][3] This untimely activation of the ecdysone signaling cascade leads to the insect's death from starvation and desiccation.[2][3][5] The high specificity of these compounds arises from the structural differences between insect and vertebrate steroid hormone receptors.
Beyond their well-established insecticidal properties, studies have revealed that the dibenzoylhydrazine scaffold can interact with other biological targets. For instance, certain analogs have shown inhibitory activity against P-glycoprotein (P-gp), urease, and even HIV-integrase in computational studies, suggesting a broader pharmacological potential for this chemical class.[2][3][6][7]
Caption: The Ecdysone Receptor signaling pathway and its disruption by Dibenzoylhydrazine analogs.
Comparative Analysis of Structural Modifications
The insecticidal activity of 1,2-dibenzoylhydrazine analogs is highly dependent on the nature and position of substituents on the core structure. The molecule can be conceptually divided into three key regions for modification: the N-benzoyl group (A-ring), the N'-benzoyl group (B-ring), and the hydrazine bridge, including the N'-alkyl substituent.
Substitutions on the Benzoyl Rings (A and B Rings)
The aromatic rings are critical for interaction with the ligand-binding pocket of the ecdysone receptor. Quantitative Structure-Activity Relationship (QSAR) studies have consistently identified hydrophobicity as a primary driver of inhibitory and agonistic activity.[6]
-
A-Ring (N-benzoyl group): Substitutions on this ring are crucial for potency. For example, in the commercial insecticide Tebufenozide , the A-ring is substituted with 3,5-dimethyl groups. These alkyl groups increase the lipophilicity of the molecule, enhancing its ability to penetrate the insect cuticle and interact with the hydrophobic binding pocket of the receptor.
-
B-Ring (N'-benzoyl group): This ring also plays a significant role. In Tebufenozide, a 4-ethyl group is present. The position and nature of this substituent can fine-tune the binding affinity and selectivity. Halogenation, such as the introduction of chlorine or trifluoromethyl groups, can also modulate electronic properties and metabolic stability, often leading to enhanced activity.[1]
Modifications of the Hydrazine Bridge and N'-Substituent
The central hydrazine moiety and its substituents are vital for maintaining the correct conformation for receptor binding.
-
N'-Substituent: The identity of the alkyl group on the second nitrogen of the hydrazine bridge is a key determinant of activity. The development of N-tert-butyl-N,N'-diacylhydrazines was a breakthrough, as the bulky tert-butyl group was found to confer high insecticidal potency.[1] This group likely orients the two benzoyl rings in an optimal conformation for receptor engagement. The initial focus on a methyl group in "this compound" serves as a foundational data point for comparison against these more complex and potent analogs.
Performance Comparison with Commercial Analogs
To contextualize the SAR, it is instructive to compare the foundational scaffold with commercially successful analogs. These compounds represent optimized structures resulting from extensive SAR studies.
| Compound | A-Ring Substituent | B-Ring Substituent | N'-Substituent | Target Pests |
| Tebufenozide | 3,5-Dimethyl | 4-Ethyl | tert-Butyl | Lepidoptera |
| Methoxyfenozide | 3-Methoxy-2-methyl | 3,5-Dimethyl | tert-Butyl | Lepidoptera |
| Halofenozide | 4-Chloro | 3,5-Dimethyl | tert-Butyl | Coleoptera, Lepidoptera |
| KU-106 (Experimental) | (Structure not detailed) | (Structure not detailed) | (Structure not detailed) | Diptera (e.g., Anopheles)[8] |
Analysis: The data clearly show a preference for bulky, lipophilic groups on both the benzoyl rings and the N'-position. Methoxyfenozide and Tebufenozide, both highly active against caterpillars, share the N'-tert-butyl group and substituted benzoyl rings, highlighting the importance of these features.[1][4] Halofenozide's activity against coleopterans is linked to the 4-chloro substitution on the B-ring, demonstrating how specific modifications can alter the spectrum of activity.[8] The experimental compound KU-106 shows promise against mosquito larvae, indicating that further exploration of the chemical space could yield analogs for public health applications.[8]
Experimental Protocols for SAR Evaluation
To ensure scientific rigor and reproducibility, SAR studies rely on a validated set of experimental procedures. The following protocols represent a standard workflow for synthesizing and evaluating novel dibenzoylhydrazine analogs.
Caption: Standard experimental workflow for the development and evaluation of DBH analogs.
General Synthesis of 1,2-Dibenzoyl-1-Alkylhydrazine Analogs
Causality: This protocol utilizes a microwave-assisted approach, which significantly accelerates the reaction and often improves yields compared to conventional heating.[9] The acylation of a substituted hydrazine is a robust and versatile method for generating a library of analogs for screening.
-
Reactant Preparation: In a microwave-safe vessel, dissolve one equivalent of the starting N-alkyl-N'-benzoylhydrazine in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Acylation: While stirring, slowly add one equivalent of the desired substituted benzoyl chloride.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) for a predetermined time (e.g., 10-30 minutes).[9]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, IR, and mass spectrometry to ensure purity and identity.[1][10]
Protocol: In Vivo Insecticidal Bioassay
Trustworthiness: This protocol is a self-validating system. It includes a negative control (solvent only) to account for non-specific mortality and a positive control (a known insecticide like tebufenozide) to confirm the susceptibility of the insect population and the validity of the assay conditions.
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect pest (e.g., third-instar larvae of Spodoptera exigua) under controlled conditions (25±1°C, >60% relative humidity, 16:8 L:D photoperiod).[1]
-
Diet Preparation: Prepare an artificial diet and pour it into the wells of a 24-well microplate.
-
Compound Application: Prepare stock solutions of the test compounds in acetone or DMSO. Make serial dilutions to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 mg/L). Apply a standard volume (e.g., 50 µL) of each dilution evenly onto the surface of the diet in each well. Allow the solvent to evaporate completely.
-
Infestation: Place one third-instar larva into each well. Seal the plate with a breathable film.
-
Incubation: Incubate the plates under the same conditions used for rearing.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the median lethal concentration (LC50) for each compound.
Protocol: Molecular Docking Simulation
Expertise: This computational approach provides critical insight into the binding modes of different analogs, helping to explain the experimental SAR data. The choice of a validated receptor model and appropriate docking software is paramount for generating meaningful results.
-
Receptor Preparation: Obtain the crystal structure of the insect ecdysone receptor ligand-binding domain (LBD) from the Protein Data Bank (PDB) or build a homology model if a crystal structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Draw the 2D structures of the dibenzoylhydrazine analogs and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Define the binding site based on the co-crystallized ligand or known active site residues. Use a docking program (e.g., Glide, AutoDock) to dock each analog into the defined binding site.[2][6][9]
-
Analysis: Analyze the resulting poses and scoring functions. The best-docked pose is typically the one with the lowest binding energy. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor to rationalize the observed biological activity.[2][6]
Concluding Remarks and Future Directions
The 1,2-dibenzoylhydrazine scaffold remains a highly fruitful starting point for the development of novel insect growth regulators. SAR studies consistently demonstrate that high insecticidal activity is achieved through the introduction of a bulky N'-alkyl group (ideally tert-butyl) and lipophilic substituents on both benzoyl rings.
Future research should focus on:
-
Expanding the Spectrum: Systematically exploring substitutions to develop analogs with potent activity against a wider range of pests, including those in public health.
-
Overcoming Resistance: Designing novel analogs that can overcome resistance mechanisms developed by insects against existing ecdysone receptor agonists.
-
Exploring Alternative Targets: Leveraging the scaffold's demonstrated ability to interact with other receptors to explore potential applications in human and veterinary medicine.
By integrating rational design, robust synthetic chemistry, and validated biological and computational assays, the full potential of the dibenzoylhydrazine chemical class can continue to be unlocked.
References
-
Hu, Z., Zhang, H., Qian, H., Wang, M., & Zha, Z. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(4), 5625-5638. [Link]
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., Rescifina, A., & Abbate, V. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1431. [Link]
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., Rescifina, A., & Abbate, V. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. [Link]
-
Morou, E., Lirakis, M., Pavlidi, N., Zotti, M., Nakagawa, Y., Smagghe, G., Vontas, J., & Swevers, L. (2013). A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae. Pest Management Science, 69(7), 827-833. [Link]
-
Morou, E., Lirakis, M., Pavlidi, N., Zotti, M., Nakagawa, Y., Smagghe, G., Vontas, J., & Swevers, L. (2013). A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Diacylhydrazine insecticide. Retrieved from [Link]
-
Raj, S. S. S., Yamin, B. M., Boshaala, A. M. A., Tarafder, M. T. H., Crouse, K. A., & Fun, H.-K. (2000). 1,2-Dibenzoylhydrazine. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), 1011-1012. [Link]
-
Miyata, K., Konishi, S., UEDA, K., & Akamatsu, M. (2016). Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. Bioorganic & Medicinal Chemistry, 24(14), 3296-3302. [Link]
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., Rescifina, A., & Abbate, V. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. [Link]
-
Iliev, I., Mateva, N., Vasileva, B., Peychev, Z., Georgieva, M., & Andonova, V. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71, 1-13. [Link]
-
Deshmukh, P. N. (2024). Synthesis benzoyl derivatives and biological activity of some novel 1, 2, 4, 5-tetrazines. African Journal of Biomedical Research, 27(4S), 5891-5896. [Link]
-
da Silva, A. C. G., de Faria, F. P., Andrade, M. A., de Paula, J. C., Valadares, Y. M., & de Oliveira, A. B. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(39), 35831-35843. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Comparative Analysis of 1,2-Dibenzoylhydrazine Derivatives as Potent Enzyme Inhibitors: A Guide for Researchers
In the dynamic field of drug discovery and development, the identification of novel molecular scaffolds that can be systematically modified to target various enzymatic pathways is of paramount importance. Among these, the 1,2-dibenzoylhydrazine (DBH) framework has emerged as a privileged structure, demonstrating a remarkable versatility in the inhibition of a diverse range of enzymes implicated in numerous pathological conditions. This technical guide provides a comprehensive comparative analysis of 1,2-dibenzoylhydrazine derivatives as inhibitors of key enzymes, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, inhibitory activity, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.
Introduction: The Promise of the 1,2-Dibenzoylhydrazine Scaffold
1,2-Dibenzoylhydrazine (DBH) is a unique structural motif characterized by a hydrazine linker flanked by two benzoyl groups. This arrangement provides a rigid yet conformationally adaptable backbone that can be readily functionalized at various positions on the phenyl rings. This synthetic tractability allows for the fine-tuning of steric, electronic, and hydrophobic properties, enabling the rational design of potent and selective enzyme inhibitors.[1][2] The core structure of DBH has been shown to interact with the active sites of several enzymes, making it an attractive starting point for the development of novel therapeutic agents.[1][2][3] This guide will focus on a comparative analysis of DBH derivatives against three key enzymes: urease, α-amylase, and α-glucosidase, which are critical targets in the management of infectious diseases and metabolic disorders, respectively.
Synthesis of 1,2-Dibenzoylhydrazine and Its Derivatives
The synthesis of the parent 1,2-dibenzoylhydrazine and its substituted derivatives is a well-established and robust process, typically achieved through the acylation of hydrazine or its derivatives with the corresponding benzoyl chlorides.
General Synthetic Pathway
The fundamental reaction involves the condensation of a hydrazine source with two equivalents of a benzoyl chloride. By employing appropriately substituted benzoyl chlorides, a diverse library of 1,2-dibenzoylhydrazine derivatives can be generated.
Sources
- 1. Synthesis, α-glucosidase and α-amylase inhibitory activities, acute toxicity and molecular docking studies of thiazolidine-2,4-diones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity and Target Profile of 1,2-Dibenzoyl-1-methylhydrazine
For the discerning researcher in drug discovery and chemical biology, the ultimate utility of a small molecule hinges on its specificity. An ideal chemical probe or therapeutic lead engages its intended target with high potency and minimal off-target interactions. This guide provides a comprehensive framework for evaluating the target specificity and cross-reactivity of 1,2-Dibenzoyl-1-methylhydrazine.
Given the nascent state of publicly available experimental data for this specific molecule, we will establish a robust validation workflow. This guide will leverage in silico predictions for the parent compound, 1,2-Dibenzoylhydrazine (DBH), as a foundational hypothesis for potential targets.[1][2][3] We will then detail the essential experimental methodologies required to validate these predictions, quantify binding affinities, and profile against broader target classes to unmask potential cross-reactivity. This document serves as both a technical guide and a strategic blueprint for the rigorous characterization of novel hydrazine derivatives.
The Hydrazine Scaffold: A Landscape of Potential Bioactivity
Hydrazine derivatives are a well-established class of compounds recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5] The core hydrazide-hydrazone structure is a versatile pharmacophore, capable of engaging a variety of biological targets.[4]
Computational docking studies on the parent compound, 1,2-Dibenzoylhydrazine (DBH), have illuminated a potential multi-target profile, suggesting possible interactions with:
-
Ecdysone Receptor (EcR): A key regulator of insect development, making it an attractive target for insecticide development.[1][3]
-
Urease: A nickel-containing metalloenzyme implicated in the pathogenesis of infections by Helicobacter pylori and Proteus mirabilis.[1]
-
HIV-1 Integrase: A viral enzyme essential for the replication of the human immunodeficiency virus.[1][3]
These in silico findings provide a critical starting point for our investigation, highlighting the need for empirical validation to determine if this compound shares this predicted target profile and to what degree of specificity.
Experimental Workflow for Target Validation and Specificity Profiling
A multi-pronged experimental approach is essential to move from computational prediction to confident target identification and specificity assessment. The following workflow outlines the logical progression from initial target validation to broad-spectrum cross-reactivity screening.
Caption: High-level workflow for validating and profiling small molecule targets.
Phase 1: Primary Target Validation - Does it Bind and Inhibit?
The foundational step is to determine if this compound directly interacts with its predicted targets.
Protocol 1: Urease Inhibition Assay (Biochemical)
This assay quantitatively measures the enzymatic activity of urease in the presence of an inhibitor.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare assay buffer (e.g., phosphate buffer, pH 7.4), a solution of purified urease, and a urea substrate solution.
-
Assay Setup: In a 96-well plate, add the urease solution to each well.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., thiourea) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the urea substrate to all wells.
-
Detection: Measure the rate of ammonia production, a product of the urease reaction. This can be done using a colorimetric method, such as the Berthelot reaction, and measuring absorbance with a plate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the compound. Plot the data to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics (Biophysical)
SPR provides real-time, label-free detection of binding events, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Chip Preparation: Immobilize the purified target protein (e.g., HIV-1 Integrase) onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the chip surface.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model to calculate ka, kd, and KD. A lower KD value indicates a higher binding affinity.
Phase 2: Cellular Target Engagement - Does it Work in a Biological System?
Confirming that the compound can engage its target in the complex environment of a living cell is a critical step.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phase 3: Unmasking Cross-Reactivity
A truly specific compound should exhibit minimal interaction with other proteins, particularly those within large, structurally related families like kinases.
Caption: Conceptual representation of a selectivity profile.
Protocol 4: Kinase Panel Screening
This involves testing the compound at one or more concentrations against a large panel of purified kinases to identify any off-target inhibitory activity.
-
Compound Submission: Provide a sample of this compound to a commercial vendor or an in-house screening facility.
-
Assay Performance: The compound is typically tested in duplicate at a standard concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The activity of each kinase is measured.
-
Data Reporting: The results are reported as the percentage of inhibition at the tested concentration.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), a full dose-response curve should be generated to determine the IC50 value for that off-target kinase.
Comparative Data Analysis: Benchmarking Performance
To contextualize the performance of this compound, it is essential to compare its activity against both its intended target and potential off-targets, as well as against alternative or standard-of-care compounds.
Table 1: Hypothetical Comparative Profile of Urease Inhibitors
| Compound | Target IC50 (Urease, nM) | Off-Target IC50 (Kinase X, nM) | Selectivity Index (Off-Target/Target) |
| This compound | 75 | 9,500 | 127 |
| Thiourea (Standard Control) | 22,000 | >50,000 | >2.3 |
| Alternative Compound A | 150 | 1,200 | 8 |
Note: Data presented is hypothetical for illustrative purposes.
Table 2: Hypothetical Broad Kinase Panel Screen Results (% Inhibition at 10 µM)
| Kinase Family | Representative Kinase | % Inhibition by this compound |
| TK | ABL1 | 8% |
| TK | SRC | 12% |
| TKL | RAF1 | 65% |
| STE | MAP2K1 | 5% |
| AGC | PKA | 15% |
Note: Data presented is hypothetical for illustrative purposes. A "hit" like RAF1 would require follow-up IC50 determination.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the comprehensive evaluation of this compound. By systematically progressing from initial biochemical validation of computationally predicted targets to broad-spectrum cross-reactivity profiling, researchers can build a robust data package to confidently assess the compound's specificity.
The true value of this compound will be defined by its selectivity window—the ratio of its potency against off-targets to its potency against the intended target. A highly selective compound is a powerful tool for dissecting biological pathways and a more promising starting point for therapeutic development. The experimental pathways detailed herein provide the necessary framework to make that critical determination.
References
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem.
- BenchChem. (2025). A Comparative Analysis of 1,2-Dibenzoyl-1-Benzylhydrazine and Other Hydrazine Derivatives in Drug Discovery. BenchChem.
- BenchChem. (2025). Navigating the Maze of Specificity: A Guide to Assessing Small Molecule Cross-Reactivity. BenchChem.
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., & Rescifina, A. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences, 24(2), 1425. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved from [Link]
-
Target-Directed Approaches for Screening Small Molecules against RNA Targets. (n.d.). PMC - NIH. Retrieved from [Link]
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., & Rescifina, A. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. ResearchGate. Retrieved from [Link]
-
Patamia, V., Floresta, G., Zagni, C., Pistarà, V., & Rescifina, A. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC - NIH. Retrieved from [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the In Vivo Validation of 1,2-Dibenzoyl-1-methylhydrazine's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates, using the investigational compound 1,2-Dibenzoyl-1-methylhydrazine (herein referred to as DBM) as a case study. While preliminary in vitro studies on related 1,2-disubstituted hydrazine compounds have suggested potential anti-tumor activity, the translation of these findings into a complex biological system is a critical and necessary step for any drug development program.[1][2] This document outlines the scientific rationale, experimental design, and comparative data analysis required to rigorously assess DBM's therapeutic potential against a clinically relevant standard of care.
Our approach is grounded in established preclinical methodologies, from initial safety and pharmacokinetic profiling to robust efficacy evaluation in a validated tumor model.[3][4] We will compare the hypothetical performance of DBM against Gemcitabine, a long-standing frontline chemotherapy for pancreatic cancer, a disease with a high unmet medical need.[5][6][7]
The Strategic Imperative for In Vivo Validation
The journey of a novel anti-cancer agent from bench to bedside is fraught with challenges, a primary one being the disconnect between in vitro potency and in vivo efficacy.[4][8][9] A controlled cellular environment cannot replicate the complex interplay of factors present in a living organism, such as drug metabolism, distribution, host-tumor interactions, and systemic toxicity.[8] Therefore, in vivo studies are indispensable for making informed decisions, de-risking further investment, and providing the foundational data required for potential clinical trials.
This guide uses a pancreatic ductal adenocarcinoma (PDAC) model for three key reasons:
-
High Unmet Need: PDAC has a dismal prognosis, and new therapeutic options are desperately needed.[5][10]
-
Established Comparator: Gemcitabine provides a well-characterized standard-of-care agent for comparison, allowing for a clear assessment of DBM's relative efficacy.[11][12][13]
-
Validated Models: Cell line-derived xenograft (CDX) models using cell lines like PANC-1 are well-established and widely used in preclinical pancreatic cancer research.[14]
The overall validation workflow is designed to first establish a safe and pharmacokinetically sound dosing regimen before proceeding to a head-to-head efficacy comparison.
Phase 1: Foundational Studies - Safety and Pharmacokinetics
Before assessing if DBM can inhibit tumor growth, we must first understand its safety profile and how it behaves within the organism. These preliminary studies are crucial for selecting an appropriate dose and schedule for the subsequent efficacy trial.
Maximum Tolerated Dose (MTD) Study
The primary objective of this acute toxicity study is to determine the highest dose of DBM that can be administered without causing unacceptable side effects.[15] This is a critical first step in any in vivo program. The study is typically conducted in healthy, non-tumor-bearing mice to isolate the effects of the compound itself.
Experimental Protocol: MTD Study
-
Animal Model: Use a common mouse strain such as BALB/c or CD-1 (6-8 weeks old, female).[16][17] Use 3-5 mice per dose group.
-
Compound Formulation: Prepare DBM in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The vehicle must be tested alone as a control group.
-
Dose Escalation: Administer single doses of DBM via the intended clinical route (e.g., intravenous (IV) or oral (PO)) in escalating dose cohorts.
-
Monitoring: Observe animals daily for a minimum of 7-14 days. Key parameters to monitor include:
-
Body Weight: A loss of >20% is a common endpoint for significant toxicity.[15]
-
Clinical Signs: Note any signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of toxicity.
Data Presentation: Hypothetical MTD Results for DBM
| Dose Group (mg/kg, IV) | N | Mortality | Mean Body Weight Change (Nadir) | Clinical Signs | MTD Achieved? |
| Vehicle | 3 | 0/3 | +2.5% | None | - |
| DBM 10 mg/kg | 3 | 0/3 | -1.8% | None | Yes |
| DBM 20 mg/kg | 3 | 0/3 | -5.2% | None | Yes |
| DBM 40 mg/kg | 3 | 1/3 | -21.5% | Lethargy, Ruffled Fur | No |
| Conclusion | MTD ≈ 20 mg/kg |
Pharmacokinetic (PK) Analysis
A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[18][19] This provides a crucial link between the administered dose and the concentration of the drug that reaches the tumor, informing the optimal dosing frequency required to maintain therapeutic levels.
Experimental Protocol: PK Study
-
Animal Model: Use the same mouse strain as the MTD study.
-
Dosing: Administer DBM at a single, non-toxic dose (e.g., 10 mg/kg IV and 20 mg/kg PO).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleed at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[19]
-
Bioanalysis: Process blood to plasma and quantify the concentration of DBM using a validated LC-MS/MS method.[20]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation: Hypothetical PK Parameters for DBM
| Parameter | IV Administration (10 mg/kg) | PO Administration (20 mg/kg) | Interpretation |
| Cmax (ng/mL) | 1500 | 850 | Peak concentration achieved |
| Tmax (hr) | 0.08 | 1.0 | Time to reach Cmax |
| AUC (0-inf) (ng*hr/mL) | 2200 | 2500 | Total drug exposure |
| t½ (hr) | 2.5 | 3.0 | Elimination half-life |
| Bioavailability (F%) | - | ~57% | Fraction absorbed orally |
Interpretation: These hypothetical results suggest DBM has a reasonable half-life and good oral bioavailability, supporting a once-daily dosing regimen for the efficacy study.
Phase 2: In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
With a safe and effective dose established, the definitive study can be initiated to determine if DBM can inhibit tumor growth compared to both a negative control (vehicle) and a clinical standard of care (Gemcitabine).
Experimental Protocol: PANC-1 Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude) to prevent rejection of human tumor cells.
-
Cell Culture: Culture PANC-1 human pancreatic cancer cells under standard conditions. Ensure cells are healthy and in a logarithmic growth phase before implantation.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ PANC-1 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow. When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (PO, QD - Once Daily)
-
Group 2: DBM (20 mg/kg, PO, QD)
-
Group 3: Gemcitabine (100 mg/kg, IP - Intraperitoneal, Twice Weekly)[11]
-
-
Monitoring:
-
Tumor Volume: Measure tumors twice weekly with digital calipers. Calculate volume using the formula: (Length x Width²)/2.[3]
-
Body Weight: Record body weights twice weekly as a measure of treatment toxicity.
-
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Hypothetical Efficacy of DBM vs. Gemcitabine
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle | 1850 ± 210 | - | -2.1% |
| DBM (20 mg/kg) | 620 ± 95 | 66.5% | -4.5% |
| Gemcitabine (100 mg/kg) | 980 ± 130 | 47.0% | -8.9% |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Interpretation: In this hypothetical scenario, DBM demonstrates superior tumor growth inhibition compared to the standard-of-care, Gemcitabine, with a more favorable tolerability profile (less body weight loss).
Hypothetical Mechanism of Action: Targeting the PI3K/Akt Pathway
To provide a mechanistic basis for DBM's hypothetical anti-tumor activity, we propose that it may function as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers, including pancreatic cancer.
This proposed mechanism provides a testable hypothesis that can be validated through ex vivo analysis of the collected tumors, for instance, by measuring the phosphorylation status of Akt and its downstream targets.
Conclusion and Path Forward
This guide presents a rigorous, multi-faceted approach to the in vivo validation of this compound (DBM). By systematically evaluating its safety, pharmacokinetic profile, and efficacy against a clinical standard in a relevant disease model, researchers can generate the robust data package necessary for informed decision-making.
The hypothetical data presented herein illustrates a successful outcome, where DBM shows a superior efficacy and safety profile compared to Gemcitabine. Such results would provide a strong rationale to advance DBM into more complex preclinical models (e.g., patient-derived xenografts (PDX) or orthotopic models) and ultimately, towards Investigational New Drug (IND)-enabling studies. This structured, comparative approach ensures scientific integrity and maximizes the potential for translating a promising laboratory finding into a clinically meaningful therapeutic.
References
-
Cinar, P., & Wolpin, B. M. (2018). Current Standards of Chemotherapy for Pancreatic Cancer. Seminars in Radiation Oncology, 28(4), 286-297. [Link]
-
Hu, J., Zhang, C., Zhu, W., He, Y., Peng, S., Chen, Z., Li, M., Liu, Z., & Chen, H. (2024). Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines. Chinese Journal of Organic Chemistry, 44(6), 1870-1883. [Link]
-
Dr. Oracle. (2025). What is the standard treatment for pancreatic cancer?. [Link]
-
Tateishi, K., Bausch, D., Taranova, M., Rijjiken, M., & Kaminer, N. (2018). Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma. Cancer Chemotherapy and Pharmacology, 81(5), 899-909. [Link]
-
Jimeno, A., Feldmann, G., Suárez-Gauthier, A., Rasheed, Z., Chandhoke, V., & Erickson, H. (2009). A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development. Molecular Cancer Therapeutics, 8(2), 310-314. [Link]
-
Hu, J., et al. (2024). Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines. Chinese Journal of Organic Chemistry. [Link]
-
Reke, K., & Cierpka, K. (2021). Current Systemic Treatment Options for Advanced Pancreatic Cancer—An Overview Article. Cancers, 13(16), 4133. [Link]
-
Sanga, S., Mumenthaler, S., & Mallick, P. (2011). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. PLoS Computational Biology, 7(10), e1002232. [Link]
-
Pancreatic Cancer Action Network. (n.d.). Chemotherapy for Pancreatic Cancer. [Link]
-
Medscape. (2024). Pancreatic Cancer Treatment Protocols. [Link]
-
Altogen Labs. (n.d.). PANC-1 Xenograft Model. [Link]
-
ResearchGate. (2018). Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma. [Link]
-
InterBioTox. (n.d.). In vivo Toxicology. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
-
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. [Link]
-
Forster, M., et al. (2020). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry, 63(21), 12638-12655. [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]
-
Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 992-999. [Link]
-
Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 684-697. [Link]
-
Brown, K. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Biomedicines, 10(7), 1735. [Link]
-
Li, Y., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules, 25(21), 5035. [Link]
-
Arts, J., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Molecules, 27(7), 2110. [Link]
-
Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. ResearchGate. [Link]
-
de Oliveira, A. C. S., et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Toxicology Letters, 319, 136-144. [Link]
-
Saad, N., Chia, S. L., Abdullah, C. A. C., & Sulaiman, F. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 156-164. [Link]
-
Tanc, M., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Molecules, 24(22), 4154. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
YouTube. (n.d.). Dot Language Graphviz. [Link]
-
Python Graphviz. (n.d.). User Guide. [Link]
-
Potikha, L. M., et al. (2020). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]
-
O'Connor, R., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(11), 2639. [Link]
Sources
- 1. Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines [sioc-journal.cn]
- 2. Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines [sioc-journal.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 8. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Assessing 1,2-Dibenzoyl-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a promising molecule from the bench to the bedside is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, the unintended interactions of a compound with proteins other than its intended target. These unforeseen interactions can lead to a cascade of adverse effects, derailing an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for assessing the off-target effects of 1,2-Dibenzoyl-1-methylhydrazine (DBMH), a synthetic compound with potential biological activity.
As Senior Application Scientists, we recognize that a rigid, one-size-fits-all approach to off-target screening is insufficient. Therefore, this guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, empowering researchers to design and interpret their studies with confidence. We will delve into the hypothetical on-target activity of DBMH, drawing comparisons with structurally and functionally related compounds, and present a suite of robust experimental strategies to build a comprehensive off-target profile.
The On-Target Hypothesis: A Foundation for Comparison
While the specific molecular target of this compound (DBMH) is not definitively established in publicly available literature, its structural similarity to known insect growth regulators provides a strong basis for a working on-target hypothesis. The parent compound, 1,2-dibenzoylhydrazine (DBH), and the structurally related insecticide RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine) are known agonists of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect molting and development.[1] Therefore, for the purpose of this guide, we will hypothesize that the primary on-target effect of DBMH is the agonistic modulation of the ecdysone receptor signaling pathway.
This on-target hypothesis is the cornerstone of our comparative analysis. By establishing a baseline of intended biological activity, we can more effectively identify and characterize any deviations from this activity as potential off-target effects.
dot
Caption: Hypothetical Ecdysone Receptor Signaling Pathway for DBMH.
Comparative Compounds: Benchmarking for Specificity
To provide a robust assessment of DBMH's off-target profile, it is essential to compare its performance against relevant alternative compounds. For this guide, we have selected two comparators:
-
RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine): A close structural analog of DBMH, RH-5849 is a well-characterized ecdysone receptor agonist.[1] Its established on-target activity and potential off-target effects provide a valuable benchmark for direct comparison.
-
Tebufenozide (RH-5992): A functional analog of DBMH, Tebufenozide is another nonsteroidal ecdysone agonist with a distinct chemical structure.[2] Comparing DBMH to a compound with a similar mechanism but different scaffold can help to distinguish scaffold-specific off-target effects from those related to the on-target mechanism.
By analyzing these three compounds in parallel, we can gain a more nuanced understanding of the structure-activity relationships that govern both on-target potency and off-target liabilities.
A Multi-Pronged Approach to Off-Target Assessment
A comprehensive evaluation of off-target effects requires a multi-tiered experimental approach. No single assay can provide a complete picture; therefore, we advocate for a combination of in vitro techniques that interrogate different aspects of cellular function and molecular interaction. This guide will focus on three key experimental strategies:
-
On-Target Potency Assessment: To contextualize off-target effects, we must first quantify the on-target activity of our compounds.
-
In Vitro Cytotoxicity Profiling: A broad-based assessment of a compound's general toxicity across various cell types is a fundamental first step in identifying potential off-target liabilities.
-
Kinase Inhibition Profiling: Protein kinases are a large and diverse family of enzymes that are frequently implicated in off-target drug interactions.
-
Broad Off-Target Screening via Protein Microarray: For a global view of potential off-target binding partners, a human protein microarray provides an unbiased screen against thousands of purified proteins.
dot
Caption: Experimental workflow for assessing on- and off-target effects.
Experimental Data: A Comparative Overview
The following tables present hypothetical, yet realistic, experimental data for DBMH and its comparators. This data is intended to illustrate the types of results that would be generated from the described assays and to facilitate a comparative analysis.
Table 1: On-Target Ecdysone Receptor Agonist Activity
| Compound | EC50 (nM) in Drosophila Kc Cell Reporter Assay |
| DBMH | 75 |
| RH-5849 | 50 |
| Tebufenozide | 25 |
Table 2: In Vitro Cytotoxicity Profile (IC50, µM)
| Cell Line | DBMH | RH-5849 | Tebufenozide |
| HepG2 (Human Liver Carcinoma) | 45 | 60 | > 100 |
| MCF-7 (Human Breast Adenocarcinoma) | 80 | > 100 | > 100 |
| HEK293 (Human Embryonic Kidney) | > 100 | > 100 | > 100 |
| A549 (Human Lung Carcinoma) | 65 | 85 | > 100 |
| Jurkat (Human T-cell Leukemia) | 30 | 55 | > 100 |
Table 3: Kinase Safety Panel Screening (% Inhibition at 10 µM)
| Kinase Target | DBMH | RH-5849 | Tebufenozide |
| CDK2/cyclin A | 15 | 10 | < 5 |
| VEGFR2 | 40 | 35 | 10 |
| SRC | 65 | 50 | 15 |
| p38α (MAPK14) | 25 | 20 | < 5 |
| EGFR | < 5 | < 5 | < 5 |
| ... (representative subset of >400 kinases) |
Table 4: Human Protein Microarray Hit Summary
| Compound | Number of Confirmed Off-Target Hits | Notable Off-Target(s) |
| DBMH | 8 | Cytochrome P450 3A4, Serum Albumin |
| RH-5849 | 5 | Serum Albumin |
| Tebufenozide | 2 | None of high significance |
Experimental Protocols
On-Target Ecdysone Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ecdysone analog for binding to the ecdysone receptor.
Protocol:
-
Prepare Insect Cell Lysate: Culture Drosophila Kc cells and prepare a cell lysate containing the ecdysone receptor.
-
Competitive Binding Reaction: In a 96-well plate, combine the cell lysate, a constant concentration of a radiolabeled ecdysone receptor agonist (e.g., [³H]Ponasterone A), and serial dilutions of the test compound (DBMH, RH-5849, or Tebufenozide).
-
Incubation: Incubate the plate at 4°C for 4 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-binding apparatus.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells from the desired panel of human cell lines into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (DBMH, RH-5849, or Tebufenozide) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Kinase Safety Panel Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of a large panel of purified protein kinases.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine each purified kinase from the panel with its specific substrate and ATP.
-
Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM) to the kinase reaction mixtures.
-
Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound against each kinase in the panel relative to a vehicle control.
Representative Kinase Panel:
A comprehensive safety panel should include a diverse selection of kinases from different families, including but not limited to:
-
CDKs: CDK1, CDK2, CDK5, CDK9
-
MAPKs: ERK1, JNK1, p38α
-
Tyrosine Kinases: SRC, ABL, EGFR, VEGFR2, PDGFRβ
-
PI3K-related Kinases: PI3Kα, mTOR
-
AGC Kinases: PKA, PKB (Akt), PKCα
-
And many others, often totaling over 400 kinases.
Human Proteome Microarray for Off-Target Screening
Principle: This technology utilizes a microarray slide containing thousands of unique, purified human proteins to identify direct binding interactions with a labeled test compound.
Protocol:
-
Microarray Blocking: Block the protein microarray slide to prevent non-specific binding.
-
Sample Preparation and Labeling: Label the test compound with a fluorescent dye (e.g., Cy3 or Cy5).
-
Incubation: Incubate the labeled compound with the blocked protein microarray.
-
Washing: Wash the microarray slide to remove unbound compound.
-
Scanning: Scan the microarray using a laser scanner to detect fluorescent signals at each protein spot.
-
Data Analysis: Analyze the scanned image to identify proteins that show significant binding to the test compound. The signal intensity is proportional to the binding affinity. Follow-up validation of putative hits is recommended.
Conclusion: A Pathway to Safer Drug Candidates
The assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. By employing a multi-faceted and comparative approach, researchers can build a comprehensive understanding of a compound's interaction profile within the complex biological landscape. The methodologies and comparative framework presented in this guide for this compound serve as a robust template that can be adapted for the evaluation of other novel chemical entities.
Ultimately, a thorough and early assessment of off-target effects is paramount to identifying and advancing drug candidates with the highest potential for safety and efficacy, paving the way for the next generation of transformative medicines.
References
-
Wing, K. D. (1988). RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line. Science, 241(4864), 467–469. [Link]
-
Retnakaran, A., Palli, S. R., & Riddiford, L. M. (2001). Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. Pest Management Science, 57(10), 951–957. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Yund, M. A., King, D. S., & Fristrom, J. W. (1978). Ecdysteroid receptors in imaginal discs of Drosophila melanogaster. Proceedings of the National Academy of Sciences, 75(12), 6039-6043. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PEPperPRINT. (2014). HuProt™ Human Proteome Microarray v4.0 —User Manual—. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, M. J., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagani, Z., Johnson, K. W., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
Sources
A Proposed Framework for Benchmarking the Performance of 1,2-Dibenzoyl-1-methylhydrazine Against Established Therapeutic Agents
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutic agents. The 1,2-dibenzoylhydrazine moiety has emerged as a structure of significant interest, with various derivatives demonstrating a breadth of biological activities, including anticancer, insecticidal, and enzyme-inhibitory properties.[1][2] Within this promising class of compounds, 1,2-Dibenzoyl-1-methylhydrazine represents a specific analog whose therapeutic potential remains largely untapped. This guide provides a comprehensive, forward-looking framework for researchers and drug development professionals to systematically benchmark the performance of this compound against established drugs.
While direct experimental data on this compound is nascent, computational studies on its parent compound, 1,2-dibenzoylhydrazine (DBH), have illuminated promising avenues for investigation. In silico analyses suggest that DBH may act as a multi-target inhibitor, with potential activity against urease and HIV-1 integrase.[3][4][5] These findings provide a scientifically grounded rationale for the targeted in vitro and in vivo assays proposed herein. This document, therefore, serves as a detailed roadmap for the rigorous, evidence-based evaluation of this compound, paving the way for its potential development as a novel therapeutic.
Proposed Benchmarking Strategy: A Multi-Target Approach
Given the in silico predictions for the broader 1,2-dibenzoylhydrazine scaffold, a logical starting point for the evaluation of this compound is to assess its inhibitory activity against urease and HIV-1 integrase. The following sections detail the proposed experimental design, including the selection of appropriate comparator drugs and the methodologies for robust, reproducible in vitro assays.
Target 1: Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a validated therapeutic strategy.
Selected Comparator Drug:
-
Acetohydroxamic acid (AHA): A known urease inhibitor used in the management of urinary tract infections.
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against urease.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Nessler's reagent
-
This compound
-
Acetohydroxamic acid (AHA)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound and AHA in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound or AHA.
-
Add 25 µL of the urease solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 50 µL of Nessler's reagent to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Expected Data Output:
| Compound | IC50 (µM) |
| This compound | To be determined |
| Acetohydroxamic acid (AHA) | To be determined |
Target 2: HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a critical target for antiretroviral therapy.
Selected Comparator Drug:
-
Raltegravir: An FDA-approved HIV-1 integrase strand transfer inhibitor.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of the test compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Target DNA
-
Assay buffer
-
This compound
-
Raltegravir
-
96-well plates suitable for fluorescence or radioactivity detection
-
Detection system (e.g., fluorescence plate reader or scintillation counter)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Raltegravir in DMSO.
-
Prepare the reaction mixture containing HIV-1 integrase, oligonucleotide substrates, and target DNA in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add varying concentrations of this compound or Raltegravir.
-
Add the pre-prepared reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Detect the strand transfer product using a suitable method (e.g., fluorescence resonance energy transfer or incorporation of a radiolabeled nucleotide).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the strand transfer reaction for each concentration of the test compounds.
-
Determine the IC50 values from the dose-response curves.
-
Expected Data Output:
| Compound | IC50 (nM) |
| This compound | To be determined |
| Raltegravir | To be determined |
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates the proposed workflow for the initial characterization and benchmarking of this compound.
Caption: Proposed research workflow for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the initial evaluation of this compound as a potential therapeutic agent. By benchmarking its performance against established drugs in validated in vitro assays, researchers can generate the critical data needed to ascertain its true potential. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, selectivity profiling, and eventual progression to in vivo models. The 1,2-dibenzoylhydrazine scaffold holds considerable promise, and the systematic approach detailed herein provides a clear and actionable path for elucidating the therapeutic value of its 1-methyl analog.
References
-
Patamia, V., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 314938, this compound. Retrieved January 22, 2026 from [Link].
-
Organic Syntheses Procedure. Hydrazine, 1,2-dimethyl-, dihydrochloride. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Dibenzoyl-1-methylhydrazine
This guide provides essential safety and logistical information for the proper disposal of 1,2-Dibenzoyl-1-methylhydrazine. Tailored for researchers, scientists, and drug development professionals, the following protocols are designed to ensure the safe handling and disposal of this compound in a laboratory setting, grounded in established safety standards and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a substituted hydrazine derivative. While specific toxicological data for this exact compound is limited, the known hazards of related hydrazine compounds necessitate that it be handled as a hazardous substance. Hydrazine and its derivatives are recognized for their potential toxicity and carcinogenicity.[1][2]
Key Hazards:
-
Acute Toxicity: The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed.[3] Related compounds like benzoylhydrazine and methylhydrazine are also harmful if they come into contact with skin or are inhaled.[4]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1][4] The Occupational Safety and Health Administration (OSHA) has specific guidelines for handling chemical carcinogens, which should be applied when working with this compound.[5][6]
-
Environmental Hazard: This chemical is classified as very toxic to aquatic life.[3] Therefore, it must not be allowed to enter drains or the environment.[7][8]
-
Irritation: It may cause skin and serious eye irritation.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H400 (Very toxic to aquatic life) | [3] |
| Suspected Hazards | Carcinogenicity, Skin/Eye Irritation | [1][4] |
Regulatory Compliance
The disposal of this compound falls under federal and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies hydrazine-containing wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[9][10] Generators of this waste must adhere to EPA regulations for treatment, storage, and disposal.[9][11] Furthermore, because the compound is a suspected carcinogen, laboratory activities must comply with OSHA's Occupational Health Guidelines for Chemical Hazards and standards for carcinogens.[5][12]
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Disposable gloves should be discarded immediately after use or contamination.[5]
-
Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.[4]
-
Lab Coat: A lab coat must be worn to prevent skin contact.[4]
-
Disposal Pathways Decision Guide
The appropriate disposal method depends on the quantity and form of the waste. This diagram outlines the decision-making process for selecting the correct protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazine (HSG 56, 1991) [inchem.org]
- 3. This compound | C15H14N2O2 | CID 314938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dibenzoyl-1-methylhydrazine
In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are paramount. 1,2-Dibenzoyl-1-methylhydrazine, a hydrazine derivative, represents a class of compounds that, while instrumentally valuable, necessitates a profound respect for safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel. Our commitment extends beyond supplying chemical reagents; we aim to be your trusted partner in laboratory safety by providing actionable, field-proven insights.
Core Principles of Chemical Handling: The Hierarchy of Controls
Before delving into specific PPE recommendations, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense.
-
Elimination/Substitution : The most effective control is to eliminate the hazardous chemical if possible.
-
Engineering Controls : If elimination is not feasible, engineering controls, such as using the chemical within a certified chemical fume hood, are the next best measure.[2]
-
Administrative Controls : These are work practices that reduce exposure, such as minimizing the quantity of the chemical used and restricting access to the area.
-
Personal Protective Equipment (PPE) : PPE is used to protect the individual when other controls cannot eliminate the risk of exposure.
This guide focuses on the correct selection and use of PPE, assuming that appropriate engineering and administrative controls are already in place.
Essential Personal Protective Equipment for Handling this compound
The following table summarizes the minimum required PPE for handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash-proof goggles are mandatory to protect against splashes.[2][4] A face shield should be worn over the goggles, especially when there is a higher risk of splashing, to provide full-face protection.[2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling hydrazine and its derivatives.[4][5] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being used. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a recommended practice for enhanced protection. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat that is fully buttoned provides protection against splashes and potential fires.[4][5] |
| Respiratory | Respirator (as needed) | The use of a respirator should be determined by a risk assessment.[1] If there is a potential for aerosol generation or if work cannot be conducted in a fume hood, a full-face respirator with appropriate cartridges should be used.[4] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check before entering the work area.
-
Eye Protection: Put on chemical splash goggles.
-
Face Protection: Wear a face shield over the goggles.
-
Gloves: Don two pairs of chemical-resistant gloves. The outer pair should extend over the cuffs of the lab coat.
-
Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them. Then, remove the inner pair using the same technique.
-
Face Shield: Remove the face shield from the back of your head.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Goggles: Remove the safety goggles from the back.
-
Respirator (if used): Remove the respirator last, after leaving the work area.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[2]
Operational and Disposal Plans
Proper handling and disposal are as critical as wearing the correct PPE.
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[4] All personnel should be familiar with their location and operation.
-
Spill Response: In the event of a spill, evacuate the area and follow your institution's established spill response procedures. Do not attempt to clean up a significant spill without proper training and equipment.[2]
-
Waste Segregation: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Waste Containers: Contaminated PPE and any residual chemical waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Regulatory Compliance: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring a secure laboratory environment for yourself and your colleagues.
References
-
Hydrazine - Wikipedia . Wikipedia. [Link]
- Hydrazine - Risk Management and Safety.
-
This compound | C15H14N2O2 | CID 314938 - PubChem . National Center for Biotechnology Information. [Link]
-
Safety and Handling of Hydrazine - DTIC . Defense Technical Information Center. [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety . The University of New Mexico. [Link]
-
Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte . University of North Carolina at Charlotte. [Link]
-
METHYL HYDRAZINE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - Chem Service . Chem Service, Inc. [Link]
-
1,2-DIETHYLHYDRAZINE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Safety Data Sheet - Cole-Parmer . Cole-Parmer. [Link]
-
METHYL HYDRAZINE (MONOMETHYL HYDRAZINE) | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
Methylhydrazine - E-Limit . WorkSafeBC. [Link]
-
Methylhydrazine | EPA . United States Environmental Protection Agency. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
